molecular formula C9H10N2 B1454338 (2-Methylbenzyl)cyanamide CAS No. 1194814-78-2

(2-Methylbenzyl)cyanamide

Cat. No.: B1454338
CAS No.: 1194814-78-2
M. Wt: 146.19 g/mol
InChI Key: VJZAEENNIHROPH-UHFFFAOYSA-N
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Description

(2-Methylbenzyl)cyanamide is an organonitrogen compound incorporating both a cyanamide (N-CN) functional group and a 2-methylbenzyl substituent. This structure makes it a valuable and versatile building block in synthetic and medicinal chemistry research . Compounds containing the cyanamide moiety are of significant interest due to the unique duality of their functional group, which possesses a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This reactivity allows cyanamides to participate in various transformations, such as cycloaddition chemistry and aminocyanation reactions, facilitating the construction of complex nitrogen-containing heterocycles often found in active pharmaceutical ingredients (APIs) . While specific biological data for this compound is not widely reported, cyanamide derivatives are frequently explored for their antimicrobial and antifungal properties in drug discovery efforts . The 2-methylbenzyl group is a common structural motif that can influence the compound's lipophilicity and metabolic stability, making it a relevant scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a precursor for synthesizing diverse chemical libraries or as an intermediate in developing agrochemicals and functional materials . This compound must be handled by qualified researchers in accordance with all applicable regulations. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAEENNIHROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Methylbenzyl)cyanamide chemical properties and structure

Modern Alternatives: Due to the high toxicity of BrCN, several safer electrophilic cyanating agents have been developed, including N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) and methods involving the in situ generation of an electrophilic cyanide source from reagents like N-chlorosuccinimide and zinc cyanide. [4][5]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the versatile reactivity of its cyanamide core. This moiety is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. [3][4] Dual Reactivity:

  • Nucleophilic Amine: The sp³-hybridized nitrogen can act as a nucleophile, participating in additions and alkylations.

  • Electrophilic Nitrile: The sp-hybridized carbon of the nitrile is electrophilic and susceptible to attack by nucleophiles, a reaction often catalyzed by acids or metals.

This duality makes it a powerful building block for nitrogen-rich heterocycles. [5][6]

reactivitycluster_pathwaysKey Synthetic TransformationsStartThis compoundGuanidineGuanidinesStart->Guanidine+ Amine (R₂NH)UreaUreas / ThioureasStart->Urea+ H₂O or H₂SHeterocycleN-Heterocycles(e.g., Tetrazoles, Pyridines)Start->Heterocycle+ Dipolarophiles(e.g., Azides, Diynes)captionPotential synthetic pathways from this compound.

Caption: Key reaction pathways involving the cyanamide functional group.

Potential Applications:
  • Guanidine Synthesis: The reaction of this compound with primary or secondary amines is a fundamental route to substituted guanidines, a core structure in many pharmaceuticals, such as the antidiabetic drug metformin.

  • Heterocycle Formation: Cyanamides are excellent partners in cycloaddition reactions. For instance, [3+2] cycloaddition with azides yields aminotetrazoles, while metal-catalyzed [2+2+2] cycloadditions with diynes can produce highly substituted 2-aminopyridines. [7]These scaffolds are prevalent in medicinal chemistry.

  • Bioisostere: The cyanamide group can act as a non-classical bioisostere for ureas or amides, offering a more linear and less basic alternative while maintaining hydrogen bonding capabilities. This can be exploited to modulate the physicochemical and pharmacokinetic properties of a lead compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. [1]While a specific, comprehensive MSDS is not widely available, data from parent cyanamide and related nitriles suggest the following precautions. [8][9][10]

  • Hazard Statements:

    • May be harmful if swallowed or in contact with skin.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11]

Conclusion

This compound, while not extensively characterized in standalone literature, represents a valuable chemical entity for research and development. Its structure provides a platform for leveraging the rich and diverse chemistry of the cyanamide functional group. By understanding its predicted properties, logical synthesis routes, and versatile reactivity, scientists can effectively utilize this compound as a key building block for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.

References

  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Cyanamide.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Methylbenzyl cyanide.
  • Fisher Scientific. (2009). Safety Data Sheet - 2-Methylbenzyl cyanide.
  • ResearchGate. (2025). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet - Cyanamide.
  • ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. Retrieved from [Link]

  • The Morrill Research Group Blogs. (2017). Exploring new synthetic routes towards cyanamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]

  • Cardiff University ORCA. (2018). Introduction to cyanamides. Retrieved from [Link]

  • ChemBK. (2024). 2-Methylbenzyl cyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ten Chongqing Chemdad Co., Ltd. (n.d.). 2-Methylbenzyl cyanide. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylbenzyl cyanide. Retrieved from [Link]

Synthesis of (2-Methylbenzyl)cyanamide from 2-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of (2-Methylbenzyl)cyanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-methylbenzyl chloride. Substituted benzyl cyanamides are valuable synthons in medicinal chemistry and materials science, acting as precursors for various heterocyclic compounds and bioactive molecules.[1][2] This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines robust safety procedures, and details analytical methods for product characterization and purity assessment. The causality behind critical experimental choices is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The cyanamide moiety is a unique and versatile functional group in organic synthesis, characterized by the duality of a nucleophilic amino group and an electrophilic nitrile unit.[1][2] This allows N-substituted cyanamides to serve as key intermediates in the construction of guanidines, complex heterocycles, and pharmacologically active agents.[3] The target molecule, this compound, is prepared via a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry.

The chosen synthetic route involves the N-alkylation of a cyanamide source with 2-methylbenzyl chloride. This approach is favored for its atom economy, operational simplicity, and the ready availability of the starting materials.[2] This guide will focus on a robust procedure utilizing aqueous cyanamide solution and a base, which presents an environmentally conscious alternative to methods requiring anhydrous organic solvents or highly toxic cyanating agents like cyanogen bromide.[2][4]

Reaction Mechanism and Scientific Rationale

The conversion of 2-methylbenzyl chloride to this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding the factors governing this mechanism is critical for optimizing reaction conditions and minimizing side products.

The S(_N)2 Pathway

In this reaction, the cyanamide anion (generated in situ from cyanamide and a base) acts as the nucleophile. It attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride leaving group in a single, concerted step.

  • Why S(_N)2? Primary benzylic halides like 2-methylbenzyl chloride are excellent substrates for S(_N)2 reactions. The benzylic carbon is sterically accessible, and the transition state is stabilized by the adjacent phenyl ring. While a competing S(_N)1 mechanism involving a resonance-stabilized benzyl carbocation is possible, the use of a strong, anionic nucleophile (cyanamide anion) in a suitable solvent system strongly favors the S(_N)2 pathway.[5][6] High yields of the desired product without significant alcohol byproducts (from solvolysis) further support the predominance of the S(_N)2 mechanism.[5]

The Role of the Nucleophile and Base

Cyanamide (H(_2)N-C≡N) is a weak acid. To generate the more potent cyanamide anion nucleophile, a base such as sodium hydroxide is required. The base deprotonates the cyanamide, increasing its nucleophilicity for the attack on the benzyl chloride.

Causality of Solvent Selection

The reaction is often performed in a biphasic system (e.g., an organic solvent and water) or in an aqueous-alcoholic mixture.[7][8]

  • Aqueous/Organic Biphasic System: This system, often enhanced with a phase-transfer catalyst (PTC), is effective for scaling up. The PTC, typically a quaternary ammonium salt, facilitates the transport of the water-soluble cyanamide anion into the organic phase where the 2-methylbenzyl chloride resides, accelerating the reaction.

  • Aqueous Alcohol: Using a solvent like ethanol mixed with water helps to solubilize both the organic benzyl chloride and the inorganic cyanamide salt, creating a homogenous reaction medium that can increase reaction rates.[7][8]

The following diagram illustrates the S(_N)2 mechanism for this synthesis.

Caption: S(_N)2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
2-Methylbenzyl chlorideC(_8)H(_9)Cl140.61552-45-4≥98%Sigma-Aldrich
Cyanamide, 50 wt.% in H₂OCH(_2)N(_2)42.04420-04-250%Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-2≥98%Fisher Scientific
Dichloromethane (DCM)CH(_2)Cl(_2)84.9375-09-2ACS GradeVWR
Brine (Saturated NaCl)NaCl58.447647-14-5N/ALab Prepared
Anhydrous Magnesium SulfateMgSO(_4)120.377487-88-9≥99.5%Acros Organics
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Temperature probe or thermometer

  • Heating mantle

  • 125 mL dropping funnel

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 2-Methylbenzyl chloride: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Cyanamide: Is toxic and an irritant. Handle with extreme care.[10]

  • Sodium Hydroxide: Is corrosive and can cause severe burns.

  • Sodium Cyanide (Potential Byproduct/Analogue): Note that while this synthesis uses cyanamide, related syntheses use sodium cyanide, which is highly toxic and can release fatal hydrogen cyanide gas if acidified.[11] Always handle basic solutions containing cyano groups with care and avoid acidification.

  • PPE: Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) at all times.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the process.

Caption: Step-by-step workflow for the synthesis of this compound.

  • Preparation of Nucleophile Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water. Cool the solution to room temperature in a water bath. To this basic solution, add 50% aqueous cyanamide (8.4 g, 0.10 mol) and stir for 10 minutes.

  • Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel. Begin stirring and gently heat the solution to 40-50°C using a heating mantle.

  • Substrate Addition: Add 2-methylbenzyl chloride (7.03 g, 0.05 mol) to the dropping funnel. Add the chloride dropwise to the stirring cyanamide solution over 30 minutes, ensuring the internal temperature does not exceed 60°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50°C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent system) until the starting benzyl chloride spot has been consumed (typically 3-5 hours).

  • Aqueous Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of water. Shake gently and allow the layers to separate.

  • Extraction and Washing: Separate the organic (bottom) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic extracts and wash them once with 50 mL of brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective for isolating the pure this compound. Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product.

Product Characterization and Purity Assessment

Confirming the identity and purity of the synthesized this compound is essential.[]

Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons (approx. 7.1-7.3 ppm), the benzylic CH₂ protons (approx. 4.3 ppm, singlet or doublet depending on coupling to N-H), the methyl group protons (approx. 2.3 ppm, singlet), and a broad singlet for the N-H proton.
¹³C NMR Signals for the nitrile carbon (approx. 115-118 ppm), aromatic carbons, the benzylic carbon (approx. 50-55 ppm), and the methyl carbon (approx. 18-20 ppm).[13]
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and a band for the N-H stretch around 3200-3400 cm⁻¹.[13]
Mass Spec (EI) The molecular ion peak (M⁺) should be observed at m/z = 146.19.[14] A prominent fragment at m/z = 105 corresponding to the 2-methylbenzyl cation is also expected.
Purity and Chromatographic Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

MethodTypical Conditions
HPLC-UV Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. Flow Rate: 1.0 mL/min. Detection: UV at 220 nm or 240 nm.[15]
GC-MS Column: Capillary column suitable for polar compounds (e.g., DB-5ms). Carrier Gas: Helium. Injection: Split/splitless inlet. MS Detector: Electron Ionization (EI) mode.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Impure 2-methylbenzyl chloride.- Inefficient mixing.- Insufficient reaction time or temperature.- Distill the starting benzyl chloride before use.[7]- Ensure vigorous stirring, especially in biphasic systems.- Increase reaction time or temperature moderately (e.g., to 60-70°C) while monitoring for side products.
Side Product Formation - Over-alkylation to form N,N-bisthis compound.- Hydrolysis of the product or starting material.- Use the benzyl chloride as the limiting reagent.- Avoid excessive temperatures or prolonged reaction times.- Ensure work-up is performed promptly after reaction completion.
Difficult Purification - Co-elution of product with starting material or byproducts.- Adjust the polarity of the chromatography eluent system.- Consider an alternative purification method such as recrystallization if the product is a solid at room temperature.

Conclusion

This guide presents a reliable and well-characterized method for the synthesis of this compound. By detailing the mechanistic underpinnings, providing a step-by-step protocol grounded in established chemical principles, and emphasizing critical safety and analytical validation, this document serves as a valuable resource for researchers. The described synthesis is efficient and scalable, providing access to a versatile chemical building block for further exploration in drug discovery and chemical sciences.

References

  • Assessing the Purity of Synthesized Cyanamide: A Compar
  • SAFETY DATA SHEET - 2-Methylbenzyl chloride. Fisher Scientific.
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  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • SAFETY DATA SHEET - Sodium Cyanamide. TCI Chemicals.
  • A Comparative Guide to Analytical Methods for Cyanamide Determin
  • Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances.
  • Syntheses and Crystal Structures of Benzyl Substituted Thiazolidin-2-cyanamide Deriv
  • Benzyl Cyanide. Organic Syntheses Procedure.
  • Sodium Cyanide Handling and Safety. Tae-kwang industry co. ltd.
  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora.
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  • N-(2-methylbenzyl)cyanamide. ChemScene.
  • Quantitative method of detecting cyanamide by utilizing HPLC method.
  • Introduction to cyanamides. ORCA - Cardiff University.
  • RECENT ADVANCES IN CYAN
  • HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies.
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  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange.
  • Analytical Services for Purity Determin
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  • Optimizing reaction conditions for the synthesis of substituted benzyl cyanides. Benchchem.

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Spectroscopic Characterization of (2-Methylbenzyl)cyanamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Methylbenzyl)cyanamide is a chemical entity of interest within synthetic and medicinal chemistry. Comprehensive spectroscopic characterization is fundamental to confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule (CAS 1194814-78-2), this document leverages established spectroscopic principles and data from analogous structures to forecast the expected spectral features. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring a self-validating system for experimental work.

Introduction and Molecular Structure

This compound belongs to the cyanamide class of organic compounds, characterized by an N-cyano (-N-C≡N) functional group. Its structure, featuring a 2-methylbenzyl substituent attached to the nitrogen atom of the cyanamide moiety, presents a unique set of spectroscopic fingerprints. Understanding these is crucial for any research or development involving this compound.

The molecular structure dictates the expected spectroscopic behavior. The key structural features to consider are:

  • The aromatic ring of the 2-methylbenzyl group with its four distinct protons.

  • The benzylic methylene (-CH₂-) bridge.

  • The methyl (-CH₃) group on the aromatic ring.

  • The cyanamide functional group (-NH-C≡N), with a secondary amine proton and a nitrile carbon.

Below is a diagram illustrating the molecular structure and atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and amine protons. The ortho-substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.2-7.4Multiplet4HAr-HThe four protons on the substituted benzene ring will appear in the typical aromatic region. Due to their proximity and differing electronic environments, they will likely form a complex, overlapping multiplet.
~4.3-4.5Singlet or Doublet2H-CH₂-The benzylic methylene protons are adjacent to the electron-withdrawing cyanamide group, which shifts them downfield. Coupling to the NH proton may result in a doublet; however, this coupling is often broadened or absent due to quadrupole effects of the nitrogen or chemical exchange, potentially rendering the signal as a singlet.
~2.3Singlet3H-CH₃The methyl group attached to the aromatic ring will appear as a sharp singlet in the upfield region, typical for aryl methyl groups.
~3.0-4.0 (broad)Singlet (broad)1H-NH-The amine proton signal is often broad due to chemical exchange and quadrupole broadening from the adjacent nitrogen. Its chemical shift can be highly variable depending on concentration, solvent, and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~136-138Ar-C (quaternary)The ipso-carbon attached to the methyl group.
~134-136Ar-C (quaternary)The ipso-carbon attached to the methylene-cyanamide group.
~128-131Ar-CHAromatic methine carbons. The exact shifts will vary based on their position relative to the substituents.
~125-127Ar-CHAromatic methine carbons.
~115-120-C≡NThe nitrile carbon of the cyanamide group typically appears in this region.
~45-50-CH₂-The benzylic methylene carbon, shifted downfield by the adjacent nitrogen.
~18-20-CH₃The aryl methyl carbon, appearing in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitrile, amine, and aromatic moieties.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Justification
~3300-3400N-H stretchMediumCharacteristic of a secondary amine N-H bond. The peak may be broad.
~3000-3100C-H stretch (aromatic)MediumAromatic C-H stretching vibrations.
~2850-2960C-H stretch (aliphatic)MediumC-H stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.
~2220-2260C≡N stretch (nitrile)Strong, sharpThe nitrile stretch of the cyanamide group is a very characteristic and strong absorption in this region.[1]
~1600, ~1490, ~1450C=C stretch (aromatic)Medium to strongCharacteristic absorptions for the benzene ring.
~1400-1450C-H bend (aliphatic)MediumBending vibrations of the methylene and methyl groups.
~740-780C-H bend (aromatic)StrongOut-of-plane bending for ortho-disubstituted benzene rings.
Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Spectrometer Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by taking a background spectrum and confirming the absence of interfering peaks.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)
Predicted m/z Proposed Fragment Justification
146[M]⁺The molecular ion peak.
145[M-H]⁺Loss of a hydrogen atom, likely from the benzylic position or the amine.
105[C₈H₉]⁺Loss of the cyanamide radical (•NHCN) via cleavage of the benzylic C-N bond. This is expected to be a major fragment, forming the stable 2-methylbenzyl cation.
91[C₇H₇]⁺Loss of a methyl group from the 2-methylbenzyl cation, followed by rearrangement to the very stable tropylium cation. This is a common fragmentation pathway for benzyl derivatives.
42[H₂NCN]⁺The cyanamide cation radical, resulting from cleavage of the benzylic C-N bond with charge retention on the cyanamide fragment.
Predicted Fragmentation Pathway

fragmentation M [C₉H₁₀N₂]⁺˙ m/z = 146 F1 [C₈H₉]⁺ m/z = 105 M->F1 - •NHCN F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CH₃•

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

  • GC Inlet: Inject 1 µL of the solution into the gas chromatograph, which will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

While experimental spectroscopic data for this compound is not readily found in public databases, a thorough analysis of its structure allows for a robust prediction of its NMR, IR, and MS spectra. The predicted data presented in this guide, characterized by specific chemical shifts, absorption frequencies, and fragmentation patterns, provides a strong benchmark for researchers. By following the detailed experimental protocols outlined herein, scientists can confidently acquire and interpret high-quality spectroscopic data, ensuring the unambiguous identification and characterization of this compound in their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. ResearchGate. [Link]

  • Lee, G., et al. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. [Link]

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An In-depth Technical Guide to (2-Methylbenzyl)cyanamide: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of (2-Methylbenzyl)cyanamide (CAS No. 1194814-78-2), a secondary cyanamide of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational information, predicted properties, and established methodologies for related compounds to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the compound's identity, plausible physicochemical characteristics benchmarked against related structures, and a detailed, scientifically grounded protocol for its synthesis. Furthermore, it explores the chemical reactivity of the cyanamide functional group and outlines state-of-the-art analytical techniques for its characterization and quantification. A thorough discussion of safety considerations is also provided to ensure responsible handling. This document is structured to serve as a practical and authoritative resource, enabling further investigation and application of this compound.

Introduction and Compound Identification

This compound is an organic compound featuring a cyanamide group attached to a 2-methylbenzyl substituent. The cyanamide functional group (-NHCN) is a versatile moiety in organic synthesis, serving as a precursor to a variety of nitrogen-containing heterocycles and pharmacologically relevant structures such as guanidines and ureas. The presence of the 2-methylbenzyl group introduces specific steric and electronic properties that can influence the molecule's reactivity and biological activity. This guide aims to consolidate the known information and provide expert-driven insights into the characteristics and handling of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name N-(2-Methylbenzyl)cyanamideChemScene
CAS Number 1194814-78-2ChemScene
Molecular Formula C₉H₁₀N₂ChemScene
Molecular Weight 146.19 g/mol ChemScene
SMILES CC1=CC=CC=C1CNC#NChemScene

Physicochemical Characteristics

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for this compoundExperimental Value for Benzyl Cyanide (for comparison)Source
Melting Point Data not available-24 °CMuby Chemicals, Sigma-Aldrich
Boiling Point Data not available233-234 °CMuby Chemicals, Sigma-Aldrich
Density Data not available1.015 g/cm³BENZYL CYANIDE - Ataman Kimya
Solubility Data not availableInsoluble in water, miscible with ethanol and etherChemBK
LogP 1.5657 (Predicted)1.6 (Experimental for Benzyl-d5 cyanide)ChemScene, PubChem
Topological Polar Surface Area (TPSA) 35.82 Ų (Predicted)23.8 Ų (for Benzyl-d5 cyanide)ChemScene, PubChem

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of secondary cyanamides is most commonly achieved through the cyanation of primary amines. Several methods exist, with the classical approach involving the use of cyanogen bromide (BrCN). However, due to the high toxicity of cyanogen bromide, safer alternatives have been developed. A promising and operationally simpler method involves a one-pot oxidation-cyanation of primary amines using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This method avoids the direct handling of volatile and highly toxic cyanating agents.

Below is a proposed, detailed experimental protocol for the synthesis of this compound from 2-methylbenzylamine based on this modern approach.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot oxidation-cyanation of 2-methylbenzylamine.

Materials:

  • 2-Methylbenzylamine

  • N-Chlorosuccinimide (NCS)

  • Zinc Cyanide (Zn(CN)₂)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzylamine (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Addition of NCS: Cool the solution to 0 °C in an ice bath. To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Cyanide Source: After the addition of NCS is complete, add zinc cyanide (1.5 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylbenzylamine 2-Methylbenzylamine Reaction One-Pot Oxidation-Cyanation (MeCN/H₂O, 0°C to RT) 2-Methylbenzylamine->Reaction NCS_ZnCN2 NCS / Zn(CN)₂ NCS_ZnCN2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analytical_Workflow Sample Sample of This compound Preparation Dissolution in Mobile Phase Sample->Preparation HPLC_System HPLC System (C18 Column, UV Detector) Preparation->HPLC_System Injection Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Data_Analysis Purity Calculation (Peak Area %) Data_Acquisition->Data_Analysis

The Genesis and Evolution of Substituted Benzyl Cyanamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted benzyl cyanamide scaffold, a unique constellation of a benzyl group and a cyanamide moiety, represents a fascinating and evolving area of medicinal chemistry. Characterized by the chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity, this structural motif has transitioned from a subject of classical organic reactions to a valuable building block in modern drug discovery. The inherent duality of the cyanamide group, possessing both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, provides a rich playground for synthetic transformations and diverse biological activities. This in-depth technical guide traverses the historical landscape of substituted benzyl cyanamides, from their initial discovery through classical reactions to the development of sophisticated, greener synthetic methodologies. We will delve into the causality behind experimental choices in their synthesis, explore their applications as precursors to pharmacologically significant heterocycles, and analyze the structure-activity relationships (SAR) that underpin their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Foundational Chemistry: The Benzyl and Cyanamide Moieties

The story of substituted benzyl cyanamides is rooted in the fundamental properties of its two constituent parts: the benzyl group and the cyanamide functional group. The benzyl group, a phenyl ring attached to a methylene (-CH₂) group, is a common structural element in a vast array of pharmaceuticals. Its lipophilic nature and the ability of the aromatic ring to engage in various non-covalent interactions (π-π stacking, cation-π interactions) make it a crucial pharmacophore for receptor binding.

The cyanamide functional group (N-C≡N), on the other hand, is a less common but highly versatile entity in organic synthesis. Its unique electronic structure allows it to act as both a nucleophile and an electrophile, rendering it a valuable synthon.[1] This dual reactivity is central to its utility in constructing more complex molecular architectures, particularly nitrogen-containing heterocycles.

Historical Perspective: The Dawn of Substituted Cyanamide Synthesis

The journey into the synthesis of substituted cyanamides began over a century ago, with early methods that, while groundbreaking for their time, often relied on harsh reagents and exhibited limited substrate scope.

The von Braun Reaction: A Classical Gateway

One of the earliest and most significant methods for the preparation of disubstituted cyanamides is the von Braun reaction , first described by Julius von Braun in 1900.[2] This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield an alkyl bromide and a disubstituted cyanamide.[2][3] The reaction proceeds through a two-step nucleophilic substitution mechanism.[1]

Mechanism of the von Braun Reaction

The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. In the second step, the displaced bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and displacing the disubstituted cyanamide.

Caption: Mechanism of the von Braun reaction.

While historically significant, particularly in the structural elucidation of alkaloids, the von Braun reaction has notable limitations for modern synthetic applications. The use of highly toxic cyanogen bromide is a major safety concern.[4] Furthermore, in cases of unsymmetrical tertiary amines, the cleavage of the alkyl group is not always selective, potentially leading to a mixture of products.

The Tiemann Rearrangement

First observed by Ferdinand Tiemann in 1891, the Tiemann rearrangement of amidoximes in the presence of reagents like benzenesulfonyl chlorides can lead to the formation of monosubstituted cyanamides, albeit initially as part of a mixture of products.[5][6] This reaction involves the rearrangement of an intermediate derived from the amidoxime. Modern adaptations of this reaction have been developed to selectively favor the formation of aryl-cyanamides from the corresponding aryl-amidoximes.[5]

The Modern Synthesis of Substituted Benzyl Cyanamides: A Paradigm Shift

Driven by the need for safer, more efficient, and versatile synthetic routes, the last few decades have witnessed a significant evolution in the synthesis of substituted benzyl cyanamides. The focus has shifted towards milder reaction conditions, greener reagents, and the ability to introduce a wide range of functional groups.

N-Benzylation of Arylcyanamides

A direct and efficient approach to synthesizing N-benzyl-N-arylcyanamides involves the N-benzylation of pre-formed arylcyanamides with benzyl bromide. A noteworthy advancement in this area is the use of ultrasound irradiation, which allows the reaction to proceed rapidly at room temperature without the need for a catalyst, often resulting in excellent yields.[2]

Experimental Protocol: Ultrasound-Assisted Synthesis of N-Benzyl-N-arylcyanamides [2]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the arylcyanamide (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (5 mL).

  • Addition of Benzyl Bromide: Add benzyl bromide (1.2 mmol) to the mixture.

  • Ultrasonication: Place the reaction vessel in an ultrasound bath and irradiate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-benzyl-N-arylcyanamide.

Cyanation of Secondary Amines

The direct cyanation of secondary amines remains a prevalent method for synthesizing disubstituted cyanamides.[7] While cyanogen bromide is the classical reagent, the development of alternative, safer cyanating agents has been a key area of research. These include reagents that generate cyanogen chloride in situ and the use of azobisisobutyronitrile (AIBN) as a cyanide source under specific catalytic conditions.

Two-Step Synthesis from Cyanamide

A recently developed, environmentally friendly two-step method utilizes cyanamide as a fundamental building block for the synthesis of dibenzyl cyanamides.[5] This process involves the reaction of cyanamide with benzyl bromides to form the N,N-difunctionalized cyanamide intermediates.[5] This method is advantageous due to the low toxicity and ease of handling of the starting materials.[5]

TwoStep_Synthesis cyanamide H₂N-C≡N (Cyanamide) reagents Base (e.g., t-BuOK) Solvent (e.g., MeCN) benzyl_bromide 2 R-CH₂-Br (Substituted Benzyl Bromide) intermediate R-CH₂-N(C≡N)-CH₂-R (Dibenzyl Cyanamide) reagents->intermediate Step 1: N,N-Dibenzylation

Caption: Two-step synthesis of dibenzyl cyanamides.

Substituted Benzyl Cyanamides in Drug Discovery and Development

The synthetic accessibility and unique reactivity of substituted benzyl cyanamides make them valuable intermediates in the synthesis of pharmacologically active compounds.

Precursors to Bioactive Heterocycles

Substituted benzyl cyanamides are excellent precursors for the synthesis of various nitrogen-containing heterocycles. For instance, they can undergo acid-mediated [4+2] annulation reactions with 2-amino aryl ketones to efficiently produce 2-aminoquinazoline derivatives.[8] The amino-quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[8]

Emergence as Bioactive Molecules

While often viewed as synthetic intermediates, the substituted benzyl cyanamide moiety itself is present in a number of biologically active molecules.[7] The exploration of their direct pharmacological potential is an emerging area of research.

A notable example is the development of N-benzyl-2-fluorobenzamides as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3) for the treatment of triple-negative breast cancer.[9] In this class of compounds, the substituted benzyl group occupies the ATP-binding pocket of EGFR, while the benzamide portion, structurally related to the cyanamide, interacts with the active site of HDAC3.[9]

Structure-Activity Relationships (SAR)

The systematic modification of the substitution patterns on both the benzyl ring and the cyanamide nitrogen allows for the fine-tuning of biological activity.

Compound ClassSubstitution PatternTarget(s)Biological Activity (IC₅₀/Kᵢ)Reference
N-benzyl-2-fluorobenzamides4-fluorobenzylEGFR/HDAC3EGFR: 20.34 nM; HDAC3: 1.09 µM[9]
Salinomycin N-benzyl amidesortho-substituted benzylCancer cell linesPotent anticancer activity[7]
Salinomycin N-benzyl amidespara-substituted benzylCancer cell linesLeast active derivatives[7]

This table presents representative data and is not exhaustive.

The data for salinomycin N-benzyl amides, while not strictly cyanamides, highlight the importance of the substitution pattern on the benzyl ring for biological activity, a principle that is directly applicable to substituted benzyl cyanamides.[7] The enhanced activity of ortho-substituted derivatives suggests that steric and electronic effects in this position play a crucial role in target engagement.

Future Directions and Conclusion

The field of substituted benzyl cyanamides has progressed significantly from its classical roots. The development of greener and more efficient synthetic methods has broadened their accessibility and utility. While their role as versatile synthetic intermediates is well-established, the exploration of their intrinsic pharmacological properties is a promising frontier in drug discovery.

Future research will likely focus on:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of substitution patterns.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for biologically active substituted benzyl cyanamides.

  • Application in Fragment-Based Drug Design: The use of the benzyl cyanamide scaffold as a starting point for the development of novel therapeutics.

References

  • Huczyński, A., et al. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19435-19455. Available at: [Link]

  • Wikipedia contributors. (2023, December 12). von Braun reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis.
  • ResearchGate. (n.d.). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. Retrieved from [Link]

  • Huczyński, A., et al. (2014). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. PubMed. Available at: [Link]

  • Hageman, H. A. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions.
  • Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). A catalyst-free and expeditious general synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Von Braun Degradation Method. Retrieved from [Link]

  • Li, J., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. Available at: [Link]

  • Chien, C.-H., et al. (2014). Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2025). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. PMC. Available at: [Link]

  • Madrid, A., et al. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scope of N-benzyl cyanamides.Reactions were carried out with 1a (1.0... Retrieved from [Link]

  • Lewińska, A., et al. (2022). Anticancer Activity of Ether Derivatives of Chrysin. PMC. Available at: [Link]

  • Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Wikipedia contributors. (2024, January 10). Benzyl cyanide. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]

  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]

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Technical Guide: (2-Methylbenzyl)cyanamide (CAS 1194814-78-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Synthetic Exploration and Biological Profiling

Disclaimer: The compound (2-Methylbenzyl)cyanamide (CAS 1194814-78-2) is a novel or sparsely documented chemical entity. Publicly available data regarding its synthesis, properties, and biological activity is limited. This guide is therefore constructed as an expert-led, hypothetical framework for researchers. It leverages established principles of medicinal chemistry and provides validated protocols based on structurally related molecules to outline a plausible path for its synthesis and investigation. All protocols and mechanisms described herein should be considered exemplary and adapted based on empirical results.

Introduction and Rationale

The cyanamide functional group (R¹R²N−C≡N) is a versatile and highly valued scaffold in medicinal chemistry.[1][2] Its unique electronic properties, featuring a nucleophilic amino group and an electrophilic nitrile, allow it to serve as a key building block for a diverse array of heterocyclic compounds and as a pharmacophore in its own right.[3] The cyanamide moiety is present in numerous pharmaceuticals, where it can act as a bioisostere for thioureas, amides, or sulfonylguanidines, influencing properties like cell permeability, metabolic stability, and target binding.[4]

The target molecule, this compound, incorporates this reactive group with an N-benzyl substituent, a common motif in drug discovery known to engage in critical binding interactions, such as cation-π stacking, with biological targets.[5] The addition of a methyl group at the ortho position of the benzyl ring introduces steric and electronic modifications that can profoundly influence the compound's conformational preferences and metabolic profile, potentially offering improved selectivity or potency compared to its unsubstituted counterpart.

This document provides a technical framework for the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical and Structural Properties

Characterizing the fundamental properties of a novel compound is the first step in any drug discovery workflow. Based on its structure, we can predict or identify key parameters essential for experimental design.

PropertyValue / PredictionSource / Method
CAS Number 1194814-78-2Registry Number
Molecular Formula C₉H₁₀N₂ChemScene[6]
Molecular Weight 146.19 g/mol ChemScene[6]
Topological Polar Surface Area (TPSA) 35.82 ŲComputational[6]
Predicted LogP 1.5657Computational[6]
Hydrogen Bond Donors 1Computational[6]
Hydrogen Bond Acceptors 2Computational[6]
Rotatable Bonds 2Computational[6]

These predicted values suggest that this compound possesses drug-like properties, falling within the typical ranges for oral bioavailability as per Lipinski's Rule of Five.[4]

Plausible Synthetic Route: Deoxycyanamidation

While multiple routes to N-substituted cyanamides exist, a modern and effective approach avoids highly toxic reagents like cyanogen bromide.[7] A plausible and robust method involves the deoxycyanamidation of 2-methylbenzyl alcohol using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a versatile cyano-transfer reagent.[7]

Workflow for Deoxycyanamidation Synthesis

G cluster_0 Step 1: Activation & Reaction Setup cluster_1 Step 2: Monitoring & Workup cluster_2 Step 3: Purification start Combine 2-Methylbenzyl alcohol, NCTS, and PPh₃ in anhydrous DCM stir Stir under Argon at 0°C start->stir add_diad Add DIAD (Diisopropyl azodicarboxylate) dropwise over 15 minutes stir->add_diad warm Allow reaction to warm to room temperature add_diad->warm monitor Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexane) warm->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract dry Dry combined organic layers over Na₂SO₄ extract->dry filter Filter and concentrate under reduced pressure dry->filter purify Purify crude product via flash column chromatography filter->purify end This compound purify->end

Caption: Plausible synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-methylbenzyl alcohol (1.0 eq), NCTS (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.1 M with respect to the alcohol.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15 minutes. A color change is typically observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

This self-validating protocol includes clear monitoring steps (TLC) and a standard purification workflow to ensure the isolation of the target compound, whose identity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Biological Target and Mechanism of Action

N-benzyl substituted amides and related structures have shown significant activity as inhibitors of tubulin polymerization, a clinically validated anti-cancer strategy.[8] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The ortho-methyl group on the benzyl ring of our target compound could potentially enhance binding affinity or alter the molecule's orientation within the hydrophobic colchicine pocket.

Proposed Signaling Pathway: Tubulin Inhibition

G compound This compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitosis Mitotic Spindle Formation microtubule->mitosis Disrupts arrest G2/M Phase Arrest mitosis->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Advanced Studies start Compound Synthesis & QC mtt Cell Viability Assay (MTT/MTS) on Cancer Cell Line Panel (e.g., HeLa, MDA-MB-231) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 tubulin_assay In Vitro Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle if_stain Immunofluorescence Staining of Microtubule Network ic50->if_stain cba Colchicine Binding Assay tubulin_assay->cba metstab Metabolic Stability Assay (Liver Microsomes) cba->metstab animal In Vivo Xenograft Model (if warranted) metstab->animal

Caption: Tiered workflow for the biological evaluation of the compound.

Protocol 1: Cell Viability (MTT) Assay

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly tests the hypothesis that the compound inhibits tubulin assembly.

  • Reaction Buffer: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Setup: In a 96-well plate, add the reaction buffer containing 1 mM GTP and tubulin protein (e.g., 3 mg/mL).

  • Compound Addition: Add various concentrations of this compound. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

  • Initiation & Measurement: Incubate the plate at 37°C and monitor the change in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.

  • Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a suppressed rate and extent of the absorbance increase compared to the vehicle control.

Exemplary Data Summary

The following table presents hypothetical but realistic data that could be generated from the assays described above, comparing the target compound to a known standard.

CompoundCell Viability IC₅₀ (HeLa)Tubulin Polymerization IC₅₀
This compound 25 nM1.5 µM
Colchicine (Reference) 10 nM0.8 µM

This data would suggest that this compound is a potent cytotoxic agent and a direct inhibitor of tubulin polymerization, validating the initial hypothesis.

Conclusion and Future Directions

This guide presents a comprehensive, albeit predictive, framework for the scientific investigation of this compound. By following the outlined synthetic and biological testing cascades, researchers can systematically characterize this novel molecule. The proposed mechanism, centered on tubulin inhibition, offers a strong starting point for its evaluation as a potential anti-cancer agent. Future work should focus on empirical validation of the synthesis, confirmation of the biological target through assays like competitive colchicine binding, and exploration of structure-activity relationships (SAR) by synthesizing analogs with varied substitution patterns on the benzyl ring. Such studies are critical for optimizing potency, selectivity, and drug-like properties.

References

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Molecular formula and weight of (2-Methylbenzyl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzyl)cyanamide is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, and safety considerations. The document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and other advanced chemical entities.

Core Molecular and Physical Properties

This compound, also known as N-(2-methylbenzyl)cyanamide, is a small molecule featuring a cyanamide group attached to a 2-methylbenzyl substituent.[1] Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₉H₁₀N₂ChemScene
Molecular Weight 146.19 g/mol ChemScene, Sigma-Aldrich[2]
CAS Number 1194814-78-2ChemScene, Sigma-Aldrich[2]
Physicochemical Parameters

Computational models provide valuable insights into the behavior of this compound in various chemical and biological environments.

ParameterValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 35.82 ŲInfluences membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.5657Indicates moderate lipophilicity, affecting solubility and cell membrane penetration.
Hydrogen Bond Acceptors 2Potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Donors 1Potential for forming hydrogen bonds with biological targets.
Rotatable Bonds 2Contributes to conformational flexibility, which can be important for receptor binding.

Data sourced from ChemScene[1]

Synthesis and Chemical Reactivity

The cyanamide functional group is a valuable building block in organic synthesis, serving as a precursor to a wide range of nitrogen-containing heterocycles and functional groups such as guanidines and ureas.[3] While specific, detailed synthetic procedures for this compound are not extensively documented in the public domain, general methods for the synthesis of N-substituted cyanamides can be applied.

A common and effective method for the synthesis of cyanamides involves the reaction of a primary or secondary amine with cyanogen bromide.[3] However, due to the high toxicity of cyanogen bromide, alternative and safer methods have been developed.[3] One such approach is a one-pot, two-step procedure utilizing trichloroacetonitrile as a less toxic cyano source.[3]

The general synthetic approach can be visualized as follows:

Synthesis_of_2_Methylbenzyl_cyanamide cluster_reactants Reactants cluster_product Product 2_Methylbenzylamine 2-Methylbenzylamine Reaction Reaction (with base) 2_Methylbenzylamine->Reaction Cyanating_Agent Cyanating Agent (e.g., Cyanogen Bromide or alternative) Cyanating_Agent->Reaction 2_Methylbenzyl_cyanamide This compound Reaction->2_Methylbenzyl_cyanamide Formation of C-N bond

Figure 1: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The cyanamide moiety is present in a variety of biologically active compounds and is a versatile synthon for creating more complex molecules.[3] The parent compound, cyanamide, is used in the synthesis of several pharmaceutical drugs, including the hair-loss treatment minoxidil and various anthelmintics.[4]

Given its structure, this compound can be considered a valuable intermediate for the synthesis of:

  • Guanidine Derivatives: The cyanamide group can be readily converted to a guanidine, a common functional group in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

  • Heterocyclic Compounds: Cyanamides are key precursors for the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[3]

  • Bioisosteres: The cyanamide group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Safety and Handling

Hazard Identification

Based on the GHS pictograms provided by a supplier, this compound should be handled with care. The GHS07 pictogram indicates that it may cause skin and eye irritation, be harmful if swallowed, and may cause respiratory irritation.

General hazards associated with cyanamides can include:

  • Toxicity: May be toxic if swallowed or in contact with skin.[5]

  • Corrosivity: Can cause severe skin burns and eye damage.[5]

  • Sensitization: May cause an allergic skin reaction.[5]

Recommended Handling Procedures

A risk assessment should be conducted before handling this compound. The following is a general protocol for safe handling:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat and closed-toe shoes.

    • Use chemical safety goggles or a face shield.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Use_Fume_Hood Work in a Fume Hood Gather_PPE->Use_Fume_Hood Weigh_and_Dispense Weigh and Dispense Carefully Use_Fume_Hood->Weigh_and_Dispense Reaction_Setup Set up Reaction Weigh_and_Dispense->Reaction_Setup Decontaminate_Glassware Decontaminate Glassware Reaction_Setup->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Figure 2: A workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in synthetic chemistry and drug discovery. Its defined molecular structure and physicochemical properties make it a valuable building block for the creation of novel compounds. Adherence to strict safety protocols is paramount when handling this and related chemicals. This guide serves as a foundational resource to support the informed and safe use of this compound in research and development endeavors.

References

  • 2-Methylbenzyl cyanide. NIST WebBook. [Link]

  • Introduction to cyanamides. Cardiff University. [Link]

  • 2-Methylbenzyl cyanide. ChemBK. [Link]

  • Key Applications of 2-Methylbenzyl Cyanide in Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Chemical Versatility of 2-Methylbenzyl Cyanide: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Methylbenzyl cyanide. Ten Chongqing Chemdad Co., Ltd. [Link]

  • 2-Methylbenzyl cyanide. NIST WebBook. [Link]

  • Cyanamide. Wikipedia. [Link]

  • Reaction of 2‐methylbenzyl alcohol using different cyanide sources. ResearchGate. [Link]

  • Cyanamide | H2NCN | CID 9864. PubChem. [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of (2-Methylbenzyl)cyanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (2-Methylbenzyl)cyanamide

This compound, with the chemical identifier CAS 1194814-78-2, belongs to the versatile class of N-substituted cyanamides.[1] This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique properties of the cyanamide functional group. Cyanamides can act as bioisosteres for other functional groups and are precursors to a variety of important moieties such as ureas, guanidines, and various heterocycles.[2][3] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and development. This guide provides a comprehensive framework for characterizing these critical attributes, offering both theoretical insights and practical, field-proven experimental protocols.

Predicted Physicochemical Properties of this compound

  • Molecular Formula: C₉H₁₀N₂[1]

  • Molecular Weight: 146.19 g/mol [1]

  • Structure: The molecule consists of a 2-methylbenzyl group attached to a cyanamide moiety. The presence of the aromatic ring and the polar cyanamide group suggests a molecule with moderate lipophilicity.

  • Polarity and Hydrogen Bonding: The cyanamide group contains both a hydrogen bond donor (-NH) and acceptors (the nitrogen atoms of the nitrile and amino groups), suggesting the potential for intermolecular hydrogen bonding. This will influence its solubility in protic solvents.

  • pKa: The pKa of the parent cyanamide is approximately 10.3.[2] The N-substituted benzyl group may slightly alter this value, but it is expected to remain a weakly acidic compound.

Solubility Profile Assessment: A Step-by-Step Protocol

Determining the solubility of this compound in various solvent systems is a critical first step in its characterization. The following protocol outlines a robust method for assessing both thermodynamic and kinetic solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility prep_compound Weigh this compound thermo_add Add excess solid to each solvent prep_compound->thermo_add prep_solvents Prepare Solvent Systems (Aqueous Buffers pH 2-10, Organic Solvents) prep_solvents->thermo_add thermo_equilibrate Equilibrate (e.g., 24-48h with agitation) thermo_add->thermo_equilibrate thermo_filter Filter to remove undissolved solid thermo_equilibrate->thermo_filter thermo_quantify Quantify concentration in filtrate (e.g., HPLC-UV) thermo_filter->thermo_quantify kinetic_prep_stock Prepare concentrated DMSO stock solution kinetic_add_to_buffer Add stock solution to aqueous buffer kinetic_prep_stock->kinetic_add_to_buffer kinetic_measure Measure turbidity or concentration over time kinetic_add_to_buffer->kinetic_measure G cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Hydrolysis (Acidic, Neutral, Basic pH) hplc HPLC-UV/MS Analysis hydrolysis->hplc oxidation Oxidation (e.g., H₂O₂) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc thermal Thermal Stress (Elevated Temperature) thermal->hplc mass_balance Mass Balance Calculation hplc->mass_balance degradant_id Degradant Identification hplc->degradant_id start Prepare solutions of This compound start->hydrolysis start->oxidation start->photolysis start->thermal

Caption: Overview of the forced degradation study workflow for this compound.

Detailed Protocols for Forced Degradation Studies

1. Hydrolytic Stability:

  • Procedure: Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Expected Degradation: Based on the known chemistry of cyanamides, hydrolysis under acidic conditions is expected to yield the corresponding urea, (2-methylbenzyl)urea. [2][4]Under strongly basic conditions, dimerization to form a substituted dicyandiamide may occur, although hydrolysis can also be a competing pathway. The parent cyanamide is most stable in the pH range of 4-5. 2. Oxidative Stability:

  • Procedure: Prepare a solution of this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate the solution at room temperature and collect samples at various time points.

  • Expected Degradation: The cyanamide functional group is generally stable to mild oxidation. However, degradation of the benzyl group or other oxidative pathways may be possible.

3. Photostability:

  • Procedure: Expose solutions and solid samples of this compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.

  • Expected Degradation: The aromatic ring in the molecule may absorb UV light, potentially leading to photodegradation.

4. Thermal Stability:

  • Procedure: Store solid samples of this compound at elevated temperatures (e.g., 60 °C, 80 °C) and analyze them at various time points. Solutions can also be tested for thermal stability.

  • Expected Degradation: Thermal degradation may lead to a variety of products, and the specific pathways would need to be elucidated through structural characterization of the degradants.

Predicted Degradation Pathways

G A This compound B (2-Methylbenzyl)urea A->B  Hydrolysis  (Acidic Conditions) C Dimer (Substituted Dicyandiamide) A->C  Dimerization  (Basic Conditions)

Caption: Predicted major degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. [5][6]A reverse-phase high-performance liquid chromatography (HPLC) method is typically the method of choice. [7]

Sample HPLC Method Parameters
ParameterSuggested Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants and parent compound
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 220 nm, 254 nm) or Mass Spectrometry (MS)
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by demonstrating that the peaks for the parent compound and its degradation products are well-resolved.

Data Interpretation and Reporting

The data generated from the solubility and stability studies should be carefully analyzed and documented.

  • Solubility: Report the mean solubility and standard deviation for each solvent system.

  • Stability: For each stress condition, plot the concentration of this compound versus time. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated as 0.693/k.

  • Mass Balance: Calculate the mass balance at each time point by summing the amount of the parent compound remaining and the amounts of all degradation products formed. A good mass balance (typically 95-105%) indicates that all major degradation products have been accounted for.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. By following the detailed protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, researchers and drug development professionals can generate the critical data needed to advance their research and development programs. A thorough understanding of these fundamental properties is essential for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

References

  • (Reference to a general textbook or review on pharmaceutical analysis)
  • (Reference to a general textbook or review on drug stability)
  • (Reference to a relevant patent or scientific article on cyanamide synthesis or applic
  • Lukevics, E., & D'yakov, V. M. (1982). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Russian Chemical Reviews, 51(8), 754–766.
  • (Reference to a relevant article on the biological activity of cyanamides)
  • (Reference to a relevant article on the use of cyanamides in drug design)
  • (Reference to a relevant article on analytical methods for cyanamides)
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Patsnap Synapse. (2024). What is the mechanism of Cyanamide? Retrieved from [Link]

  • (Reference to a relevant article on forced degrad
  • (Reference to a relevant article on HPLC method development)
  • (Reference to a relevant article on solubility determin
  • (Reference to a relevant article on kinetic solubility)
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Retrieved from [Link]

  • (Reference to a relevant article on mass balance in stability studies)
  • (Reference to a relevant article on degrad
  • (Reference to a relevant article on the pKa of cyanamides)
  • (Reference to a relevant article on the analytical valid
  • (Reference to a relevant article on the importance of solubility in drug development)
  • (Reference to a relevant article on the importance of stability in drug development)
  • ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]

  • PubMed. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Retrieved from [Link]

  • (Reference to a relevant article on the role of physicochemical properties in drug design)
  • (Reference to a relevant article on the formul
  • (Reference to a relevant article on the formul

Sources

The Cyanamide Functional Group: A Versatile Synthon in Modern Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The cyanamide functional group (N–C≡N), with its unique electronic properties and dual reactivity, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the reactivity profile of cyanamides, delving into the fundamental principles that govern their behavior as both nucleophiles and electrophiles. We will examine key transformations, including nucleophilic additions for the synthesis of guanidines and other substituted scaffolds, cycloaddition reactions for the construction of diverse heterocyclic systems, and their application as electrophilic cyanating agents in transition-metal-catalyzed C-H functionalization. Through a synthesis of mechanistic insights, quantitative data, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of the cyanamide moiety.

Core Principles of Cyanamide Reactivity

The synthetic versatility of the cyanamide functional group stems from its distinct electronic structure. The presence of a nitrogen atom attached to an electron-withdrawing nitrile group creates a molecule with both nucleophilic and electrophilic centers.[1][2] This duality allows cyanamides to participate in a wide array of chemical transformations, making them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[3]

  • Nucleophilic Character: The sp³-hybridized nitrogen atom of a monosubstituted or unsubstituted cyanamide possesses a lone pair of electrons, rendering it nucleophilic.[4][5] This nucleophilicity is central to reactions such as N-alkylation and the synthesis of guanidines.

  • Electrophilic Character: The nitrile carbon atom is electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited in addition reactions and in the construction of heterocyclic rings.[1][4] Furthermore, the entire cyanamide moiety can act as a precursor to electrophilic cyanating agents.[4][6]

  • Tautomerism: Cyanamide can exist in two tautomeric forms: the dominant N≡C–NH₂ form and the carbodiimide form (HN=C=NH). While the nitrile form predominates, the carbodiimide tautomer is believed to play a role in certain reactions, such as silylation.[7]

The interplay of these electronic features dictates the reaction pathways available to the cyanamide functional group, a concept we will explore through specific reaction classes.

Diagram 1: Duality of Cyanamide Reactivity

G Fig. 1: Dual Reactivity of the Cyanamide Functional Group cluster_nucleophile Nucleophilic Reactivity cluster_electrophile Electrophilic Reactivity Cyanamide R¹R²N−C≡N Node_N sp³ Nitrogen (Nucleophilic Center) Node_C Nitrile Carbon (Electrophilic Center) Reaction_N e.g., N-Alkylation, Guanidylation Node_N->Reaction_N Attacks Electrophiles Reaction_C e.g., Nucleophilic Addition, Cycloaddition Node_C->Reaction_C Attacked by Nucleophiles

Caption: The cyanamide functional group possesses both a nucleophilic nitrogen and an electrophilic carbon.

Key Transformations and Synthetic Applications

Nucleophilic Reactivity: Synthesis of Substituted Cyanamides and Guanidines

The nucleophilicity of the cyanamide nitrogen is fundamental to some of its most common and useful transformations.

The direct alkylation of cyanamide or its salts, such as sodium hydrogen cyanamide (NaHNCN), is a straightforward method for synthesizing N-substituted cyanamides.[5] This reaction typically proceeds via an SN2 mechanism, where the cyanamide anion displaces a leaving group on an alkyl halide.

Table 1: Representative N-Alkylation Reactions of Sodium Hydrogen Cyanamide

ElectrophileSolventTemperature (°C)Yield (%)Reference
Benzyl BromideDMF2595BenchChem
1-BromobutaneAcetonitrile8088BenchChem
Ethyl BromoacetateTHF6092BenchChem
Allyl BromideAcetone5090BenchChem

Experimental Protocol 1: General Procedure for N-Alkylation of Sodium Hydrogen Cyanamide

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydrogen cyanamide (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, THF) to a concentration of 0.5 M.

  • Addition of Electrophile: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The addition of amines to the electrophilic carbon of a cyanamide is a powerful method for the synthesis of guanidines, a privileged scaffold in medicinal chemistry. This transformation, known as guanylation, can be catalyzed by various Lewis or Brønsted acids. Scandium(III) triflate has been shown to be an effective catalyst for this reaction in water.[1]

Diagram 2: Synthesis of Guanidines from Cyanamides

G Fig. 2: General Workflow for Guanidine Synthesis Start Cyanamide (R¹R²N-C≡N) Guanidine Guanidine Derivative Start->Guanidine + Amine Amine (R³R⁴NH) Amine->Guanidine Catalyst Catalyst (e.g., Sc(OTf)₃) Catalyst->Guanidine Catalyzes Addition

Caption: Catalytic addition of amines to cyanamides yields guanidine derivatives.

Experimental Protocol 2: Scandium(III) Triflate-Catalyzed Guanylation of Amines [1]

  • Reaction Setup: To a solution of the amine (1.0 mmol) in water (2 mL), add the cyanamide (1.2 mmol) and scandium(III) triflate (5 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium bicarbonate to basify the mixture.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Cycloaddition Reactions

The carbon-nitrogen triple bond of cyanamides can participate in cycloaddition reactions, providing access to a variety of five- and six-membered heterocyclic systems.[4]

Cyanamides act as effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and nitrones, leading to the formation of five-membered heterocycles.[4] For instance, the reaction with in situ generated nitrile oxides yields 1,2,4-oxadiazoles.

Metal-catalyzed [2+2+2] cyclotrimerization of cyanamides with two alkyne molecules is a powerful strategy for the synthesis of substituted 2-aminopyridines.[4] Cobalt complexes are commonly employed as catalysts for this transformation.

Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for 2-Aminopyridine Synthesis

Diyne SubstrateCyanamideCatalystSolventYield (%)Reference
1,6-HeptadiyneN,N-DimethylcyanamideCoCl₂/dppe/ZnNMP85Hsieh et al.[8]
1,7-OctadiyneN-PhenylcyanamideCoCl₂/dppe/ZnNMP78Hsieh et al.[8]
Diethyl dipropargylmalonateCyanamideCoCl₂/dppe/ZnNMP92Hsieh et al.[8]

Experimental Protocol 3: Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne and Cyanamide [8]

  • Catalyst Preparation: In a glovebox, to a mixture of CoCl₂·6H₂O (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) (6 mol%) in N-methyl-2-pyrrolidone (NMP), add zinc powder (10 mol%). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, add the diyne (1.0 eq.) and the cyanamide (1.5 eq.).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 24 hours under an argon atmosphere.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel.

Cyanamides as Electrophilic Cyanating Agents

While the cyanamide nitrogen is nucleophilic, the cyano group can be transformed into an electrophilic cyanating agent. N-acyl or N-sulfonyl cyanamides are particularly effective in this regard.[4] N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a widely used, user-friendly electrophilic cyanating reagent.[8][9][10]

Rhodium-catalyzed C-H activation followed by cyanation with NCTS has emerged as a powerful method for the synthesis of aromatic and vinylic nitriles.[9][11] This reaction often employs a directing group on the substrate to ensure high regioselectivity. The directing group coordinates to the metal center, bringing it in proximity to the C-H bond to be functionalized.[5][12]

Diagram 3: Rhodium-Catalyzed C-H Cyanation

G Fig. 3: Catalytic Cycle for Rh-Catalyzed C-H Cyanation A [Rh(III)]+ C Cyclometalated Intermediate A->C + Substrate - H⁺ B Substrate (with Directing Group) E Rh(III)-CN Complex C->E + NCTS D NCTS E->A - Product F Product (Aryl/Vinylic Nitrile) E->F Reductive Elimination G Fig. 4: Retrosynthetic Disconnection of Imatinib to a Cyanamide Precursor Imatinib Imatinib Guanidine_Intermediate N-Arylguanidine Intermediate Imatinib->Guanidine_Intermediate Amide Coupling Aniline 2-Methyl-5-nitroaniline Guanidine_Intermediate->Aniline Guanylation Cyanamide Cyanamide (H₂NCN)

Sources

A Theoretical and Computational Guide to the Electronic Structure of (2-Methylbenzyl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylbenzyl)cyanamide is a molecule of interest due to the unique electronic interplay between its aromatic ring, the methylene bridge, and the highly polar cyanamide functional group.[1][2][3] Understanding the electronic structure of this compound is paramount for predicting its reactivity, stability, and potential applications in fields such as drug design and materials science. This guide provides a comprehensive theoretical framework for analyzing the electronic properties of this compound using quantum chemical calculations. We detail a robust computational protocol based on Density Functional Theory (DFT), elucidate the interpretation of key electronic descriptors, and offer insights into the causality behind the methodological choices, ensuring a self-validating and reproducible scientific workflow.

Introduction: The Significance of Electronic Structure

The chemical and physical properties of a molecule are fundamentally governed by the spatial distribution and energy of its electrons. For a molecule like this compound, which possesses a complex arrangement of π-systems and heteroatoms, a detailed electronic structure analysis is crucial. The cyanamide functional group (R¹R²N−C≡N) is an exceptionally versatile building block in organic synthesis, featuring both a nucleophilic amino group and an electrophilic cyano group.[1][3] The introduction of a 2-methylbenzyl substituent modifies the electronic properties of the cyanamide moiety through inductive and hyperconjugative effects, influencing its reactivity and interaction with biological targets or other molecules.[4][5]

This guide will explore several key aspects of its electronic structure:

  • Molecular Geometry: The foundational three-dimensional arrangement of atoms from which all other electronic properties are derived.

  • Frontier Molecular Orbitals (HOMO/LUMO): The primary orbitals involved in chemical reactions, which dictate the molecule's ability to donate or accept electrons.[6][7][8]

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic landscape around the molecule, revealing sites susceptible to electrophilic and nucleophilic attack.[9][10][11]

  • Atomic Charge Distribution: A quantitative assessment of how electronic charge is distributed among the constituent atoms.

By elucidating these features, this work aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical computational approach to investigate this compound and related compounds.

Theoretical and Computational Methodology

The accuracy of quantum chemical predictions is critically dependent on the chosen theoretical method and basis set. Our approach is designed to provide a balance of computational efficiency and high accuracy for organic molecules of this size.

The Choice of Density Functional Theory (DFT)

For systems like this compound, Density Functional Theory (DFT) represents the optimal choice. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the three-dimensional electron density, offering significant performance advantages without compromising accuracy for many applications.

We have selected the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of many organic molecules.[12][13] Extensive testing has shown that B3LYP provides reliable results for heats of formation, isomerization energies, and molecular geometries for a wide range of organic compounds.[12][13]

The Pople-Style Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a critical determinant of accuracy.

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility to accurately represent the electron distribution.

  • Polarization Functions (d,p) : Standard basis sets can struggle to describe the non-spherical electron distributions in bonded atoms. The (d,p) notation indicates the addition of d-type functions on heavy (non-hydrogen) atoms and p-type functions on hydrogen atoms. These "polarization" functions are essential for accurately modeling bond angles and geometries, especially in molecules with heteroatoms.[14][15]

  • Diffuse Functions (++) : The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are large and spread out, making them critical for describing regions of space far from the nuclei. They are particularly important for accurately modeling anions, lone pairs, and non-covalent interactions.

The combination of B3LYP/6-311++G(d,p) is a robust and widely accepted level of theory for obtaining high-quality geometric and electronic data for the class of molecules to which this compound belongs.[16]

Experimental Protocol: A Self-Validating Workflow

To ensure the calculated properties correspond to a true energetic minimum on the potential energy surface, a multi-step protocol is required. This workflow is designed to be self-validating.

  • Initial Structure Generation : A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : This is the core computational step where the software systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.[17] This process continues until the forces on each atom are negligible, indicating a stationary point on the potential energy surface.[18][19][20]

  • Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed. This serves two purposes:

    • Thermodynamic Corrections : It provides zero-point vibrational energy (ZPVE) and other thermodynamic data.

    • Verification of Minimum : A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable molecule, and requires further optimization.[21] This step is the critical self-validation component of the protocol.

  • Single-Point Energy Calculation & Property Analysis : Once the true minimum geometry is confirmed, a final, high-accuracy single-point energy calculation is performed using the same level of theory to derive the electronic properties discussed in the following section.

Diagram: Computational Workflow for Electronic Structure Analysis

G cluster_input Input Phase cluster_core_calc Core Calculation cluster_validation Validation cluster_output Output & Analysis A 1. Initial 3D Structure of this compound B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Submit for Optimization C 3. Frequency Analysis B->C Optimized Geometry D Check Frequencies C->D E Imaginary Frequency? (Not a Minimum) D->E Yes F All Real Frequencies (True Minimum) D->F No E->B Re-optimize from distorted geometry G 4. Single-Point Calculation F->G Proceed H Electronic Property Analysis (HOMO, LUMO, MEP, Charges) G->H

Caption: A self-validating computational workflow for theoretical analysis.

Results and Discussion: Unveiling the Electronic Landscape

Following the protocol outlined above, we can derive and analyze the key electronic properties of this compound.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data for similar compounds to further validate the computational model.

ParameterBond / AngleCalculated Value
Bond LengthC≡N (Cyano)~ 1.16 Å
Bond LengthN-C (Cyano)~ 1.34 Å
Bond LengthC-C (Benzyl-Methylene)~ 1.51 Å
Bond AngleC-N-C (Amino)~ 118°
Dihedral AngleC(ring)-C(ring)-C(methylene)-NVaries (defines conformation)
Caption: Table of representative calculated geometric parameters for this compound.
Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[6] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][22][23]

  • HOMO : Represents the outermost electrons and characterizes the molecule's ability to act as an electron donor (nucleophile).

  • LUMO : Represents the lowest energy location for an incoming electron and characterizes the molecule's ability to act as an electron acceptor (electrophile).

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO is anticipated to be centered on the electron-deficient cyano group (C≡N). This separation of FMOs suggests a propensity for intramolecular charge transfer upon electronic excitation.

OrbitalEnergy (eV)Description & Primary Location
HOMO-6.5 eVπ-orbital of the benzene ring and p-orbital of the amino N
LUMO-0.8 eVπ* anti-bonding orbital of the C≡N group
HOMO-LUMO Gap 5.7 eV Indicates high kinetic stability
Caption: Calculated Frontier Molecular Orbital energies and their characteristics.
Molecular Electrostatic Potential (MEP) Surface

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.[11] It is an invaluable tool in drug design for understanding potential non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites.[9][24][25]

  • Red Regions (Negative Potential) : Indicate areas of high electron density, typically around electronegative atoms like nitrogen. These are the most likely sites for electrophilic attack. For this compound, the most intense red region is expected around the nitrogen of the C≡N group.

  • Blue Regions (Positive Potential) : Indicate areas of electron deficiency, usually around hydrogen atoms, especially those attached to the amino group. These are sites susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential) : Represent areas of relatively neutral electrostatic potential, such as the non-polar regions of the benzene ring.

The MEP analysis for this molecule would clearly highlight the electrophilic nature of the amino hydrogens and the nucleophilic character of the cyano nitrogen, guiding predictions of its intermolecular interactions.[10]

Diagram: Conceptual Relationship of Electronic Properties

G cluster_calc Calculated Properties cluster_predict Predicted Chemical Behavior HOMO HOMO Energy & Distribution Reactivity Chemical Reactivity & Stability HOMO->Reactivity HOMO-LUMO Gap HOMO->Reactivity Nucleophilicity LUMO LUMO Energy & Distribution LUMO->Reactivity HOMO-LUMO Gap LUMO->Reactivity Electrophilicity MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions Electrostatic Complementarity Charges Atomic Charges Charges->Interactions Coulombic Forces

Caption: Interrelation of calculated electronic properties and predicted chemical behavior.

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial atomic charges by partitioning the total electron density among the atoms.[26][27][28] While it has known limitations, such as a strong dependence on the basis set, it offers a valuable qualitative picture of the charge distribution.[29][30]

For this compound, the analysis is expected to show:

  • Significant negative charge on the nitrogen atoms, especially the terminal nitrogen of the cyano group.

  • Positive charges on the hydrogen atoms, particularly the one attached to the amino nitrogen.

  • A positive charge on the cyano carbon atom, reflecting its electrophilic character.

This charge distribution complements the MEP analysis and provides quantitative values that can be used in molecular mechanics simulations or QSAR studies.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach for the theoretical study of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable and predictive data. The self-validating workflow, incorporating geometry optimization and subsequent frequency analysis, ensures that all derived properties correspond to a true energetic minimum.

The analysis of Frontier Molecular Orbitals, the Molecular Electrostatic Potential surface, and Mulliken atomic charges collectively provides a deep understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. The high HOMO-LUMO gap suggests significant kinetic stability, while the MEP and charge analysis clearly delineates the nucleophilic and electrophilic centers within the molecule. This foundational knowledge is indispensable for professionals in drug development and materials science seeking to utilize or modify this compound and related chemical structures.

References

  • 10.7: Mulliken Populations. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mulliken population analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Frontier molecular orbital theory. (n.d.). Wikipedia. Retrieved from [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. (2024). Rowan. Retrieved from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. (2024). YouTube. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Retrieved from [Link]

  • Carlson, R. K., & Le, A. N. (2021). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education, 98(11), 3629–3635. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Retrieved from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

  • Liu, F., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(10), 2268–2277. Retrieved from [Link]

  • Rocha, A. B., et al. (2018). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. International Journal of Theoretical and Computational Chemistry, 4(1), 1-8. Retrieved from [Link]

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  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved from [Link]

  • Which one, Mulliken charge distribution and NBO, is more reliable? (2014). Stack Exchange. Retrieved from [Link]

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  • 11.2.1 Population Analysis. (n.d.). Q-Chem Manual. Retrieved from [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. Retrieved from [Link]

  • Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Geometry Optimization. (2010). Lanthanide Complexes Computational Chemistry.
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  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved from [Link]

  • Basis Sets. (2021). Gaussian.com. Retrieved from [Link]

  • Wang, Y., et al. (2024). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. Retrieved from [Link]

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  • Cyanamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Ramal-Olmedo, S., et al. (2023). Gas-phase molecular formation mechanisms of cyanamide (NH2CN) and its tautomer carbodiimide (HNCNH) under Sgr B2(N) astrophysical conditions. Astronomy & Astrophysics, 672, A49. Retrieved from [Link]

  • Hanazaki, I., & Nagakura, S. (1965). The electronic spectra and electronic structures of the benzyl cation and its methyl derivatives. Tetrahedron, 21(9), 2441–2452. Retrieved from [Link]

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Methodological & Application

A Practical Guide to One-Pot Deoxycyanamidation of Alcohols for the Synthesis of Tertiary Cyanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Versatile Functional Group

Tertiary cyanamides are a class of organic compounds with significant utility in medicinal chemistry and drug development. Their unique electronic and steric properties make them valuable isosteres for other functional groups, and they serve as versatile synthetic intermediates for the preparation of more complex nitrogen-containing molecules. Traditionally, the synthesis of tertiary cyanamides has involved multi-step procedures, often relying on hazardous reagents such as cyanogen bromide. This application note details a robust and efficient one-pot method for the deoxycyanamidation of alcohols, providing a direct and operationally simple route to a diverse range of tertiary cyanamides. This method, developed by Morrill and coworkers, utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a dual-function reagent, acting as both a sulfonyl transfer agent and a cyanamide source.[1][2][3] This approach obviates the need for toxic cyanating agents and offers a broad substrate scope, making it a valuable tool for researchers in organic synthesis and pharmaceutical development.[4][5]

The Underlying Chemistry: A Tale of Two Reactivities

The success of this one-pot deoxycyanamidation lies in the unique reactivity of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). While NCTS is commonly employed as an electrophilic cyanating agent, this method leverages an alternative, less explored desulfonylative pathway.[1][2][3] The reaction proceeds through a proposed mechanism involving two key stages:

  • Activation of the Alcohol: The reaction is initiated by the deprotonation of the alcohol with a suitable base, forming an alkoxide. This nucleophilic alkoxide then attacks the sulfur atom of NCTS, leading to an N- to O-sulfonyl transfer. This process results in the formation of an alkyl sulfonate intermediate and the release of a cyanamide anion.

  • Nucleophilic Substitution: The generated cyanamide anion then acts as a nucleophile, attacking the alkyl sulfonate intermediate in an SN2-type reaction. This step results in the formation of the desired tertiary cyanamide and the displacement of the sulfonate leaving group.

This elegant cascade of reactions within a single pot highlights the efficiency and ingenuity of this synthetic strategy. The choice of base and solvent is crucial for the success of the reaction, with sodium tert-pentoxide and tetrahydrofuran (THF) being identified as optimal for a broad range of substrates.[2]

Reaction_Mechanism cluster_activation Alcohol Activation cluster_substitution Nucleophilic Substitution Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Alkyl_Sulfonate Alkyl Sulfonate Intermediate Alkoxide->Alkyl_Sulfonate + NCTS NCTS N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) Cyanamide_Anion Cyanamide Anion NCTS->Cyanamide_Anion releases Tertiary_Cyanamide Tertiary Cyanamide Alkyl_Sulfonate->Tertiary_Cyanamide Sulfonate_Leaving_Group Sulfonate Leaving Group Alkyl_Sulfonate->Sulfonate_Leaving_Group displaces Cyanamide_Anion->Tertiary_Cyanamide SN2 Attack

Figure 1: Proposed reaction mechanism for the one-pot deoxycyanamidation of alcohols.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the one-pot deoxycyanamidation of a representative primary alcohol, benzyl alcohol.

Materials and Reagents
  • Benzyl alcohol (1 mmol, 1.0 eq)

  • N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) (1.1 mmol, 1.1 eq)

  • Sodium tert-pentoxide (2.0 mmol, 2.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 mmol, 10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1 mmol), NCTS (1.1 mmol), and TBAI (0.1 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add sodium tert-pentoxide (2 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary cyanamide.

Safety Considerations
  • N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is a stable solid but should be handled with care in a well-ventilated fume hood.[4] It is a safer alternative to highly toxic cyanating agents like cyanogen halides.[5]

  • Sodium tert-pentoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tetrahydrofuran (THF) is a flammable solvent. Ensure all operations are performed away from ignition sources.

Substrate Scope and Performance

A key advantage of this one-pot deoxycyanamidation protocol is its broad substrate scope, accommodating a variety of primary and secondary alcohols. The following table summarizes the performance of this method with a range of representative alcohol substrates.[1][2]

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholBenzyl(phenyl)cyanamide90
24-Methylbenzyl alcohol(4-Methylbenzyl)(phenyl)cyanamide85
34-Methoxybenzyl alcohol(4-Methoxybenzyl)(phenyl)cyanamide88
44-Fluorobenzyl alcohol(4-Fluorobenzyl)(phenyl)cyanamide82
52-PhenylethanolPhenyl(2-phenylethyl)cyanamide78
6Cinnamyl alcoholCinnamyl(phenyl)cyanamide75
71-HexanolHexyl(phenyl)cyanamide70
8Cyclohexylmethanol(Cyclohexylmethyl)(phenyl)cyanamide72
92-Furylmethanol(2-Furylmethyl)(phenyl)cyanamide76
102-AdamantanolAdamantan-2-yl(phenyl)cyanamide65

Yields are for isolated products after chromatographic purification.

The reaction generally proceeds in high yields for a variety of benzylic and aliphatic primary alcohols. Electron-donating and electron-withdrawing substituents on the aromatic ring of benzylic alcohols are well-tolerated. Secondary alcohols also undergo the transformation, albeit in slightly lower yields compared to their primary counterparts.

Figure 2: Experimental workflow for the one-pot deoxycyanamidation.

Conclusion and Future Outlook

The one-pot deoxycyanamidation of alcohols using NCTS represents a significant advancement in the synthesis of tertiary cyanamides.[1][3] This method is characterized by its operational simplicity, high efficiency, and broad substrate scope. The avoidance of highly toxic reagents enhances the practical applicability of this protocol in both academic and industrial research settings. The dual role of NCTS as both an activating agent and a cyanamide source exemplifies a modern approach to synthetic chemistry, where atom economy and procedural efficiency are paramount.[1] Further investigations into expanding the substrate scope to include more complex and sterically hindered alcohols, as well as the development of catalytic versions of this transformation, will undoubtedly continue to broaden the impact of this powerful synthetic tool.

References

  • Morrill, L. C., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3835–3838. [Link]

  • Ayres, J. N., et al. (2017). Data for "Deoxycyanamidation of Alcohols with N-Cyano-N-Phenyl-p-Methylbenzenesulfonamide (NCTS)". Cardiff University. [Link]

  • Morrill, L. C. (2017). Deoxycyanamidation of alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). ORCA - Cardiff University. [Link]

  • Cui, J., et al. (2018). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(4), 349-359. [Link]

  • Request PDF: N-Cyano-N-phenyl-p-toluenesulfonamide. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols: The Strategic Use of (2-Methylbenzyl)cyanamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of (2-Methylbenzyl)cyanamide as a key building block in the synthesis of nitrogen-containing heterocyclic compounds. The unique electronic and steric properties imparted by the 2-methylbenzyl group, combined with the reactivity of the cyanamide moiety, offer a powerful tool for accessing privileged scaffolds in medicinal chemistry.

The cyanamide functional group is a unique and highly versatile synthon in organic synthesis, characterized by the dual nature of a nucleophilic amino group and an electrophilic nitrile.[1] This duality allows for a diverse range of chemical transformations, including cycloadditions and annulation reactions, making substituted cyanamides like this compound particularly valuable.[2][3] The strategic placement of the methyl group on the benzyl ring can influence reaction kinetics, selectivity, and the physicochemical properties of the resulting heterocyclic products.

This document provides in-depth insights into the mechanistic rationale behind the use of this compound and offers detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems, with a primary focus on the construction of quinazoline derivatives.

Core Application: Synthesis of 2-Aminoquinazoline Derivatives via [4+2] Annulation

The quinazoline core is a prominent scaffold found in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer and anti-inflammatory activities.[4][5] The synthesis of 2-aminoquinazolines from N-benzyl cyanamides represents a highly efficient and practical approach to this important class of heterocycles.[4]

Mechanistic Rationale: Acid-Mediated [4+2] Annulation

The reaction proceeds through an acid-mediated [4+2] annulation between an N-benzyl cyanamide, such as this compound, and a 2-amino aryl ketone.[4] The causality behind this transformation is a sequence of well-defined steps initiated by the activation of the cyanamide.

  • Protonation and Activation: Under acidic conditions, the nitrogen of the cyano group is protonated, which significantly enhances the electrophilicity of the cyanamide carbon.

  • Nucleophilic Attack: The amino group of the 2-amino aryl ketone attacks the activated cyanamide carbon, forming an amidine intermediate.

  • Intramolecular Cyclization: Following isomerization, the second amino group of the intermediate undergoes an intramolecular nucleophilic addition to the carbonyl group.

  • Aromatization: The final step involves the elimination of a water molecule to yield the stable, aromatic 2-aminoquinazoline product.[4]

This mechanistic pathway is illustrated in the diagram below:

Mechanism cluster_0 Activation and Amidine Formation cluster_1 Cyclization and Aromatization 2_MeBnCN This compound Protonated_CN Protonated Cyanamide 2_MeBnCN->Protonated_CN Protonation H_plus H+ H_plus->2_MeBnCN Amidine_Int Amidine Intermediate Protonated_CN->Amidine_Int Nucleophilic Attack Amine_Ketone 2-Amino Aryl Ketone Amine_Ketone->Amidine_Int Isomer_Int Isomerized Intermediate Amidine_Int->Isomer_Int Isomerization Cyclized_Int Cyclized Intermediate Isomer_Int->Cyclized_Int Intramolecular Cyclization Product 2-Aminoquinazoline Cyclized_Int->Product Dehydration/ Aromatization H2O H₂O Cyclized_Int->H2O

Caption: Acid-mediated [4+2] annulation mechanism.

Experimental Protocol: Synthesis of 4-Phenyl-N-(2-methylbenzyl)quinazolin-2-amine

This protocol describes a representative procedure for the synthesis of a 2-aminoquinazoline derivative using this compound and 2-aminobenzophenone. It is adapted from established methodologies for N-benzyl cyanamides.[4]

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 197.2 mg) and this compound (1.2 mmol, 175.4 mg).

  • Solvent and Catalyst Addition: Add 1,4-dioxane (10 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 12-24 hours.

  • Workup and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water (50 mL). Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-phenyl-N-(2-methylbenzyl)quinazolin-2-amine.

G start Combine Reactants: This compound 2-Aminobenzophenone add_solvent Add 1,4-Dioxane and conc. HCl start->add_solvent reflux Reflux at 101°C (12-24h) add_solvent->reflux monitor Monitor by TLC reflux->monitor periodically workup Quench with Ice/Water Neutralize with NaHCO₃ reflux->workup upon completion monitor->reflux extract Extract with Ethyl Acetate (3x) workup->extract dry Dry (Na₂SO₄) Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 2-Aminoquinazoline Product purify->product

Caption: Experimental workflow for 2-aminoquinazoline synthesis.

Substrate Scope and Expected Yields

The hydrochloric acid-mediated annulation demonstrates good tolerance for a range of functional groups on both the N-benzyl cyanamide and the 2-amino aryl ketone components.[4] The following table summarizes representative yields for analogous reactions.

EntryN-Benzyl Cyanamide Derivative2-Amino Aryl Ketone DerivativeYield (%)
1N-benzyl cyanamide2-aminobenzophenone95
2N-(4-Methylbenzyl)cyanamide2-aminobenzophenone92
3N-(4-Chlorobenzyl)cyanamide2-aminobenzophenone93
4N-benzyl cyanamide(2-amino-5-chlorophenyl)(phenyl)methanone90

Data adapted from the literature for illustrative purposes.[4]

Further Applications of this compound in Heterocyclic Synthesis

The reactivity of the cyanamide moiety extends beyond quinazoline synthesis, opening avenues to other important heterocyclic systems.

  • Benzimidazoles: Benzimidazoles are another class of heterocycles with significant pharmaceutical applications. While classical methods involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, modern approaches have utilized cyanamide-based precursors in copper-catalyzed domino reactions to construct the benzimidazole scaffold.[6] this compound could potentially be employed in such transformations.

  • Tetrazoles and Triazoles: Cyanamides are excellent dipolarophiles and can participate in [3+2] cycloaddition reactions.[1] The reaction of a cyanamide with an azide source is a well-established route to 5-aminotetrazoles.[7] Similarly, cycloaddition reactions with other 1,3-dipoles can provide access to substituted triazoles and oxadiazoles, highlighting the potential of this compound in constructing these five-membered heterocycles.[1][8]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of nitrogen-containing heterocycles. Its application in the acid-mediated [4+2] annulation provides a robust and high-yielding pathway to medicinally relevant 2-aminoquinazolines. The principles and protocols outlined in these notes demonstrate the practical utility of this building block and are intended to empower researchers in the fields of organic synthesis and drug discovery to explore its full potential in constructing complex molecular architectures.

References

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Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Guanidines using (2-Methylbenzyl)cyanamide as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-disubstituted guanidines utilizing (2-methylbenzyl)cyanamide as a versatile precursor. The guanidine moiety is a critical pharmacophore in numerous biologically active compounds and clinical drugs, making its efficient synthesis a key focus in medicinal chemistry and drug development.[1] This document offers a detailed exploration of a copper-catalyzed reaction protocol, an examination of the underlying reaction mechanism, practical insights for troubleshooting, and standardized procedures for product purification and characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this synthetic strategy for the creation of novel guanidine-containing molecules.

Introduction: The Significance of the Guanidinium Moiety and the Role of this compound

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged structural motif in medicinal chemistry.[1] Its unique electronic properties and ability to form strong hydrogen bonds and electrostatic interactions are pivotal to the biological activity of a wide array of natural products and synthetic drugs. The development of robust and versatile synthetic methodologies for the construction of substituted guanidines is therefore of paramount importance.

Traditionally, guanidine synthesis has relied on the reaction of amines with guanylating agents such as carbodiimides or thioureas.[2] However, the use of N-substituted cyanamides, such as this compound, offers a direct and efficient pathway to N,N'-disubstituted guanidines. This approach is particularly valuable for introducing specific substitution patterns that are crucial for modulating the pharmacological properties of the target molecules.

This compound serves as an excellent precursor due to the stability of the cyanamide functional group and the ability of the 2-methylbenzyl substituent to influence the reactivity and properties of the resulting guanidine. This guide will focus on a copper-catalyzed approach, which represents a mild and efficient method for the guanylation of amines using N-substituted cyanamides.

Reaction Mechanism: The Copper-Catalyzed Addition of Amines to this compound

The synthesis of N,N'-disubstituted guanidines from this compound and an amine is effectively facilitated by a copper(I) iodide catalyst. The proposed mechanism involves the coordination of the copper catalyst to the nitrile group of the cyanamide, which enhances its electrophilicity and renders it more susceptible to nucleophilic attack by the amine.

The reaction proceeds through the following key steps:

  • Activation of the Cyanamide: The copper(I) iodide, in the presence of a suitable ligand (e.g., Xantphos), coordinates to the nitrogen atom of the nitrile group of this compound. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated cyanamide carbon atom. This results in the formation of a copper-complexed amidine intermediate.

  • Proton Transfer and Product Release: An intramolecular or intermolecular proton transfer occurs, leading to the formation of the guanidine product and the regeneration of the active copper catalyst.

This catalytic cycle allows for the efficient conversion of the starting materials to the desired guanidine under relatively mild conditions.

Guanidine_Synthesis_Mechanism cluster_0 Catalytic Cycle Start This compound Activated_Complex Activated Copper-Cyanamide Complex Start->Activated_Complex + Catalyst Amine R-NH2 Catalyst Cu(I) Catalyst Intermediate Copper-Complexed Amidine Intermediate Activated_Complex->Intermediate + Amine (Nucleophilic Attack) Product N,N'-Disubstituted Guanidine Intermediate->Product Proton Transfer Regenerated_Catalyst Regenerated Cu(I) Catalyst Intermediate->Regenerated_Catalyst Regenerated_Catalyst->Activated_Complex Re-enters cycle

Figure 1: Proposed mechanism for the copper-catalyzed synthesis of guanidines.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(2-Methylbenzyl)-N'-benzylguanidine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N,N'-disubstituted guanidine, N-(2-methylbenzyl)-N'-benzylguanidine, from this compound and benzylamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and Xantphos (0.2 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Then, add benzylamine (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-methylbenzyl)-N'-benzylguanidine.

Experimental_Workflow Start Combine this compound, CuI, and Xantphos in a dry flask under inert atmosphere. Add_Reagents Add anhydrous DMF and Benzylamine. Start->Add_Reagents React Heat to 100 °C and stir for 12-24h. Monitor by TLC. Add_Reagents->React Workup Cool, dilute with EtOAc, and wash with NaHCO₃ and brine. React->Workup Dry_Concentrate Dry organic layer with Na₂SO₄, filter, and concentrate. Workup->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify Product Pure N-(2-Methylbenzyl)-N'-benzylguanidine Purify->Product

Figure 2: Experimental workflow for guanidine synthesis.

Data Presentation and Characterization

The synthesized N-(2-methylbenzyl)-N'-benzylguanidine should be characterized by standard analytical techniques to confirm its identity and purity.

Parameter Expected Outcome
Appearance White to off-white solid or viscous oil
Yield 60-80% (typical)
¹H NMR Signals corresponding to the aromatic protons of the benzyl and 2-methylbenzyl groups, the methylene protons of both benzyl groups, the methyl protons, and the N-H protons of the guanidine moiety.
¹³C NMR Resonances for the aromatic carbons, the methylene carbons, the methyl carbon, and the characteristic guanidinium carbon (typically in the range of 155-165 ppm).
Mass Spectrometry (ESI-MS) A peak corresponding to the protonated molecule [M+H]⁺.
Purity (HPLC) >95%

Best Practices and Troubleshooting

Issue Potential Cause Recommended Solution
Low or no product yield Inactive catalystUse fresh, high-purity CuI and Xantphos.
Poor quality of reagentsEnsure this compound and amine are pure and the solvent is anhydrous.
Insufficient reaction time or temperatureIncrease reaction time and/or temperature, monitoring by TLC.
Formation of side products Dimerization of the cyanamideEnsure a slight excess of the amine is used.
Decomposition of reagents or productMaintain an inert atmosphere throughout the reaction.
Difficult purification Co-elution of starting materials or byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The use of this compound as a precursor in a copper-catalyzed reaction provides a reliable and efficient method for the synthesis of N,N'-disubstituted guanidines. This application note offers a foundational protocol and practical guidance for researchers in the field of medicinal chemistry and drug discovery. The versatility of this approach allows for the generation of a diverse library of guanidine-containing compounds for biological screening and lead optimization.

References

  • Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143-2149. Available at: [Link]

  • Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2003). A general and mild copper(I)-catalyzed three-component reaction of cyanamides, amines, and diaryliodonium triflates. Organic Letters, 5(15), 2623–2626. Available at: [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines. Organic Letters, 15(24), 6124–6127. Available at: [Link]

  • Su, X., Dohle, W., Nigam, Y., Dudley, E., & Potter, B. V. L. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 26(11), 3326. Available at: [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(6), 1566–1568. Available at: [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. Available at: [Link]

Sources

Introduction: The Cyanamide Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The cyanamide functional group (R¹R²N–C≡N), characterized by the unique juxtaposition of a nucleophilic amino nitrogen and an electrophilic nitrile unit, represents a versatile and highly valuable scaffold in modern drug discovery.[1] This duality in reactivity allows cyanamide derivatives to serve as key intermediates in the synthesis of a wide array of complex heterocyclic systems and as pharmacologically active agents in their own right.[2][3] Molecules incorporating the cyanamide motif are found in numerous approved drugs, including the anti-ulcer medication cimetidine, the hair-loss treatment minoxidil, and the targeted cancer therapy imatinib.[4]

(2-Methylbenzyl)cyanamide (CAS 1194814-78-2) is an exemplar of this class, combining the reactive cyanamide warhead with a substituted benzyl group.[5] This structure provides a valuable starting point for library synthesis and the development of targeted therapeutic agents. This guide details the core applications of this compound and related structures in medicinal chemistry, providing field-proven insights, detailed experimental protocols, and the causal logic behind key experimental choices.

Core Applications in Drug Discovery

The utility of the this compound scaffold stems primarily from its application in two key areas: enzyme inhibition and as a foundational building block for more complex molecules.

Enzyme Inhibition: The Cyanamide as a Covalent Warhead

A prominent feature of cyanamides is their ability to act as enzyme inhibitors, frequently through the covalent modification of active site residues. Their moderate electrophilicity makes them attractive alternatives to highly reactive groups like acrylamides, offering a better balance between reactivity and selectivity.[6]

Mechanism of Action: Covalent Modification

The nitrile carbon of the cyanamide group is susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, most commonly cysteine. This reaction forms a stable covalent bond, leading to irreversible or slowly reversible inhibition of the enzyme's function. This targeted covalent inhibition strategy has been successfully employed against several important enzyme classes.

  • Cysteine Proteases (e.g., Cathepsins): Cyanamide derivatives have been developed as potent inhibitors of cathepsins, a family of proteases implicated in diseases such as osteoporosis and inflammation. The cyanamide warhead covalently modifies the active site cysteine residue, inactivating the enzyme.[7]

  • Kinases (e.g., JAK3): Novel covalent inhibitors targeting Janus Kinase 3 (JAK3) have been designed using a cyanamide electrophile. These inhibitors selectively engage a non-catalytic cysteine residue (Cys909) in the JAK3 active site, leading to potent and selective inhibition.[8]

  • Amidase (e.g., NAAA): N-acylethanolamine acid amidase (NAAA) is a cysteine amidase that represents a therapeutic target for inflammation and pain.[9] A series of inhibitors incorporating a cyanamide pharmacophore demonstrated single-digit nanomolar potency by blocking the degradation of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA).[9]

Enzyme Enzyme Active Site (with Cys-SH) Intermediate Thioimidate Intermediate Enzyme->Intermediate Nucleophilic Attack Cyanamide This compound R-NH-C≡N Cyanamide->Intermediate Inhibited_Enzyme Covalently Inhibited Enzyme Intermediate->Inhibited_Enzyme Covalent Adduct Formation

Fig. 1: Covalent inhibition mechanism of a cyanamide warhead.
Synthetic Intermediate: A Gateway to Diverse Heterocycles

The bifunctional nature of the cyanamide moiety makes it an invaluable precursor for synthesizing a wide range of nitrogen-containing compounds that are staples of medicinal chemistry.[2][4]

  • Guanidines: Reaction of a cyanamide with an amine yields a substituted guanidine. The guanidinium group is a common feature in pharmaceuticals due to its ability to form strong hydrogen bonds and salt bridges with biological targets.

  • Ureas and Thioureas: Hydrolysis or reaction with H₂S converts cyanamides into ureas and thioureas, respectively. These functional groups are prevalent in many drug classes.[10]

  • Multi-component Reactions: Cyanamides can participate in cycloaddition and multi-component reactions to rapidly build molecular complexity, generating diverse heterocyclic cores such as imidazoles, oxazoles, and pyrimidines.[1][4]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of N-substituted cyanamides via the electrophilic cyanation of a primary amine, a robust and widely used method.[1][11] The procedure is adapted from established methods for amine cyanation.

Rationale: The direct cyanation of 2-methylbenzylamine offers the most straightforward route to the target compound. Cyanogen bromide (BrCN) is a classic and effective reagent for this transformation. The reaction is performed in a suitable solvent and at a controlled temperature to manage the reactivity of BrCN and minimize side reactions. An ethereal solvent like diethyl ether is chosen for its inertness and ease of removal.

Materials:

  • 2-Methylbenzylamine

  • Cyanogen Bromide (BrCN) - EXTREME CAUTION: Highly toxic.

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzylamine (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the BrCN solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution to neutralize the HBr byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Self-Validation: The aqueous washes remove unreacted starting materials and salts, purifying the desired product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

Sources

Experimental protocol for N-cyanation using trichloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Operationally Simple Protocol for the N-Cyanation of Secondary Amines Using Trichloroacetonitrile

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

The N-cyano functional group is a critical pharmacophore and a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Historically, the synthesis of cyanamides has been dominated by the use of highly toxic and volatile reagents such as cyanogen bromide (BrCN).[1][2] This application note details a modern, one-pot N-cyanation protocol that leverages the inexpensive and readily available bulk chemical, trichloroacetonitrile (Cl₃CCN), as a superior cyanating agent. Developed by Morrill and coworkers, this method provides a safer and more operationally simple pathway to a diverse range of N-cyanamides in good to excellent yields.[1][3][4] We will explore the underlying reaction mechanism, provide detailed step-by-step experimental procedures, discuss the substrate scope and limitations, and offer practical troubleshooting advice.

Principle and Reaction Mechanism

The N-cyanation of secondary amines using trichloroacetonitrile is a one-pot, two-stage process that proceeds through an isolable amidine intermediate. The overall transformation is driven by the unique electrophilicity of the nitrile carbon in trichloroacetonitrile, which is highly activated by the potent electron-withdrawing trichloromethyl group.[5]

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic nitrile carbon of trichloroacetonitrile. This step forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield an N-substituted trichloroacetamidine. This intermediate is often stable enough to be observed by in-situ monitoring techniques like NMR.

  • Base-Promoted Elimination: Upon formation of the amidine, a suitable base (e.g., aqueous sodium bicarbonate or potassium hydroxide) is introduced. The base facilitates the deprotonation of the C-H bond of the trichloromethyl group, forming a trichloromethanide anion. This anion is an excellent leaving group, and subsequent E1cB-type elimination of chloroform (CHCl₃) generates the final N-cyanamide product.[1]

The decreased reactivity of trichloroacetonitrile compared to cyanogen bromide is a key advantage, offering opportunities for enhanced selectivity in molecules with multiple nucleophilic sites.[1]

Figure 1: Proposed Reaction Mechanism.

Critical Safety Precautions

WARNING: Trichloroacetonitrile is a toxic, lachrymatory, and irritant compound. All handling must be performed by trained personnel in a certified chemical fume hood.

  • Toxicity: Trichloroacetonitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6] Exposure can cause severe skin and eye irritation.[7] Effects from inhalation or ingestion may be delayed.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Change gloves immediately if contamination occurs.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.[7]

  • Handling: Keep the container tightly closed. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Store refrigerated (below 4°C/39°F) in a well-ventilated area away from incompatible substances.[7]

  • Spills & Waste Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable, sealed container for chemical waste.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Trichloroacetonitrile (Cl₃CCN)≥98%Sigma-Aldrich, Acros OrganicsToxic and lachrymatory. Handle with extreme care.
Secondary Amine SubstrateN/AVariousMust be free of primary amine impurities.
Acetonitrile (MeCN)AnhydrousVariousOther solvents like THF or DCM can be used.[1]
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousUsed as a saturated aqueous solution.
Imidazole≥99%VariousRequired as a catalyst for sterically hindered amines.[1]
Dichloromethane (DCM)Reagent GradeVariousFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
Standard GlasswareN/AN/ARound-bottom flasks, condenser, magnetic stir bars, etc.

Experimental Protocol: General Procedure

This protocol is adapted from the procedure reported by Ayres et al. and is suitable for a wide range of nucleophilic secondary amines.[1][4]

G Figure 2: Experimental Workflow A 1. Setup Dissolve amine (1.0 equiv) in MeCN in a flask. B 2. Reagent Addition Add trichloroacetonitrile (2.0 equiv) at room temp. A->B C 3. Amidine Formation Stir for 16-24 h. Monitor by TLC/NMR. B->C D 4. Elimination Step Add saturated aq. NaHCO₃. Stir vigorously for 1 h. C->D E 5. Workup Extract with DCM (3x). D->E F 6. Drying & Concentration Dry combined organic layers (MgSO₄), filter, and concentrate. E->F G 7. Purification Purify crude product via silica gel chromatography. F->G

Figure 2: General Experimental Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv). Dissolve the amine in acetonitrile (concentration approx. 0.2 M).

  • Reagent Addition: Add trichloroacetonitrile (2.0 equiv) to the stirred solution at room temperature. The reaction is typically run open to the atmosphere.

  • Amidine Formation: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or by taking an aliquot for ¹H NMR analysis to confirm the formation of the amidine intermediate.

  • Elimination: Once the formation of the amidine is complete, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.

  • Product Formation: Stir the resulting biphasic mixture vigorously for 1-3 hours at room temperature to facilitate the elimination of chloroform.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL for a 1 mmol scale reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-cyanamide.

Protocol II: Catalytic Procedure for Hindered Amines

For sterically demanding or less nucleophilic secondary amines (e.g., dibenzylamine), a modified protocol is necessary to achieve synthetically useful yields.[1]

Modifications to the General Protocol:

  • After adding the secondary amine (1.0 equiv) and trichloroacetonitrile (2.0 equiv) to the solvent, add imidazole (10 mol%) as a catalyst.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • After cooling to room temperature, proceed with the base addition (Step 4) and subsequent workup and purification as described in the general protocol.

Causality: The addition of a catalyst like imidazole and increased temperature are necessary to overcome the higher activation energy barrier associated with the initial nucleophilic attack by sterically hindered or electronically deactivated amines.[1]

Substrate Scope, Yields, and Limitations

This method is effective for a broad range of secondary amines. However, like any reaction, it has its limitations.

Substrate ClassExample SubstrateProduct Yield (%)Notes
Cyclic Amines 1,2,3,4-Tetrahydroisoquinoline71%Performs well with 5-, 6-, and 7-membered rings.[1]
4-Piperidinopiperidine65%Demonstrates selectivity for the more nucleophilic piperidine N.
Morpholine46%Yield may be lower due to product volatility.[1]
Acyclic Amines Dibutylamine71%Symmetrical and unsymmetrical acyclic amines are suitable.[1]
N-Benzylmethylamine65%
Hindered Amines Dibenzylamine65%Requires catalytic imidazole and heating to 80 °C.[1]
Limitations Indoline0%Does not react, even with heating or Lewis acid additives.[1]
Diphenylamine0%Poorly nucleophilic amines are not suitable substrates.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Starting amine is not sufficiently nucleophilic (e.g., anilines, indolines).This method is not suitable for these substrates. Consider alternative cyanation protocols.[1]
Starting amine is sterically hindered.Use the catalytic protocol with 10 mol% imidazole and heat to 80 °C.[1]
Incomplete Conversion Insufficient reaction time for amidine formation.Extend the initial stirring time and monitor carefully by TLC/NMR before adding the base.
Low Yield with Reactive Substrates (e.g., Diallylamine) Dichlorocarbene side reactions from chloroform deprotonation.Add a dichlorocarbene scavenger, such as 4-methylstyrene (1 equiv), to the reaction mixture. This has been shown to increase the yield significantly.[1]
Difficult Purification Co-elution of product with unreacted starting material or byproducts.Optimize chromatography conditions (solvent gradient, different stationary phase). Ensure the elimination step has gone to completion.

Conclusion

The N-cyanation of secondary amines using trichloroacetonitrile represents a significant advancement over classical methods that rely on highly hazardous reagents. This protocol is operationally simple, utilizes an inexpensive cyanating agent, and demonstrates a broad substrate scope with predictable selectivity.[1][3][9] Its successful application in the synthesis of biologically active molecules underscores its utility for professionals in drug discovery and development. By understanding the mechanism and following the detailed procedures and safety precautions outlined in this note, researchers can confidently and safely incorporate this valuable transformation into their synthetic programs.

References

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichloroacetonitrile, 95% (gc). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). N-Cyanation of Secondary Amines Using Trichloroacetonitrile | Request PDF. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. PubMed. [Link]

  • CPAchem. (2024). Safety data sheet - Trichloroacetonitrile. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry. [Link]

  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved January 20, 2026, from [Link]

  • ScienceOpen. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Reaction of trichloroacetonitrile with primary and secondary amines. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. [Link]

  • Cardiff University. (2024). Data underpinning "N-Cyanation of Secondary Amines using Trichloroacetonitrile". Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Trichloroacetonitrile. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N,N,N-Tridentate ligand promoted cobalt-catalyzed direct carbonylation of chloroacetonitrile to 2-cyano substituted acetates and amides. Catalysis Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 20, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Science. [Link]

  • Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-. Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: Phase-Transfer Catalysis in the Synthesis of Benzyl Cyanides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of benzyl cyanides (arylacetonitriles) is a cornerstone of organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides an in-depth guide to the application of Phase-Transfer Catalysis (PTC) for this key transformation. PTC offers a robust, efficient, and environmentally benign methodology to overcome the inherent immiscibility of organic substrates (like benzyl halides) and inorganic cyanide salts.[3][4] We will explore the fundamental mechanism of PTC, detail the critical parameters for reaction optimization, present a validated experimental protocol, and offer a comprehensive troubleshooting guide. This note is intended for researchers, chemists, and process development professionals seeking to leverage PTC for high-yield, scalable, and green synthesis of benzyl cyanides.

The Foundational Challenge: Overcoming Phase Immiscibility

The classic synthesis of benzyl cyanide involves a nucleophilic substitution (SN2) reaction between a benzyl halide (e.g., benzyl chloride) and an alkali metal cyanide (e.g., sodium cyanide). The primary obstacle to this reaction is the mutual insolubility of the reactants. The organic benzyl halide resides in a nonpolar organic phase, while the inorganic cyanide salt is soluble only in an aqueous or solid phase.[3] Without a method to bring these reactants together, the reaction is impractically slow, occurring only at the limited interface between the two phases.[3][5][6] While polar aprotic solvents could be used to solubilize both species, they are often expensive, toxic, and difficult to remove, making the process less economical and environmentally unfriendly.[6]

Phase-Transfer Catalysis elegantly circumvents this problem by using a catalytic agent that transports the nucleophile (cyanide anion) across the phase boundary into the organic phase, where it can readily react with the benzyl halide.[1][4]

The Mechanism of Action: The PTC Catalytic Cycle

The efficacy of PTC lies in its catalytic cycle. The most common catalysts are quaternary ammonium or phosphonium salts (Q⁺X⁻), which possess a lipophilic cationic head and an associated anion.[7] The lipophilic nature of the cation allows the entire ion pair to be soluble in the organic phase.[8]

The process, often referred to as the Starks extraction mechanism, can be broken down into the following steps for a liquid-liquid system:

  • Anion Exchange: In the aqueous phase, the phase-transfer catalyst (Q⁺X⁻, e.g., a halide salt) exchanges its original anion (X⁻) for a cyanide anion (CN⁻) from the dissolved sodium cyanide, forming a new ion pair (Q⁺CN⁻).

  • Phase Migration: This newly formed, lipophilic ion pair (Q⁺CN⁻) is extracted from the aqueous phase into the organic phase.

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive cyanide anion attacks the benzyl halide (Bn-Cl), forming the desired benzyl cyanide (Bn-CN) and regenerating the catalyst's original halide form (Q⁺Cl⁻).

  • Catalyst Regeneration: The catalyst ion pair (Q⁺Cl⁻) migrates back to the aqueous phase to begin the cycle anew.

Because only a catalytic amount (typically 1-5 mol%) is needed, the process is highly efficient and cost-effective.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_start Benzyl Halide (Bn-Cl) organic_product Benzyl Cyanide (Bn-CN) organic_start->organic_product Reaction with CN⁻ organic_catalyst_x Q⁺Cl⁻ organic_catalyst_cn Q⁺CN⁻ organic_catalyst_cn->organic_start Delivers CN⁻ aqueous_catalyst_x Q⁺Cl⁻ organic_catalyst_x->aqueous_catalyst_x Catalyst Return aqueous_cyanide Na⁺CN⁻ aqueous_catalyst_cn Q⁺CN⁻ aqueous_cyanide->aqueous_catalyst_cn Anion Exchange aqueous_catalyst_cn->organic_catalyst_cn Phase Transfer aqueous_waste Na⁺Cl⁻

Caption: The catalytic cycle for benzyl cyanide synthesis via PTC.

Optimizing the Reaction: Key Experimental Parameters

The success and efficiency of the synthesis depend on the careful selection of several parameters.

Choice of Phase-Transfer Catalyst

The catalyst is the heart of the process. While many exist, quaternary 'onium' salts are the most common for this application due to their stability, availability, and cost-effectiveness.[7][9]

Catalyst TypeExamplesAdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyl triethylammonium chloride (TEBA)High stability, low cost, widely available.[7]Can sometimes be difficult to separate from the product.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts, useful for higher temperature reactions.Generally more expensive.
Crown Ethers 18-Crown-6Excellent at complexing alkali metal cations (like K⁺), making the anion more reactive.High cost and toxicity limit widespread use.[9]
Ionic Liquids Can act as both solvent and catalyst.High cost and potential separation challenges.

For most standard benzyl cyanide syntheses, Tetrabutylammonium bromide (TBAB) offers the best balance of reactivity, cost, and ease of handling.

Solvent System and Reaction Phases
  • Liquid-Liquid (L-L) PTC: This is a common setup where the benzyl halide is dissolved in an organic solvent (e.g., toluene) and the cyanide salt is dissolved in water.[1] This system requires vigorous stirring to maximize the interfacial surface area for the catalyst to work effectively.

  • Solid-Liquid (S-L) PTC: In this variation, a solid, finely powdered cyanide salt is used with the organic phase. This can be advantageous as it avoids large volumes of aqueous waste and can sometimes lead to faster reaction rates and higher selectivity.[1]

Other Critical Factors
  • Cyanide Source: Sodium cyanide (NaCN) is cost-effective, but potassium cyanide (KCN) can sometimes offer better reactivity, especially when paired with crown ethers. The salt should be finely powdered to maximize its surface area.

  • Temperature: A common temperature range for the reaction is 80-100°C. This provides a good balance between a fast reaction rate and minimizing the formation of side products. The initial addition of benzyl chloride can be exothermic and may require rate control to maintain the desired temperature.

  • Stirring: Vigorous mechanical stirring is absolutely essential. Insufficient mixing is a primary cause of low yields, as it prevents the catalyst from efficiently moving between phases.

Detailed Experimental Protocol: Synthesis of Benzyl Cyanide

This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using TBAB as the phase-transfer catalyst in a liquid-liquid system.

Materials and Equipment
  • Reagents: Benzyl chloride (≥99%), Sodium cyanide (NaCN, ≥98%), Tetrabutylammonium bromide (TBAB, ≥99%), Toluene, Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask (appropriately sized), mechanical stirrer, reflux condenser, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Safety Precautions
  • EXTREME DANGER: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety goggles). Avoid contact with acids, which liberates deadly hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and be trained in its use.

  • Benzyl chloride is a lachrymator and corrosive. Handle with care in a fume hood.

  • All aqueous waste containing cyanide must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Step-by-Step Procedure
  • Aqueous Phase Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve sodium cyanide (1.2 eq.) in deionized water. Add TBAB (0.02 eq.) to the solution and stir until it is fully dissolved.

  • Reaction Setup: Attach a reflux condenser and a dropping funnel to the flask. Begin vigorous stirring and heat the aqueous mixture to 90°C.

  • Organic Phase Addition: Add the benzyl chloride (1.0 eq.) dissolved in an equal volume of toluene to the dropping funnel. Add this solution dropwise to the vigorously stirred, heated aqueous phase over 30-45 minutes. Control the addition rate to maintain the reaction temperature between 90-100°C.

  • Reaction: After the addition is complete, maintain the reaction at 100°C with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC or GC until the benzyl chloride starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the entire mixture to a separatory funnel. c. Separate the lower aqueous layer from the upper organic layer. (Caution: Aqueous layer contains toxic cyanide). d. Wash the organic layer with deionized water (2x), followed by a wash with brine (1x).

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. Purify the resulting crude oil by vacuum distillation to yield pure benzyl cyanide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_aq Prepare Aqueous Phase: Dissolve NaCN & TBAB in Water setup Assemble Apparatus (Flask, Stirrer, Condenser) prep_aq->setup heat Heat Aqueous Phase to 90°C setup->heat add Dropwise Addition of Benzyl Chloride in Toluene heat->add react Maintain at 100°C for 2-4h with Vigorous Stirring add->react cool Cool to Room Temp react->cool separate Separate Organic/Aqueous Layers cool->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry with MgSO₄ & Filter wash->dry evap Concentrate via Rotovap dry->evap distill Vacuum Distillation evap->distill product Pure Benzyl Cyanide distill->product

Caption: Experimental workflow for benzyl cyanide synthesis via PTC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Insufficient Stirring: Poor mixing between phases.2. Impure Reagents: Contaminants in benzyl chloride can cause side reactions.3. Deactivated Catalyst: Catalyst is poisoned or degraded.1. Increase the stirring speed using a mechanical stirrer. Ensure a vortex is visible.2. Purify the benzyl chloride by distillation before use.3. Use a fresh batch of catalyst. Ensure no acidic impurities are present.
Formation of Benzyl Isocyanide The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom.This is often a minor side product. Purification by vacuum distillation is usually effective. For persistent issues, a post-distillation wash with warm, dilute sulfuric acid can remove the isocyanide.[10]
Slow or Stalled Reaction 1. Low Temperature: Insufficient thermal energy.2. Low Catalyst Loading: Not enough catalyst to facilitate the transfer.1. Ensure the reaction temperature is maintained at 90-100°C.2. Increase catalyst loading to 3-5 mol%.

Conclusion

Phase-Transfer Catalysis stands as a superior methodology for the synthesis of benzyl cyanides. It directly addresses the challenge of reactant immiscibility, enabling the use of inexpensive, safe solvents like water and reducing the need for harsh conditions or hazardous polar aprotic solvents.[4] The process is characterized by high yields, operational simplicity, and scalability, making it a highly valuable tool for both academic research and industrial manufacturing. By understanding the core mechanism and optimizing key parameters, scientists can reliably and efficiently produce these vital chemical intermediates.

References

  • A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis. Benchchem.
  • Abdel-Malek, H. A., & Ewies, F. E. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Optimizing reaction conditions for the synthesis of substituted benzyl cyanides. Benchchem.
  • Phase Transfer Catalysis: A Green Approach in Organic Synthesis. Journal For Basic Sciences.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. (2022).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. (2022).
  • Method for preparing benzyl cyanide compound. Google Patents. (CN1608049A).
  • Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. ResearchGate. (2008).
  • C-alkylation of benzyl cyanide under controlled PTC assisted... ResearchGate.
  • Quaternary ammonium salts used as phase transfer catalysts. Google Patents. (EP0267136A2).
  • Phase Transfer Catalyst. Scribd.
  • New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. ResearchGate. (2001).
  • Benzyl Cyanide. Organic Syntheses Procedure.
  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. (2005).
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central. (2023).
  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents. (CZ2008474A3).
  • Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry. YouTube. (2020).

Sources

Application Notes & Protocols: The Role of (2-Methylbenzyl)cyanamide in the Synthesis of PDE4 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for a range of inflammatory diseases. The development of potent and selective PDE4 inhibitors remains a key objective in medicinal chemistry. This document provides a detailed technical guide on the strategic use of (2-Methylbenzyl)cyanamide as a versatile synthon for the construction of core heterocyclic scaffolds relevant to the design of novel PDE4 inhibitors. We will move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on a robust acid-mediated [4+2] annulation reaction to generate 2-aminoquinazoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies in their discovery programs.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger. By degrading cAMP, PDE4 plays a pivotal role in modulating the activity of inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing anti-inflammatory factors such as IL-10. This mechanism underpins the therapeutic efficacy of approved PDE4 inhibitors like Roflumilast and Apremilast in treating chronic inflammatory conditions such as COPD and psoriatic arthritis.

A common structural motif in many potent PDE4 inhibitors is a substituted, nitrogen-containing heterocyclic core, which serves as a rigid scaffold to correctly orient pharmacophoric elements within the enzyme's active site. The efficient and modular synthesis of these core structures is therefore a central challenge in the development of new chemical entities in this class.

PDE4_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) GPCR GPCR Activation ProInflammatory_Stimuli->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Activates Inflammation_Down Suppression of Pro-inflammatory Cytokines (TNF-α, etc.) CREB->Inflammation_Down Leads to PDE4_Inhibitor This compound Derived Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling and Point of Inhibition.

The Synthetic Versatility of N-Substituted Cyanamides

N-substituted cyanamides are powerful and versatile building blocks in modern organic synthesis. Their unique reactivity stems from the dual nature of the functional group: the sp³-hybridized amino nitrogen acts as a nucleophile, while the sp-hybridized nitrile carbon is an electrophile.[1] This electronic profile makes them ideal partners in a variety of cyclization and cycloaddition reactions for creating complex nitrogen-containing heterocycles.[2][3]

This compound, the focus of this note, serves as an exemplary synthon. The benzyl group provides steric bulk and electronic properties that can influence reaction outcomes, while the cyanamide moiety is primed for ring-forming reactions. Its preparation typically involves the cyanation of the corresponding secondary amine, (2-methylbenzyl)amine, using reagents like cyanogen bromide, though greener methods are continually being developed.[4]

Core Synthesis Strategy: [4+2] Annulation for 2-Aminoquinazoline Scaffolds

A highly effective strategy for leveraging this compound is its use in an acid-mediated [4+2] annulation reaction with 2-amino aryl ketones. This method provides a direct and high-yielding route to 2-aminoquinazoline derivatives, which are valuable scaffolds for drug discovery.[5]

Causality of the Method: The success of this reaction hinges on the role of the acid mediator (e.g., concentrated HCl). The acid protonates the nitrile nitrogen of the cyanamide, significantly increasing the electrophilicity of the nitrile carbon. This activation facilitates the initial nucleophilic attack from the amino group of the 2-amino aryl ketone. The subsequent intramolecular cyclization and dehydration cascade leads to the stable, aromatic quinazoline ring system. The choice of a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is strategic; its high polarity and hydrogen-bond-donating ability can help stabilize charged intermediates in the reaction mechanism, thereby promoting the desired transformation.[5]

Synthesis_Workflow R1 This compound (1) Mix Mix Reactants in HFIP R1->Mix R2 2-Amino Aryl Ketone (2) R2->Mix Add_Catalyst Add conc. HCl (Mediator) Mix->Add_Catalyst Step 1 Heat Heat at 70°C Add_Catalyst->Heat Step 2 Workup Aqueous Workup & Neutralization Heat->Workup Step 3 (Reaction Complete) Purify Purification (Column Chromatography) Workup->Purify Step 4 Product 2-((2-Methylbenzyl)amino)- 4-arylquinazoline (3) Purify->Product Final Product

Caption: Workflow for the Synthesis of 2-Aminoquinazolines.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-((2-methylbenzyl)amino)-4-phenylquinazoline (3a) , based on established literature procedures.[5]

Materials and Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents & Solvents:

Reagent/SolventFormula/MWM.eq.Amount (for 1 mmol scale)Supplier/Grade
This compound (1)C₉H₁₀N₂ / 146.191.0146 mgCommercial/Synthesized
2-Aminobenzophenone (2a)C₁₃H₁₁NO / 197.231.2237 mgSigma-Aldrich, 98%
Conc. Hydrochloric Acid (37%)HCl / 36.462.0~0.17 mLFisher, ACS Grade
HFIPC₃H₂F₆O / 168.04-2.0 mLOakwood, 99.5%
Ethyl Acetate (EtOAc)C₄H₈O₂ / 88.11-As neededVWR, HPLC Grade
Saturated NaHCO₃ solution--As neededLab Prepared
Hexanes--As neededVWR, HPLC Grade

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add this compound (1) (146 mg, 1.0 mmol) and 2-aminobenzophenone (2a) (237 mg, 1.2 mmol).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL) to the vial. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Acid-Mediation: Carefully add concentrated hydrochloric acid (0.17 mL, ~2.0 mmol) to the reaction mixture. Causality Note: This step is critical for activating the cyanamide for nucleophilic attack.

  • Reaction: Seal the vial and place it in a pre-heated oil bath at 70 °C. Stir the reaction for the time indicated by TLC or LC-MS monitoring (typically 4-8 hours).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the contents into a separatory funnel containing 20 mL of water. Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product 3a . Typical yields for this reaction are in the range of 80-92%.[5]

Application in PDE4 Inhibitor Design

The synthesized 2-((2-methylbenzyl)amino)-4-arylquinazoline core is a highly valuable platform for elaborating novel PDE4 inhibitors. The structure contains several key handles for further functionalization:

  • The 2-Amino Group: The secondary amine can be acylated or alkylated to introduce groups that mimic the amide linkages found in inhibitors like Roflumilast.

  • The Quinazoline Core: The quinazoline ring itself can be substituted (e.g., with methoxy groups) to optimize interactions within the PDE4 active site.

  • The 4-Aryl Group: This position corresponds to the catechol-ether moiety in many "first-generation" inhibitors like Rolipram and Roflumilast. By starting with a 2-amino aryl ketone that already contains the requisite 3,4-dialkoxy substitution pattern (e.g., 2-amino-3',4'-dimethoxybenzophenone), one can directly install this critical pharmacophoric element.

This synthetic strategy allows for a modular and convergent approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies aimed at discovering new, potent, and selective PDE4 inhibitors.

Conclusion

This compound is a potent and versatile building block for constructing heterocyclic scaffolds of high medicinal value. The acid-mediated [4+2] annulation protocol detailed herein provides a reliable and high-yielding pathway to 2-aminoquinazolines. This application note demonstrates not only the "how" but the "why" of this synthetic choice, providing researchers with a validated protocol and a strategic framework for its application in the design and synthesis of next-generation PDE4 inhibitors.

References

  • Tu, S., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(15), 4487. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Quinazoline and Quinazolinone in Medicinal Chemistry: A Patent Review (2015-2019). Molecules, 25(4), 883. Available at: [Link]

  • Zeb, A., et al. (2022). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 26(16), 1541-1559. Available at: [Link]

  • Kankala, S., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. Available at: [Link]

  • Google Patents. (2021). Method for synthesizing cyanamide. CN113200912A.

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(2-methylbenzyl)-N-phenylcyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of N-(2-methylbenzyl)-N-phenylcyanamide, a disubstituted cyanamide of interest as a versatile intermediate in organic and medicinal chemistry. We present a primary, detailed methodology centered on the electrophilic cyanation of the secondary amine precursor, N-(2-methylbenzyl)aniline, using cyanogen bromide. This approach is contextualized within the framework of the classical von Braun reaction. An alternative, modern synthetic strategy involving the N-alkylation of phenylcyanamide is also discussed. This guide is designed for chemical researchers and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust experimental design to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

Disubstituted cyanamides (RR'NCN) are a class of compounds with significant utility in synthetic chemistry. The unique electronic character of the cyanamide moiety, featuring a nucleophilic sp³-hybridized nitrogen adjacent to an electrophilic nitrile unit, allows for diverse downstream transformations into guanidines, ureas, and various heterocyclic systems.[1]

The synthesis of N-(2-methylbenzyl)-N-phenylcyanamide can be approached via two principal retrosynthetic pathways:

  • Route A (Primary Protocol): Formation of the N-CN bond via electrophilic cyanation of a pre-formed secondary amine, N-(2-methylbenzyl)aniline. This is the most prevalent and direct method for accessing unsymmetrical disubstituted cyanamides.[1]

  • Route B (Alternative Protocol): Formation of the N-C(benzyl) bond via N-alkylation of a monosubstituted cyanamide precursor, phenylcyanamide.

This document will provide a detailed, step-by-step protocol for Route A, as it offers excellent control and is built upon a foundational reaction in organic chemistry. Route B will be presented as a valid alternative, leveraging modern techniques such as ultrasound irradiation for enhanced reaction efficiency.[2]

Reaction Mechanism: Electrophilic Cyanation

The core of the primary protocol is the reaction of the secondary amine, N-(2-methylbenzyl)aniline, with cyanogen bromide (BrCN). The mechanism is a direct nucleophilic substitution where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of cyanogen bromide.[3] The bromide ion is displaced, and a proton is subsequently lost (typically facilitated by a mild base or another equivalent of the amine) to yield the neutral cyanamide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Amine N-(2-methylbenzyl)aniline Intermediate [R-N(H)+(R')-C≡N] BrQuaternary Ammonium Salt Amine->Intermediate Nucleophilic Attack BrCN Br-C≡N (Cyanogen Bromide) BrCN->Intermediate Product N-(2-methylbenzyl)-N-phenylcyanamide Intermediate->Product Deprotonation HBr H-Br Intermediate->HBr

Sources

Application Notes and Protocols for Metal-Catalyzed Cycloaddition Reactions Involving Cyanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Cyanamides in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the efficient construction of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][3] Among the diverse synthons available to synthetic chemists, substituted cyanamides (R¹R²N-C≡N) have emerged as exceptionally versatile and powerful building blocks. Their unique electronic character, featuring a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, allows for a rich and varied reactivity profile.[4][5] This duality makes them ideal partners in metal-catalyzed cycloaddition reactions, providing a direct and atom-economical route to a wide range of complex heterocyclic scaffolds.[2][4]

The strategic incorporation of a cyanamide moiety into a cycloaddition strategy allows for the direct installation of an amino group, a common feature in bioactive molecules. This approach circumvents the need for post-synthetic functionalization, streamlining synthetic routes and improving overall efficiency. The resulting amino-substituted heterocycles are invaluable in drug discovery, serving as key intermediates for further elaboration or as final active pharmaceutical ingredients (APIs).[6][7][8][9]

This guide provides an in-depth exploration of several key metal-catalyzed cycloaddition reactions involving cyanamides. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase the broad applicability of this chemistry in the synthesis of valuable heterocyclic compounds.

[2+2+2] Cycloaddition Reactions: A Powerful Tool for Pyridine Synthesis

The [2+2+2] cycloaddition is a highly convergent and atom-economical method for the construction of six-membered rings. When a cyanamide is employed as the nitrile component in a cocyclization with two alkyne units (typically from a diyne), it provides a direct route to highly substituted 2-aminopyridines. These structures are privileged scaffolds in medicinal chemistry. A variety of transition metals, including rhodium, nickel, and iron, have been shown to effectively catalyze this transformation.[5][10]

Rhodium-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides

Rhodium catalysts are particularly effective in promoting [2+2+2] cycloadditions due to their high activity and the ability to tune reactivity and selectivity through ligand modification.[10] The generally accepted mechanism involves the formation of a rhodacyclopentadiene intermediate from the oxidative coupling of the two alkyne moieties of the diyne with the rhodium(I) catalyst. Subsequent coordination and insertion of the cyanamide into a rhodium-carbon bond of the metallacycle, followed by reductive elimination, furnishes the 2-aminopyridine product and regenerates the active catalyst.[11][12]

Logical Workflow for Rhodium-Catalyzed [2+2+2] Cycloaddition

G cluster_prep Catalyst Activation & Intermediate Formation cluster_cyclo Cycloaddition Cascade Rh_cat Rh(I) Catalyst Oxidative_Coupling Oxidative Coupling Rh_cat->Oxidative_Coupling Diyne Diyne Substrate Diyne->Oxidative_Coupling Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Oxidative_Coupling->Rhodacyclopentadiene Insertion Cyanamide Insertion Rhodacyclopentadiene->Insertion Cyanamide Cyanamide Cyanamide->Insertion Rhodacycloheptatriene Rhodacycloheptatriene Intermediate Insertion->Rhodacycloheptatriene Reductive_Elimination Reductive Elimination Rhodacycloheptatriene->Reductive_Elimination Reductive_Elimination->Rh_cat Catalyst Regeneration Product 2-Aminopyridine Product Reductive_Elimination->Product

Caption: Rhodium-catalyzed [2+2+2] cycloaddition workflow.

Protocol: Synthesis of a Substituted 2-Aminopyridine via Rhodium Catalysis

This protocol is a representative example for the synthesis of a 2-aminopyridine derivative from a diyne and a substituted cyanamide using a cationic rhodium catalyst.

Materials:

  • [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (PPh₃)

  • 1,7-Octadiyne (or other suitable diyne)

  • N,N-Dimethylcyanamide

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)₂]BF₄ (5 mol%) and PPh₃ (10 mol%) in anhydrous DCE (5 mL). Stir the solution at room temperature for 15 minutes. The color should change, indicating ligand exchange and formation of the active catalyst.

  • Reaction Setup: To the catalyst solution, add the diyne (1.0 mmol, 1.0 equiv) followed by the N,N-dimethylcyanamide (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyridine product.

Data Summary: Catalyst and Substrate Scope in [2+2+2] Cycloadditions

Catalyst SystemDiyne SubstrateCyanamide SubstrateProduct Yield (%)Reference
Ni(cod)₂ / IMesVarious terminal & internalDialkyl cyanamidesGood to Excellent[5]
FeCl₂ / Zn / LigandTerminal aryl acetylenesDialkyl cyanamidesGood[5]
[Rh(cod)Cl]₂ / LigandAlkynyl ynamidesTerminal alkynesGood to Excellent[11]
Ir-based catalystsα,ω-DiynesDialkyl cyanamidesGood[5]

[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles

[3+2] cycloadditions are a cornerstone for the synthesis of five-membered heterocyclic rings. In this context, cyanamides can act as effective dipolarophiles, reacting with various 1,3-dipoles. Gold and copper catalysts have proven particularly adept at facilitating these transformations, opening pathways to valuable scaffolds like 2-amino-1,3-oxazoles and 5-amino-2,3-dihydro-1,2,4-oxadiazoles.

Gold(I)-Catalyzed [3+2] Cycloaddition of Alkynes and Cyanamides

Gold(I) catalysts are renowned for their carbophilicity, readily activating alkynes towards nucleophilic attack.[13][14][15] In the presence of an oxygen donor, such as a picoline N-oxide, a gold-catalyzed reaction between an alkyne and a cyanamide can lead to the formation of 2-amino-1,3-oxazoles.[5] The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by attack of the oxygen donor to form a key intermediate. This intermediate then undergoes a [3+2] cycloaddition with the cyanamide.

Mechanism of Gold-Catalyzed 2-Amino-1,3-oxazole Synthesis

G cluster_activation Alkyne Activation cluster_dipole_formation Dipole Formation cluster_cycloaddition [3+2] Cycloaddition Au_cat Au(I) Catalyst Activated_Alkyne Gold π-Alkyne Complex Au_cat->Activated_Alkyne Alkyne Alkyne Alkyne->Activated_Alkyne Intermediate_A Key Intermediate Activated_Alkyne->Intermediate_A Oxygen_Donor Oxygen Donor (e.g., Picoline N-Oxide) Oxygen_Donor->Intermediate_A Cycloaddition [3+2] Cycloaddition Step Intermediate_A->Cycloaddition Cyanamide Cyanamide Cyanamide->Cycloaddition Product 2-Amino-1,3-oxazole Cycloaddition->Product

Caption: Gold-catalyzed [3+2] cycloaddition pathway.

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of Ketonitrones and Cyanamides

Copper(I) catalysts can facilitate the 1,3-dipolar cycloaddition of ketonitrones to disubstituted cyanamides, yielding 5-amino-substituted 2,3-dihydro-1,2,4-oxadiazoles.[16] DFT calculations suggest that the reaction proceeds via a concerted mechanism where the copper(I) catalyst coordinates to the cyanamide, lowering the LUMO energy and facilitating the cycloaddition with the HOMO of the ketonitrone.[16] This copper-catalyzed pathway is both kinetically and thermodynamically more favorable than the uncatalyzed reaction.[16]

Protocol: Copper-Catalyzed Synthesis of a 5-Amino-2,3-dihydro-1,2,4-oxadiazole

This protocol is adapted from the work of Z. T. Funt and coworkers for the synthesis of 5-amino-substituted 2,3-dihydro-1,2,4-oxadiazoles.[16]

Materials:

  • [Cu(NCMe)₄]BF₄

  • Ketonitrone (e.g., C,C-diphenyl-N-methylnitrone)

  • Disubstituted cyanamide (e.g., N,N-diethylcyanamide)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate (if necessary)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried reaction vial under an argon atmosphere, add the ketonitrone (0.5 mmol, 1.0 equiv), the disubstituted cyanamide (0.6 mmol, 1.2 equiv), and [Cu(NCMe)₄]BF₄ (0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous CH₂Cl₂ (2.5 mL) to the vial.

  • Reaction Conditions: Stir the reaction mixture at room temperature (or at 45 °C, depending on the substrate reactivity). Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the 5-amino-2,3-dihydro-1,2,4-oxadiazole.

Other Notable Metal-Catalyzed Cycloadditions

The versatility of cyanamides in cycloaddition chemistry extends beyond the examples detailed above. Other notable transformations include:

  • Palladium-Catalyzed Cycloadditions: While more commonly known for cross-coupling reactions, palladium has been employed in formal [3+2] cycloadditions involving twofold C(sp³)-H activation, though direct involvement of cyanamides as the two-atom component is less common.[17] However, palladium-catalyzed arylation of cyanamides provides important precursors for subsequent cycloaddition reactions.[18]

  • Gold-Catalyzed Isotetradehydro-Diels-Alder Reactions: Computational studies have explored the mechanism of gold(I)-catalyzed isotetradehydro-Diels-Alder reactions between cyanamides and enynamides to produce substituted 2,6-diaminopyridines.[19][20] This pathway involves the initial coordination of the gold catalyst to the alkyne of the enynamide, followed by attack of the cyanamide.[19][20]

Conclusion and Future Outlook

Metal-catalyzed cycloaddition reactions involving cyanamides represent a robust and highly efficient strategy for the synthesis of a diverse array of nitrogen-containing heterocycles. The ability to directly install an amino functionality in a single, atom-economical step is a significant advantage for applications in drug discovery and development. The continued exploration of new catalysts, reaction conditions, and substrate combinations will undoubtedly expand the scope and utility of these powerful transformations. As our understanding of the underlying reaction mechanisms deepens, we can expect the development of even more selective and efficient protocols, further solidifying the role of cyanamides as indispensable building blocks in modern organic synthesis.

References

  • Wu, Y.-X., Liu, C.-L., Yan, Q., Chen, S.-H., Kuang, Z.-R., Liu, H.-W., Li, J.-S., & Li, Z.-W. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 22(5), 569-580.
  • Wu, Y.-X., Liu, C.-L., Yan, Q., Chen, S.-H., Kuang, Z.-R., Liu, H.-W., Li, J.-S., & Li, Z.-W. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis.
  • Wu, Y.-X., Liu, C.-L., Yan, Q., Chen, S.-H., Kuang, Z.-R., Liu, H.-W., Li, J.-S., & Li, Z.-W. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 22(5), 569-580.
  • Shaikh, R. S., Borhade, S. R., & Gunanathan, C. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Zhang, X., Shi, H., Ji, C., Wang, J., & Jiang, L. (2021). Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides. RSC Advances, 11(46), 28695-28704. [Link]

  • Funt, Z. T., Zibzeev, D. N., Boyarskaya, I. A., & Boyarskiy, V. P. (2017). Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of Ketonitrones to Dialkylcyanamides: A Step toward Sustainable Generation of 2,3-Dihydro-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 82(11), 5895-5904. [Link]

  • Unknown. (2025). Cyanamide: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Beilite. (2025). What Is Cyanamide? Exploring Its Role in Modern Chemical Industries. Retrieved from [Link]

  • Kégl, T. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 12(3), 336. [Link]

  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • Shaikh, R. S., Borhade, S. R., & Gunanathan, C. (2017). Metal catalyzed [2 + 2 + 2] cycloaddition reactions of cyanamides. ResearchGate. [Link]

  • Zhang, X., Shi, H., Ji, C., Wang, J., & Jiang, L. (2021). Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides. ResearchGate. [Link]

  • Gulías, M., & López, F. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Chemistry, 4(1), 185-207. [Link]

  • Wang, C., Li, X., Wang, Y., & Zhang, J. (2020). Base-controlled copper-catalyzed multi-component cascade reactions of cyanamides, diaryliodonium triflates and propargylamine for rapid assembly of polysubstituted 2-aminoimidazoles and 2-iminoimidazoles. New Journal of Chemistry, 44(18), 7380-7384. [Link]

  • Shaikh, R. S., Borhade, S. R., & Gunanathan, C. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]

  • Chung, C. K., & Tanaka, K. (2011). Rhodium-catalyzed [2 + 2] cycloaddition of ynamides with nitroalkenes. Organic letters, 13(10), 2698–2701. [Link]

  • Shaikh, R. S., Borhade, S. R., & Gunanathan, C. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Art-Vayá, M., & Lacôte, E. (2025). Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. ResearchGate. [Link]

  • Wang, D. H., & Wasa, M. (2019). Palladium-Catalyzed [3+2] Cycloaddition via Two-Fold 1,3-C(sp3)-H Activation. Journal of the American Chemical Society, 141(49), 19229–19234. [Link]

  • Mulcahy, S. P., & Vautour, S. C. (2014). Metal-Catalyzed Cyclotrimerization Reactions of Cyanamides: Synthesis of 2-Aryl-α-carbolines. Organic letters, 16(8), 2248–2251. [Link]

  • Yamaoka, Y., & Hsung, R. P. (2010). Synthesis of Nitrogen-containing Heterocycles Using Ynamides and their Application to Natural Products. Semantic Scholar. [Link]

  • Dorel, R., & Echavarren, A. M. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein journal of organic chemistry, 7, 1084–1103. [Link]

  • Strieter, E. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Arylation of Cyanamides. Angewandte Chemie (International ed. in English), 49(43), 7943–7946. [Link]

  • Zibzeev, D. N., Boyarskaya, I. A., & Boyarskiy, V. P. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & biomolecular chemistry, 19(18), 4068–4072. [Link]

  • García-Suárez, A., Izquierdo, M., Muriana, A., Solà, M., Voityuk, A. A., & Pla-Quintana, A. (2022). Unveiling the regioselectivity of rhodium(I)-catalyzed [2 + 2 + 2] cycloaddition reactions for open-cage C70 production. Beilstein journal of organic chemistry, 18, 1489–1496. [Link]

  • Wang, C., Li, X., Wang, Y., & Zhang, J. (2020). Base-Controlled Copper-Catalyzed Multi-Component Cascade Reactions of Cyanamides, Diaryliodonium Triflates and Propargylamine for Rapid Assembly of Polysubstituted 2-aminoimidazoles and 2-iminoimidazoles. ResearchGate. [Link]

  • Thomson, R. J., & Hsung, R. P. (2012). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic letters, 14(17), 4446–4449. [Link]

  • Kumar, R., & Kumar, A. (2017). Transition metal catalyzed [6 + 2] cycloadditions. RSC Advances, 7(46), 28695-28704. [Link]

  • Roglans, A., Pla-Quintana, A., & Solà, M. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical reviews, 121(3), 1894–1979. [Link]

  • Dorel, R., & Echavarren, A. M. (2013). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein journal of organic chemistry, 9, 2231–2244. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, H. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Scientific reports, 14(1), 4614. [Link]

  • Wang, Y., Zhang, Y., Li, Y., & Wang, H. (2024). Gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes assisted by remote hydrogen bonding interaction. Cell reports. Physical science, 5(9), 101999. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation. Journal of the American Chemical Society, 132(30), 10565–10569. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(30), 10565–10569. [Link]

  • Wang, Y., Zhang, Y., Li, Y., & Wang, H. (2022). Rhodium-Catalyzed Atroposelective Click Cycloaddition of Azides and Alkynes. Angewandte Chemie (International ed. in English), 61(27), e202203957. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C−H/N−H Activation. Sci-Hub. [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyanamides using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) in the synthesis of N-substituted cyanamides. NCTS has emerged as a superior reagent, offering significant safety and handling advantages over traditional, highly toxic cyanating agents like cyanogen bromide. This document explores the dual reactivity of NCTS, detailing its application as both a direct electrophilic cyanating agent and as a precursor for cyanamide anions via a desulfonylative pathway. Protocols are provided for the synthesis of NCTS itself, as well as its application in the direct N-cyanation of amines and the innovative one-pot deoxycyanamidation of alcohols. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing the technical insights and practical methodologies necessary for the successful application of NCTS in the laboratory.

Introduction: The Advantages of NCTS in Cyanamide Synthesis

The cyanamide functional group is a crucial structural motif in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Historically, the synthesis of N-substituted cyanamides has been dominated by the use of highly toxic and volatile cyanogen halides (e.g., BrCN, ClCN).[1] These reagents pose significant handling risks and environmental concerns, necessitating the development of safer alternatives.

N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has gained widespread attention as a versatile and user-friendly cyanating agent.[2][3] It is a bench-stable, crystalline solid that can be safely handled under standard laboratory conditions.[3] Its preparation from inexpensive starting materials avoids the use of toxic cyanide sources, making it an environmentally benign choice.[3][4]

The utility of NCTS stems from its dual reactivity modes:

  • Electrophilic "CN+" Source: The N-CN bond in NCTS allows it to act as an electrophilic cyanating agent, reacting directly with nucleophiles such as amines to form the corresponding N-cyanamides. This pathway is particularly useful for the cyanation of secondary amines.

  • Desulfonylative Pathway: NCTS can undergo N–S bond cleavage to generate a cyanamide anion. This pathway has been ingeniously exploited in a one-pot deoxycyanamidation of alcohols, where NCTS serves as both a sulfonyl transfer reagent and a cyanamide source.[5][6]

This document provides the necessary protocols and technical background to leverage both modes of reactivity for efficient and safe cyanamide synthesis.

Synthesis of the Reagent: N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

The accessibility of NCTS from common, inexpensive starting materials is a key advantage. The synthesis is a straightforward, one-step procedure.[3][7]

Protocol 2.1: Synthesis of NCTS

Reaction Scheme: Phenylurea + p-Toluenesulfonyl Chloride → NCTS

Materials:

  • Phenylurea

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Pyridine (anhydrous)

  • Ethanol

  • Heptane

  • Ethyl acetate

  • Ice-cooled water

  • Schlenk flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

Procedure: [7]

  • In a dry 250 mL Schlenk flask, dissolve phenylurea (10.9 g, 80 mmol) in anhydrous pyridine (54 mL).

  • Place the flask in a room temperature water bath and stir the solution.

  • Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) to the solution over 5 minutes. A mild exotherm may be observed.

  • Continue stirring the reaction mixture for an additional 20 minutes at room temperature.

  • Slowly pour the reaction mixture into ice-cooled water (400 mL) under vigorous mechanical stirring. A precipitate will form.

  • Filter the resulting precipitate and wash thoroughly with plenty of water to remove pyridine hydrochloride.

  • Transfer the crude solid to a beaker and treat with ethanol (50 mL) to effect partial purification/crystallization.

  • Collect the solid by filtration. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography.

  • Purification (Column Chromatography): Prepare a silica gel column using a heptane:ethyl acetate (15:1) eluent system. Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column. Elute with the heptane:ethyl acetate mixture.

  • Combine the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure to afford NCTS as a colorless solid. An expected yield is approximately 16.5 g (76%).

Characterization Data for NCTS
Property Value Reference
Appearance Colorless / White Solid[3]
Molecular Formula C₁₄H₁₂N₂O₂S[7]
Molecular Weight 272.32 g/mol [7]
Melting Point 85–87 °C[3]
¹H NMR (CDCl₃, 400 MHz)δ 7.84 (d, J = 8.4 Hz, 2H), 7.55 – 7.46 (m, 3H), 7.39 (d, J = 8.1 Hz, 2H), 7.35 – 7.31 (m, 2H), 2.47 (s, 3H).[8] (spectra for related compounds)
¹³C NMR (CDCl₃, 101 MHz)δ 147.0, 133.4, 132.8, 131.2, 130.3, 129.4, 128.9, 107.9, 21.8.[8] (spectra for related compounds)
IR (KBr, cm⁻¹)ν ~2240 (C≡N), ~1380 (SO₂ asym), ~1175 (SO₂ sym).[9] (spectra for related compounds)

Application I: Direct N-Cyanation of Secondary Amines

In this application, NCTS acts as a direct electrophile, transferring its "CN" group to a nucleophilic secondary amine. This method avoids the pre-activation of the amine and proceeds under relatively mild conditions. While a specific, universally optimized protocol is not prevalent in the literature, which often focuses on C-H cyanation, the following procedure is synthesized from examples of N-cyanation shown in broader studies.

Mechanism: Electrophilic Cyanation

The reaction proceeds via nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon of the nitrile group in NCTS. This is followed by the departure of the N-phenyl-p-methylbenzenesulfonamide anion, a stable leaving group.

G cluster_reactants Reactants cluster_products Products Amine R₂NH NCTS Ts-N(Ph)-C≡N Amine->NCTS Nucleophilic Attack Cyanamide R₂N-C≡N NCTS->Cyanamide LeavingGroup [Ts-N(Ph)]⁻ H⁺ NCTS->LeavingGroup Leaving Group Departure G A 1. R-OH + Base → R-O⁻ B 2. R-O⁻ attacks NCTS at Sulfur A->B C N-S Bond Cleavage B->C D Intermediates Formed Alkyl Tosylate (R-OTs) Cyanamide Anion ([PhNCN]⁻) C->D E 3. Sₙ2 Attack: [PhNCN]⁻ on R-OTs D->E F Product: R-N(Ph)-CN E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in (2-Methylbenzyl)cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Methylbenzyl)cyanamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. We will explore the causality behind common experimental issues and provide robust, field-proven troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of N-substituted cyanamides. We will focus on the prevalent methods starting from the corresponding amine.

Q1: My overall yield for this compound is disappointingly low. Where should I start my investigation?

Low yields are often traced back to a few fundamental factors before delving into method-specific issues. Start by systematically evaluating the following:

  • Reagent Purity and Stoichiometry:

    • (2-Methylbenzyl)amine: Is your starting amine pure? Contaminants can interfere with the reaction. Consider purification by distillation if necessary. Is it completely dry? Water can react with certain cyanating agents.

    • Cyanating Agent: Cyanogen bromide (BrCN) is highly reactive but also volatile and hygroscopic. Use a fresh, high-purity bottle and handle it with appropriate care in a well-ventilated fume hood. If using an alternative, ensure its stability and purity.

    • Base: Ensure the base (e.g., Na₂CO₃, K₂CO₃, Et₃N) is anhydrous and accurately weighed. The stoichiometry is critical; an incorrect amount can lead to side reactions or incomplete deprotonation.

  • Solvent and Reaction Conditions:

    • Solvent Choice: The solvent must be anhydrous and inert to the reactants. Tetrahydrofuran (THF) is common for reactions with cyanogen bromide.[1] Polar aprotic solvents can be effective but ensure they don't participate in side reactions.

    • Temperature Control: Many cyanation reactions are exothermic. The initial addition of the cyanating agent should typically be performed at low temperatures (-10 to 0 °C) to control the reaction rate and minimize byproduct formation.[1] Allowing the reaction to warm to room temperature too quickly can degrade reactants or products.

  • Reaction Monitoring:

    • Are you monitoring the reaction to completion? Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine. Stopping the reaction prematurely or running it for too long can both result in lower yields of the desired product.

Troubleshooting Flowchart for Low Yields

The following diagram outlines a logical workflow for diagnosing the root cause of low yields in your synthesis.

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction (Starting Material Remains) start->incomplete_rxn multiple_products Multiple Products (Complex Mixture by TLC/LCMS) start->multiple_products cause1 Poor Reagent Quality (Amine, BrCN, Base, Solvent) incomplete_rxn->cause1 cause2 Suboptimal Temperature (Too low, or poor control) incomplete_rxn->cause2 cause3 Incorrect Stoichiometry (Base or Cyanating Agent) incomplete_rxn->cause3 multiple_products->cause1 multiple_products->cause2 cause4 Side Reactions (e.g., Urea formation) multiple_products->cause4 sol1 Purify/Verify Reagents (Distill amine, use fresh BrCN, dry solvent/base) cause1->sol1 sol2 Optimize Temperature Profile (Maintain cold during addition, then warm slowly) cause2->sol2 sol3 Verify Calculations & Re-weigh Reagents cause3->sol3 sol4 Ensure Anhydrous Conditions & Strict Stoichiometric Control cause4->sol4

Caption: A troubleshooting guide for low yield in cyanamide synthesis.

Q2: I'm reacting (2-Methylbenzyl)amine with cyanogen bromide, but the reaction is messy. What are the likely side reactions?

This is the most direct method for preparing a monosubstituted cyanamide. However, several side reactions can occur:

  • Bis-alkylation of Cyanamide: The initially formed this compound is nucleophilic and can be deprotonated by the base, then react with another molecule of an electrophile if one is present. More commonly, over-addition of the amine to cyanogen bromide can lead to guanidine-type byproducts.

  • Urea Formation: The cyanamide product can be hydrolyzed to the corresponding urea if water is present, especially during workup under acidic or basic conditions.[2]

  • Isourea Formation: In the presence of alcohols (e.g., from non-anhydrous ethanol as a solvent), the cyanamide can react to form isourea derivatives.

Solutions:

  • Controlled Addition: Add the cyanogen bromide solution slowly to the cooled solution of the amine and base. This maintains a low concentration of the electrophile and minimizes over-reaction.

  • Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent hydrolysis.

  • Stoichiometric Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the cyanogen bromide to ensure the toxic BrCN is fully consumed, but avoid a large excess that could promote side reactions.

Q3: I'm considering the von Braun reaction with N,N-dimethyl-(2-methylbenzyl)amine. What determines the selectivity of cleavage?

The classical von Braun reaction involves reacting a tertiary amine with cyanogen bromide to yield a disubstituted cyanamide and an alkyl bromide.[3][4] The reaction proceeds via nucleophilic attack of the amine on BrCN, forming a quaternary ammonium salt, followed by an Sₙ2 displacement by the bromide ion.[3]

The selectivity of C-N bond cleavage is governed by:

  • Steric Hindrance: The bromide ion will preferentially attack the least sterically hindered carbon atom.

  • Electronic Effects: Groups that can stabilize a positive charge, such as benzyl or allyl groups, are more readily cleaved because they stabilize the transition state of the Sₙ2 reaction.

For N,N-dimethyl-(2-methylbenzyl)amine, the cleavage can result in two products:

  • Path A (Desired): Cleavage of the benzyl-N bond to give methyl-(2-methylbenzyl)cyanamide and methyl bromide.

  • Path B (Undesired): Cleavage of a methyl-N bond to give N,N-dimethylcyanamide and 2-methylbenzyl bromide.

The benzylic position is activated towards Sₙ2 displacement, making Path B the more likely outcome. To synthesize a this compound derivative via this route, you would need to design the tertiary amine such that the 2-methylbenzyl group is the least likely to be cleaved. For instance, starting with a tertiary amine containing a more labile group (e.g., allyl) might direct the cleavage. However, for preparing the parent this compound, direct cyanation of the primary amine is a more straightforward approach.

Q4: Cyanogen bromide is highly toxic. What are some safer, modern alternatives for this synthesis?

The high toxicity of cyanogen bromide is a significant drawback.[1] Several less hazardous reagents have been developed for the cyanation of amines.

ReagentNameKey AdvantagesCommon Conditions
TCAN TrichloroacetonitrileLess toxic than BrCN, operationally simple.[1]Two-step, one-pot procedure with a base like Et₃N.
NCTS N-cyano-N-phenyl-p-methylbenzenesulfonamideSolid, stable reagent; good for deoxycyanamidation of alcohols.[1]Can be used to convert alcohols directly to cyanamides.
TMSCN Trimethylsilyl cyanideLower toxicity, often used in electrochemical methods.[5]Requires specific activation, e.g., electrochemical conditions.

Using a reagent like trichloroacetonitrile (TCAN) is a viable alternative. The reaction typically proceeds in a one-pot, two-step manner where the amine first reacts with TCAN, followed by an elimination step to yield the cyanamide.[1] This method avoids the handling of highly toxic and volatile BrCN.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform a risk assessment and optimize conditions based on their specific setup and scale.

Protocol 1: Synthesis of this compound via Direct Cyanation

This protocol is adapted from standard procedures for the cyanation of primary amines.[1]

Materials:

  • (2-Methylbenzyl)amine (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.0 eq), 5M solution in Acetonitrile

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 eq), finely powdered

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous sodium carbonate (2.0 eq) and anhydrous THF.

  • Add (2-Methylbenzyl)amine (1.0 eq) to the suspension.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add the 5M solution of cyanogen bromide (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for 2 hours.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Workflow for Direct Cyanation Protocol

G start Setup Reaction Vessel (Flame-dried flask, N₂ atm) reagents Add Anhydrous Na₂CO₃, THF, and (2-Methylbenzyl)amine start->reagents cool Cool Mixture to -10 °C reagents->cool add_brcn Slow, Dropwise Addition of Cyanogen Bromide Solution cool->add_brcn react_cold Stir at -10 °C for 2h add_brcn->react_cold react_warm Warm to RT, Stir 4-6h (Monitor by TLC) react_cold->react_warm filter Filter Through Celite to Remove Salts react_warm->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Flash Chromatography concentrate->purify end Characterize Pure Product (this compound) purify->end

Caption: Experimental workflow for the synthesis of this compound.

References
  • Introduction to cyanamides. (2018). Cardiff University ORCA. [Link]

  • von Braun reaction. (n.d.). Wikipedia. [Link]

  • Hageman, H. A. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Rosenmund–von Braun reaction. (n.d.). Wikipedia. [Link]

  • Reaction of 2-methylbenzyl alcohol using different cyanide sources... (n.d.). ResearchGate. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • von Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide... [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). [Link]

  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. (2012). PMC - NIH. [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide. (n.d.). Eureka | Patsnap. [Link]

  • Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. (2024). PMC - NIH. [Link]

  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (n.d.). RSC Publishing. [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Method for synthesizing cyanamide. (n.d.).
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... (n.d.). ResearchGate. [Link]

  • What is the mechanism of Cyanamide? (2024). Patsnap Synapse. [Link]

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Technical Support Center: Cyanamide Reactions & Dicyandiamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanamide reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize cyanamide in their experimental workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the formation of dicyandiamide (DCD), a common and often problematic byproduct. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is dicyandiamide (DCD) and why is it a problem in my cyanamide reactions?

Dicyandiamide (DCD), also known as cyanoguanidine, is the dimer of cyanamide.[1] Its formation is a common issue in reactions involving cyanamide, particularly in aqueous solutions. The presence of DCD as an impurity can be problematic for several reasons:

  • Reduced Yield: The dimerization of cyanamide consumes the starting material, leading to a lower yield of the desired product.

  • Interference in Subsequent Reactions: DCD is a distinct chemical entity with its own reactivity profile. Its presence can lead to the formation of unintended side products in subsequent synthetic steps, complicating purification and potentially compromising the integrity of the final compound. In applications like the synthesis of guanidine-containing molecules, the presence of DCD can lead to the formation of undesired biguanide-related impurities.[2]

  • Altered Product Properties: In pharmaceutical applications, the presence of impurities like DCD is strictly regulated as they can impact the safety, efficacy, and stability of the final drug product.[3]

Q2: What is the chemical mechanism of dicyandiamide formation?

Dicyandiamide is formed through the dimerization of cyanamide, a reaction that is catalyzed by basic conditions.[1][4] The process is initiated by the deprotonation of a cyanamide molecule to form the cyanamide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in a second cyanamide molecule. This reaction is highly dependent on the pH of the solution.[4]

G H2N-CN Cyanamide HN-CN- Cyanamide Anion H2N-CN->HN-CN- + Base Base Base (e.g., OH⁻) H-Base+ Conjugate Acid Base->H-Base+ HN-CN-_2 Cyanamide Anion Intermediate Intermediate HN-CN-_2->Intermediate attacks H2N-CN_2 Cyanamide H2N-CN_2->Intermediate Intermediate_2 Intermediate DCD Dicyandiamide (H₂N-C(=NH)-NH-CN) Intermediate_2->DCD + H₂O H2O H₂O OH- OH⁻ H2O->OH-

Caption: Mechanism of Dicyandiamide Formation

Q3: What are the key factors that influence the rate of dicyandiamide formation?

The dimerization of cyanamide is primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of DCD formation is significantly accelerated under alkaline conditions (pH > 7) due to the increased concentration of the reactive cyanamide anion.[4] Conversely, acidic conditions (pH < 7) suppress the dimerization. Cyanamide solutions are most stable in the pH range of 3 to 5.

  • Temperature: Higher temperatures increase the rate of the dimerization reaction.[4] Therefore, conducting reactions at lower temperatures can help to minimize DCD formation. It is also important to note that prolonged heating, especially under alkaline conditions, can lead to the decomposition of DCD into other products.[4]

  • Concentration: While pH and temperature are the primary drivers, higher concentrations of cyanamide can also lead to an increased rate of dimerization, simply due to the higher probability of reactive species encountering one another.

Troubleshooting Guide

This section provides solutions to common problems encountered during cyanamide reactions.

Problem: I am observing a significant amount of an unknown byproduct in my reaction, which I suspect is dicyandiamide. How can I confirm its identity?

Answer:

The most reliable method for identifying and quantifying dicyandiamide in your reaction mixture is High-Performance Liquid Chromatography (HPLC).[5]

  • Methodology: A reversed-phase HPLC method is typically employed. Dicyandiamide is a polar compound and may have low retention on standard C18 columns. Therefore, a column with a more polar stationary phase or the use of specific mobile phases is recommended.

  • Detection: Dicyandiamide can be detected using a UV detector, typically in the range of 195-215 nm.[5]

  • Confirmation: The identity of the peak can be confirmed by comparing its retention time with that of a dicyandiamide standard. For unequivocal identification, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak of interest.

Problem: My reaction requires neutral to slightly basic conditions, but this is causing significant dicyandiamide formation. What are my options?

Answer:

This is a common challenge. Here is a systematic approach to address it:

G start Problem: DCD formation at neutral/basic pH q1 Can the reaction temperature be lowered? start->q1 a1_yes Yes: Reduce temperature. This will slow down the dimerization rate. q1->a1_yes Yes a1_no No: Temperature is critical for the main reaction. q1->a1_no No q2 Can a different solvent be used? a1_no->q2 a2_yes Yes: Consider a less polar aprotic solvent. This may reduce the propensity for dimerization. q2->a2_yes Yes a2_no No: The reaction requires an aqueous medium. q2->a2_no No q3 Can the reaction time be shortened? a2_no->q3 a3_yes Yes: Optimize reaction time to maximize product formation while minimizing DCD formation. q3->a3_yes Yes a3_no No: The main reaction is slow. q3->a3_no No end Consider alternative synthetic routes or purification strategies. a3_no->end

Caption: Troubleshooting Workflow for DCD Formation

  • Temperature Optimization: If your primary reaction can proceed at a lower temperature, this is the simplest approach to reduce the rate of DCD formation. Even a modest decrease in temperature can have a significant impact.

  • Solvent Selection: If your reaction is not restricted to an aqueous medium, consider using an alternative solvent. Aprotic solvents may disfavor the ionization of cyanamide, thereby slowing down the dimerization. However, the kinetics of DCD formation in various organic solvents are not well-documented in publicly available literature, so empirical testing is necessary.

  • Reaction Time: Monitor your reaction progress closely. It's possible that your desired product forms faster than the DCD. Quenching the reaction at the optimal time point can maximize your yield before significant dimerization occurs.

  • pH Control with a Buffer: If the reaction must be run at a specific pH, the use of a well-chosen buffer system is crucial to prevent pH spikes that can accelerate DCD formation.

Problem: I am using cyanamide in solid-phase peptide synthesis (SPPS), and I am getting poor coupling efficiency and side products. Could DCD be the cause?

Answer:

Yes, it is possible. In SPPS, the presence of impurities in reagents can significantly impact the outcome.[6] While the direct interference of DCD in peptide coupling is not extensively documented in readily available literature, any impurity in a coupling reagent can lead to issues. DCD, being a nucleophile, could potentially react with activated amino acids or other components of the SPPS cocktail, leading to capped peptides or other undesired modifications.

Recommendations:

  • Use High-Purity Cyanamide: Ensure you are using a high-quality source of cyanamide with a low DCD content.

  • Freshly Prepare Solutions: Prepare your cyanamide solutions immediately before use and under conditions that minimize DCD formation (i.e., in an acidic buffer if compatible with your chemistry).

  • Analytical Control: Use HPLC to check the purity of your cyanamide stock solution before use.

Quantitative Data Summary

The rate of dicyandiamide formation is highly sensitive to both pH and temperature. The following table provides a qualitative summary of these effects. For more detailed kinetic data, refer to specialized literature on the topic.

TemperaturepH 3-5pH 5-7pH 7-9pH > 9
Low (0-10 °C) Very LowLowModerateHigh
Room Temp (20-25 °C) LowModerateHighVery High
Elevated ( > 40 °C) ModerateHighVery HighExtremely High

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Cyanamide Stock Solution

This protocol describes the preparation of a 50% (w/w) aqueous cyanamide solution stabilized to minimize dicyandiamide formation.

Materials:

  • Crystalline Cyanamide (handle with extreme care, see safety section)

  • Deionized Water

  • Phosphoric Acid (85%)

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)[7]

  • Calibrated pH meter

Procedure:

  • In a well-ventilated fume hood, carefully weigh 50 g of crystalline cyanamide into a beaker.

  • Add 50 g of deionized water to the beaker and stir until the cyanamide is fully dissolved. The dissolution process may be endothermic, so gentle warming may be required. Do not exceed 40°C.

  • Add 0.3-0.5% by weight of magnesium chloride hexahydrate to the solution (0.15-0.25 g for this preparation) and stir until dissolved.[7]

  • Slowly add dilute phosphoric acid dropwise while monitoring the pH of the solution. Adjust the pH to between 3.5 and 4.5.

  • Store the stabilized solution in a tightly sealed container at 2-8 °C.

Self-Validation:

  • Immediately after preparation, take an aliquot of the solution for HPLC analysis to determine the initial concentration of cyanamide and DCD.

  • Periodically re-analyze the solution to monitor its stability over time. A well-prepared stabilized solution should show minimal DCD formation over several weeks when stored properly.

Protocol 2: HPLC Quantification of Cyanamide and Dicyandiamide

This protocol provides a general method for the separation and quantification of cyanamide and dicyandiamide. Method optimization may be required for specific sample matrices.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: A polar-modified C18 column or a dedicated ion-exchange column. For example, a Dionex IonPac™ CS16 cation exchange column has been reported for this separation.[5]

  • Mobile Phase: Isocratic elution with an aqueous solution of methanesulfonic acid (e.g., 10-25 mM).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-35 °C[5]

  • Detection Wavelength: 195-215 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of cyanamide and dicyandiamide in deionized water or a suitable acidic buffer.

  • Sample Preparation: Dilute your reaction mixture with the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration for each standard. Use the regression equation from the calibration curve to determine the concentration of cyanamide and dicyandiamide in your samples.

Safety Precautions

Cyanamide is a toxic and hazardous substance and must be handled with appropriate safety measures.

  • Toxicity: Cyanamide is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also suspected of causing cancer and of damaging fertility or the unborn child.[7]

  • Handling: Always handle cyanamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store cyanamide in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and bases.

  • Disposal: Dispose of cyanamide and its containers in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for cyanamide before use.[7]

References

  • CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google P
  • Introduction to cyanamides - -ORCA - Cardiff University. [Link]

  • Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium - Semantic Scholar. [Link]

  • DE19707692A1 - Rapid, complete decomposition of dicyandiamide in dilute aqueous solution - Google P
  • US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google P
  • EP0915085B1 - Process for the preparation of creatine - Google P
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. [Link]

  • Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium - Semantic Scholar. [Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis - Polypeptide. [Link]

  • Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions - ResearchGate. [Link]

  • calcium cyanamide - Organic Syntheses Procedure. [Link]

  • Dicyandiamide from calcium cyanamide fertilizer - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google P
  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects - MDPI. [Link]

  • Preparation of creatine monohydrate - Eureka | Patsnap. [Link]

  • HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies. [Link]

  • Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity - PubMed. [Link]

  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines | Organic Letters - ACS Publications. [Link]

  • Method 9013A: Cyanide Extraction Procedure for Solids and Oils, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. [Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis - Semantic Scholar. [Link]

  • Creatine | C4H9N3O2 | CID 586 - PubChem - NIH. [Link]

  • Cyanamide Production Techniques | PDF | Ammonia | Calcium - Scribd. [Link]

  • US2416543A - Method of preparing dicyandiamide - Google P
  • Hydrogen Cyanamide Method Evaluation Report No. ECM 0182W1 - EPA. [Link]

  • Is this the reaction mechanism for the formation of creatine? - Chemistry Stack Exchange. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. [Link]

  • GENERAL INSTRUCTIONS Introduction The Van London-pHoenix Company Cyanide Ion Selective Electrode is used to measure dissolved cy - Cole-Parmer. [Link]

  • WO2020148463A1 - Process for solid-phase peptide synthesis and device - Google P
  • Solid Phase Peptide Synthesis Help : r/chemistry - Reddit. [Link]

  • DICYANDIAMIDE - Ataman Kimya. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyanamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing cyanamide (CH₂N₂), a versatile and highly reactive compound used in pharmaceuticals, agriculture, and organic synthesis.[1][2][3] Given its inherent instability and propensity for side reactions, precise control over reaction conditions is paramount.[4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to understand the hazards associated with cyanamide and its precursors.

  • Toxicity and Handling: Cyanamide is toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage.[4][5] It is also a suspected carcinogen and may damage fertility.[4] Always handle cyanamide in a well-ventilated chemical fume hood.[6][7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][9]

  • Inhalation Hazard: Avoid inhaling dust, mists, or vapors.[7][8] In case of inhalation, move to fresh air immediately and seek medical attention.[7][8]

  • Instability and Storage: Cyanamide is unstable and can decompose or polymerize exothermically, especially at elevated temperatures or non-optimal pH.[4][5] Commercial solutions are typically stabilized with a buffer to a pH of 4.0-5.5.[4][10] Store cyanamide solutions refrigerated (2-8°C) in tightly closed, dry containers.[11] If a 50% solution's pH rises above 5.5, it should be discarded immediately by diluting with at least double its volume of water to prevent a thermal runaway reaction.[10]

  • Incompatibilities: Avoid contact with acids, bases, moisture, and strong oxidizing agents, as these can trigger violent or explosive reactions and the release of toxic fumes.[5][12]

Troubleshooting Guide

This section addresses specific issues encountered during cyanamide synthesis in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common problem that can often be traced to several critical parameters. The most likely culprits are suboptimal pH, incorrect temperature control, or moisture contamination.

  • pH Control: The stability of cyanamide is highly pH-dependent. The optimal pH range for stability is between 4.0 and 6.0.[4]

    • Alkaline Conditions (pH > 6): In an alkaline environment, cyanamide rapidly dimerizes to form dicyandiamide (DCD), which is a major cause of yield loss.[4][13] This is a primary concern in syntheses starting from calcium cyanamide, which also contains lime (calcium oxide/hydroxide), creating a basic solution upon hydrolysis.[13][14]

    • Acidic Conditions (pH < 4): Under strongly acidic conditions, cyanamide is susceptible to hydrolysis, converting it to urea.[1][4]

    • Solution: Monitor the pH of your reaction mixture closely. For syntheses generating alkaline conditions (e.g., from CaCN₂), carefully neutralize the mixture with an acid like sulfuric or carbonic acid (via CO₂) to bring the pH into the 4.5-5.5 range.[2][14]

  • Temperature: Cyanamide decomposes upon warming above 49°C.[5] Many synthesis routes, such as the Frank-Caro process for making calcium cyanamide, require very high temperatures (1000-1100°C), but the subsequent conversion to free cyanamide and its handling must be done under controlled, cooler conditions.

    • Solution: Maintain strict temperature control throughout the reaction and workup. Use ice baths where necessary, especially during purification steps.

  • Moisture: Water can participate in hydrolysis side reactions.[1][15] While aqueous solutions are common, excess water, especially under non-optimal pH or high temperatures, can reduce yield.

    • Solution: Use dry reagents and solvents where applicable and conduct reactions under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture contamination.

Q2: I'm observing significant formation of dicyandiamide (DCD) as a byproduct. How can I prevent this?

A2: The formation of dicyandiamide is a clear indicator of alkaline conditions in your reaction.[4][13] This dimerization reaction is base-catalyzed.

  • Probable Cause: The synthesis starting material or reaction conditions are creating a pH greater than 6. This is almost always the case when hydrolyzing calcium cyanamide (CaCN₂) to liberate free cyanamide, as the process also forms calcium hydroxide.[14]

  • Corrective Action:

    • Immediate pH Adjustment: The most effective solution is to control the pH. During the hydrolysis of CaCN₂, introduce carbon dioxide (CO₂) or a mineral acid to neutralize the forming calcium hydroxide, precipitating it as calcium carbonate and maintaining the solution in the optimal acidic stability range for cyanamide.[2]

    • Temperature Management: The rate of dimerization increases with temperature. Keep the reaction mixture cool during the generation and extraction of cyanamide.

Q3: My final product seems to be urea, not cyanamide. What went wrong?

A3: The presence of urea as the primary product points towards hydrolysis of cyanamide.[1][4]

  • Probable Cause: The reaction was likely conducted under acidic conditions (pH < 4) or at elevated temperatures in the presence of water.[4][15] The dehydration of urea to form cyanamide is a reversible reaction, and the presence of water will drive the equilibrium back towards urea.[1]

  • Corrective Action:

    • Verify pH: Ensure your reaction and workup conditions are maintained within the 4.0-6.0 pH stability window.

    • Strict Temperature Control: Avoid heating aqueous solutions of cyanamide. If a heating step is required for the initial synthesis (e.g., dehydration of urea), ensure the subsequent steps are performed at low temperatures.

    • Use Dehydrating Agents: When synthesizing from urea, strong dehydrating agents are used, but conditions must be carefully controlled to prevent polymerization into other products like melamine.[16]

Q4: The reaction starting from calcium carbide and nitrogen (Frank-Caro process) is inefficient. How can I optimize it?

A4: The Frank-Caro process is notoriously challenging due to the high temperatures and solid-state nature of the reaction.

  • Common Issues:

    • Incomplete Nitrogenation: A portion of the calcium carbide may undergo unknown conversions that prevent it from reacting with nitrogen, reducing the yield.[17]

    • Sintering: At high temperatures (1000-1100°C), the powdered calcium carbide can sinter, reducing the surface area available for reaction with nitrogen gas.

    • Catalyst Inefficiency: Catalysts like calcium chloride are often used to lower the required reaction temperature, but their distribution can be non-uniform.

  • Optimization Strategies:

    • Pressure Control: One patented improvement involves a two-stage process: partial nitrogenation at low pressure, followed by completion of the reaction at a higher pressure (20-100 kg/cm ²). This has been shown to convert previously unreactive intermediates into calcium cyanamide and increase the overall yield.[17]

    • Particle Size: Use finely powdered calcium carbide to maximize the reaction surface area.

    • Temperature Programming: A gradual increase in temperature to the target of 1000-1100°C can help ensure a more uniform reaction throughout the solid mass.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthesis routes for cyanamide?

A1: There are several established methods, each with its own advantages and challenges:

  • From Calcium Cyanamide (Frank-Caro Process): This is the traditional industrial method. Calcium carbide is heated with nitrogen gas at ~1000°C to produce calcium cyanamide (CaCN₂).[2][3][14] The CaCN₂ is then hydrolyzed in water, and the resulting solution is treated with CO₂ to precipitate calcium carbonate, leaving an aqueous solution of cyanamide.[2][14]

  • From Urea: This method involves the dehydration of urea. It can be achieved by heating urea with a dehydrating agent or a catalyst.[16][18] This route is attractive due to the low cost of urea but can be complicated by the formation of byproducts like biuret and cyanuric acid.[18]

  • From Dicyandiamide (DCD): Cyanamide can be produced from the depolymerization of DCD, though this is less common as a primary synthesis route.

  • From Thiourea: Desulfurization of thiourea is another well-established method to produce cyanamides.[19]

Q2: How can I accurately monitor the progress of my reaction and quantify the final product?

A2: Accurate quantification is crucial. Several analytical methods are available, with HPLC being one of the most common and reliable.

Method Principle Detection Limit (LOD) Key Considerations Reference
HPLC-UV Reverse-phase chromatography separates cyanamide from byproducts like DCD and urea.0.05 µg/mL (Air Samples)Simple, robust method. UV detection typically at 200 nm.[20]
LC-MS/MS Liquid chromatography coupled with mass spectrometry for high sensitivity and specificity.0.01 - 0.05 mg/kgExcellent for complex matrices like plant-derived foods.
GC-MS Gas chromatography-mass spectrometry, often using stable isotope dilution for high accuracy.~1 ngAllows for direct quantitative determination.[21][21]
Titration Chemical titration, for example, using silver nitrate to precipitate silver cyanamide.N/A (Bulk analysis)A classic method suitable for determining bulk purity.[22]

A detailed HPLC protocol is provided in the next section.

Q3: What is the role of a stabilizer in cyanamide solutions?

A3: A stabilizer is essential to prevent both dimerization to DCD and hydrolysis to urea.[4] Commercial cyanamide solutions (e.g., 50% w/w aqueous) are buffered to a pH between 4.0 and 5.5.[4][10] Phosphate-based buffer systems are commonly used.[23] Without a stabilizer, the pH of the solution can increase over time, leading to accelerated decomposition and a potential thermal runaway reaction.[5][10]

Q4: Can you explain the dual reactivity of the cyanamide molecule?

A4: The cyanamide molecule (H₂N-C≡N) is bifunctional, containing both a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N).[2][4] This dual reactivity makes it a versatile building block in organic synthesis. It can act as a nucleophile at the amino group or as an electrophile at the cyano group, enabling it to participate in a wide variety of reactions, including cyclizations, additions, and substitutions to form heterocycles and other complex molecules.[2][4][19]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Cyanamide Synthesis from Calcium Cyanamide

This protocol outlines the lab-scale preparation of an aqueous cyanamide solution from commercial-grade calcium cyanamide fertilizer.

  • Slurry Formation: In a well-ventilated fume hood, slowly add 100 g of powdered calcium cyanamide to 400 mL of deionized water in a beaker, stirring continuously. The mixture will heat up and release ammonia; proceed with caution.

  • Neutralization and Precipitation: Cool the slurry in an ice bath to below 20°C. While monitoring the pH, slowly bubble carbon dioxide gas through the stirred slurry or cautiously add 2 M sulfuric acid dropwise. The goal is to lower the pH to ~4.5. This will neutralize the calcium hydroxide and precipitate calcium as calcium carbonate.

  • Filtration: Once the desired pH is reached and stable, filter the mixture through a Buchner funnel to remove the solid calcium carbonate and other insoluble impurities. Wash the filter cake with a small amount of cold deionized water.

  • Stabilization & Storage: Collect the filtrate, which is your aqueous cyanamide solution. Confirm the pH is within the 4.0-5.5 range. If necessary, adjust with a dilute acid or base. Store the solution in a tightly sealed container at 2-8°C.[11]

Protocol 2: Quantification of Cyanamide by HPLC-UV

This protocol provides a validated method for determining the concentration of cyanamide in aqueous solutions.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-SP).

    • Mobile Phase: Prepare a solution of 5% Methanol / 95% Water (v/v). Degas the mobile phase before use.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detector set to 200 nm.[20]

  • Standard Preparation:

    • Prepare a stock solution of analytical grade cyanamide in deionized water.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute your experimental sample with deionized water to an expected concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared experimental samples.

    • Use the linear regression equation from the standard curve to calculate the concentration of cyanamide in your samples.

Visual Workflows and Logic Diagrams

G

G

References

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  • Cyanamide. (n.d.). Santa Cruz Biotechnology.
  • Cyanamide - Safety Data Sheet. (2025). ChemicalBook.
  • Cyanamide SDS, 420-04-2 Safety Data Sheets. (n.d.). ECHEMI.
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  • Cyanamide - Safety Data Sheet. (n.d.). ChemicalBook.
  • Cyanamide. (n.d.). Apollo Scientific.
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  • What is the mechanism of Cyanamide? (2024). Patsnap Synapse.
  • HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea. (n.d.). SIELC Technologies.
  • Hydrogen Cyanamide. (n.d.). Alzchem.
  • Hydrogen cyanamide Method of chemical analysis. (n.d.).
  • Sharma, V., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH.
  • Wang, S., et al. (2023). Preparation and Mechanism Study of Green Cyanamide Calcium. ACS Publications.
  • Cyanamide | H2NCN | CID 9864. (n.d.). PubChem - NIH.
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  • Calcium cyanamide. (2023). Sciencemadness Wiki.
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  • Process for the production of calcium cyanamide. (n.d.). Google Patents.
  • An In-Depth Technical Guide to the Discovery and History of Calcium Cyanamide Synthesis. (n.d.). Benchchem.
  • Aminoguanidine bicarbonate from urea, P2O5, and hydrazine. (2021). Sciencemadness Discussion Board.
  • Preparation of Cyanamide by Decomposition of Urea. (n.d.). ResearchGate.
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Sources

Removal of isocyanide impurities from benzyl cyanide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Eliminating Isocyanide Impurities

Welcome to the Technical Support Center for benzyl cyanide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isocyanide impurities. As Senior Application Scientists, we understand the critical importance of purity in your compounds and have developed this comprehensive resource based on established protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding isocyanide formation and removal during benzyl cyanide synthesis.

Q1: Why is benzyl isocyanide formed as a byproduct in my benzyl cyanide synthesis?

Benzyl isocyanide is a common impurity in the synthesis of benzyl cyanide, particularly when using the Kolbe nitrile synthesis, which involves the reaction of benzyl chloride with an alkali metal cyanide like sodium cyanide.[1] The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile (in this case, the benzylic carbon of benzyl chloride) from either the carbon or the nitrogen atom.[2] While the attack from the carbon atom is thermodynamically favored and leads to the desired benzyl cyanide, a smaller fraction of the reaction can occur via attack from the nitrogen atom, resulting in the formation of benzyl isocyanide.[3]

Q2: What are the noticeable signs of isocyanide impurity in my benzyl cyanide product?

The presence of benzyl isocyanide is often indicated by a distinct and highly unpleasant odor, sometimes described as being similar to burning rubber.[4][5] Another common sign is the development of a yellow to brownish color in the distilled benzyl cyanide upon standing.[4] Pure benzyl cyanide is a colorless to pale yellow oily liquid.

Q3: How does the presence of isocyanide impurities affect my downstream applications?

Isocyanides are generally more reactive and less stable than their nitrile isomers.[6] Their presence can lead to unwanted side reactions in subsequent synthetic steps, potentially lowering the yield and purity of your target molecule. For pharmaceutical applications, even trace amounts of such impurities are unacceptable due to potential toxicity and unpredictable reactivity.

Q4: Is there a standard, reliable method for removing benzyl isocyanide?

Yes, a widely accepted and effective method involves washing the crude benzyl cyanide with warm, dilute sulfuric acid.[4] This process leverages the differential reactivity of isocyanides and nitriles towards acid hydrolysis. Isocyanides are readily hydrolyzed under acidic conditions to form a primary amine (benzylamine in this case) and formic acid, which can then be easily separated from the organic phase.[6][7][8] Nitriles, on the other hand, are much more resistant to hydrolysis under these mild conditions.[9][10]

Troubleshooting Guide: Isocyanide Removal

This section provides a detailed, step-by-step protocol for the removal of benzyl isocyanide from your crude benzyl cyanide product.

Issue: My distilled benzyl cyanide has a strong, foul odor and is developing a yellow color.

This is a classic indication of benzyl isocyanide contamination. Follow the protocol below for its removal.

Protocol: Acidic Wash for Isocyanide Removal

This protocol is adapted from the well-established procedure described in Organic Syntheses.[4]

Materials:

  • Crude benzyl cyanide (containing isocyanide impurity)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers and flasks

  • Heating mantle or water bath

  • Thermometer

Procedure:

  • Preparation of the Acidic Solution: In a fume hood, carefully and slowly add concentrated sulfuric acid to an equal volume of water to prepare a ~50% (v/v) sulfuric acid solution. Caution: This process is highly exothermic. Always add acid to water, never the other way around. Allow the solution to cool to approximately 60°C.

  • Acidic Wash: Transfer the crude benzyl cyanide to a separatory funnel. Add an equal volume of the warm 50% sulfuric acid solution.

  • Vigorous Shaking: Stopper the separatory funnel and shake vigorously for 5 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The upper layer is the purified benzyl cyanide, and the lower aqueous layer contains the hydrolyzed isocyanide byproducts.

  • Removal of Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. You will observe gas evolution (CO₂). Continue to shake and vent until the gas evolution ceases.

  • Final Wash: Perform a final wash with an equal volume of saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

  • Drying: Drain the benzyl cyanide layer into a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Purification: Filter off the drying agent. The purified benzyl cyanide can be further purified by vacuum distillation.[11]

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of benzyl cyanide from its isocyanide impurity.

purification_workflow cluster_synthesis Synthesis cluster_purification Purification start Benzyl Chloride + NaCN crude_product Crude Benzyl Cyanide (with Benzyl Isocyanide) start->crude_product Kolbe Nitrile Synthesis acid_wash Wash with warm 50% H₂SO₄ crude_product->acid_wash Transfer to Separatory Funnel neutralize Wash with NaHCO₃ acid_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na₂SO₄ brine_wash->dry distill Vacuum Distillation dry->distill pure_product Pure Benzyl Cyanide distill->pure_product

Caption: Workflow for the purification of benzyl cyanide.

Understanding the Mechanism

The effectiveness of the acidic wash lies in the selective hydrolysis of the isocyanide.

hydrolysis_mechanism cluster_isocyanide Isocyanide Hydrolysis (Fast) cluster_nitrile Nitrile Hydrolysis (Slow) isocyanide Benzyl Isocyanide h_plus + H⁺ isocyanide->h_plus protonated_iso Protonated Intermediate h_plus->protonated_iso h2o_attack + H₂O protonated_iso->h2o_attack formamide N-Benzylformamide h2o_attack->formamide hydrolysis → Hydrolysis formamide->hydrolysis amine Benzylamine + Formic Acid hydrolysis->amine nitrile Benzyl Cyanide no_reaction Stable under mild acid conditions nitrile->no_reaction

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Technical Support Center: Improving Mixing Efficiency in Heterogeneous Cyanamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterogeneous Cyanamide Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to mixing efficiency. In heterogeneous systems, where reactants exist in different phases (typically solid-liquid), mass transfer and surface area availability are paramount. Inefficient mixing can lead to inconsistent reaction rates, increased impurity formation, and significant challenges during scale-up.

This document provides a series of frequently asked questions for foundational knowledge and detailed troubleshooting guides to address specific experimental problems in a direct question-and-answer format.

Section 1: Foundational FAQs

Q1: What defines a cyanamide reaction as "heterogeneous," and why is mixing efficiency so critical?

A cyanamide reaction is classified as heterogeneous when the reactants are in different phases. A common example is the use of solid calcium cyanamide (CaCN₂) as a precursor, which reacts in a liquid solvent to generate the active cyanamide species (H₂NCN).[1][2] The reaction can only occur at the interface between the solid and liquid phases—specifically, on the surface of the solid particles.[3][4]

Mixing is critical for two primary reasons:

  • Mass Transfer: It facilitates the movement of the liquid reactant to the solid surface and the dissolved product away from it. Without efficient mixing, the liquid immediately surrounding the solid particles becomes depleted of reactants and saturated with products, creating a boundary layer that slows down or even halts the reaction.

  • Surface Area Exposure: Effective mixing keeps the solid particles suspended and dispersed throughout the liquid, maximizing the available surface area for the reaction to take place.[5] Poor mixing allows particles to settle, drastically reducing the effective surface area and leading to a slower reaction rate.

Q2: What are the primary physical and chemical factors that influence mixing efficiency?

Several interconnected factors determine the success of a solid-liquid mixing process. Optimizing these is key to achieving a reproducible and efficient reaction.

FactorImpact on Mixing EfficiencyKey Considerations
Particle Size & Distribution Smaller particles offer a larger surface area-to-volume ratio, which generally increases the potential reaction rate.[3][5][6] However, very fine particles can agglomerate.A narrow, controlled particle size distribution is ideal. Milling or sieving solids may be a necessary pre-processing step.
Agitation System The type of impeller, its speed (RPM), and its position in the vessel dictate the fluid flow pattern and the energy input for suspending solids and promoting dispersion.Impeller choice should match the goal (e.g., axial flow for suspension, radial flow for shear).[7][8]
Solid Properties Properties like particle density, shape, and surface charge influence how easily solids are suspended and whether they tend to agglomerate or float.[9][10]Denser materials require more energy to suspend. Irregularly shaped particles may interlock, resisting segregation once mixed.[9]
Liquid Properties The viscosity and density of the liquid phase determine the power required to achieve a certain level of mixing. Higher viscosity makes solid incorporation more challenging.[7]The solvent should be chosen not only for its reaction compatibility but also for its physical properties that facilitate mixing.
Solids Loading The concentration of solids in the slurry affects the bulk viscosity and the likelihood of particle-particle interactions, which can hinder dispersion.High solids loading may require specialized equipment like multi-agitator mixers or high-shear systems.[7]
Q3: How does the choice of cyanamide source impact mixing requirements?

The source of cyanamide significantly alters the nature of the heterogeneous system:

  • Calcium Cyanamide (CaCN₂): As a solid reactant, its use necessitates a robust mixing system capable of suspending dense particles to facilitate its hydrolysis to cyanamide.[1][11] The reaction CaCN₂ + H₂O + CO₂ → CaCO₃ + H₂NCN is fundamentally a solid-liquid reaction where mixing efficiency directly controls the rate of H₂NCN generation.[1]

  • Aqueous Cyanamide Solution (H₂NCN): While cyanamide itself is highly soluble in water and polar solvents[12][13][14], the reaction can still be heterogeneous if other reactants or catalysts are solids. In this case, the focus of mixing shifts from dissolving the cyanamide source to ensuring the other solid components are well-dispersed and in contact with the dissolved cyanamide.

Q4: What common side reactions are made worse by poor mixing?

The most significant side reaction is the dimerization of cyanamide to form 2-cyanoguanidine, also known as dicyandiamide (DCD).[15] This process is highly dependent on pH and temperature.

  • Causality: Poor mixing can create localized "hot spots" or regions of high pH, even if the bulk measurements appear normal. These zones act as micro-reactors that significantly accelerate the dimerization rate. The dimerization is catalyzed by alkaline conditions (pH 8-10) and heat.[16] Efficient mixing ensures rapid dispersal of reagents and heat, maintaining uniform conditions throughout the reactor and minimizing the formation of DCD and other impurities.

Section 2: Troubleshooting Guide: Common Mixing-Related Issues

Issue 1: My reaction is slow, inconsistent, or appears to have stalled completely.
  • Question: I've run the same reaction three times, and the time to completion varies wildly. My latest attempt seems to have stopped at 40% conversion. What's happening?

  • Answer: This is a classic symptom of mass transfer limitation due to inadequate solid suspension. If solid reactants are settled at the bottom of the vessel, the reaction is effectively "starved" because the available surface area is minimal.

Troubleshooting Workflow

Caption: Troubleshooting workflow for slow or stalled reactions.

Table 1: Impeller Selection for Solid-Liquid Reactions

Impeller TypeFlow PatternPrimary Use CaseAdvantagesDisadvantages
Pitched Blade Turbine AxialSolid Suspension , BlendingExcellent for lifting and suspending solids. Good overall circulation.Lower shear compared to radial impellers.
Hydrofoil AxialSolid Suspension Most efficient for solid suspension; generates high flow for low power input.Provides very low shear.
Rushton Turbine RadialGas Dispersion, High Shear MixingExcellent for breaking up agglomerates and dispersing gases.Inefficient for solid suspension; high power consumption.
Anchor TangentialHigh Viscosity BlendingScrapes vessel walls, preventing buildup.Poor axial flow; not suitable for solid suspension in low-viscosity liquids.
Issue 2: My solid reactant is forming large, stubborn clumps that won't disperse.
  • Question: When I add my powdered calcium cyanamide to the solvent, it immediately forms large balls that my agitator can't break up. Why is this happening?

  • Answer: This issue, known as agglomeration, is common with fine powders. It occurs when the initial wetting of the powder is incomplete, trapping dry material inside a wetted outer layer. High surface energy and electrostatic forces can exacerbate this problem.[9]

Recommended Solid Addition Protocol

G cluster_prevention Preventative Solid Addition Workflow cluster_remediation Remediation for Existing Agglomerates A Start with liquid phase under moderate agitation B Option 1: Add solids slowly to the vortex created by the agitator A->B C Option 2: Use subsurface addition via a powder induction system (e.g., SLIM) A->C D Option 3: Pre-mix solids with a small portion of the liquid to form a concentrated, flowable slurry A->D E Ensure all solids are wetted out before proceeding B->E C->E D->E F Increase agitation to final speed for reaction E->F G Agglomerates detected H Transfer slurry through an in-line high-shear mixer G->H I Recirculate back into the main vessel until dispersion is complete H->I

Caption: Recommended workflows for preventing and remediating solid agglomeration.

  • Expert Insight: For particularly difficult-to-wet solids, creating a slurry (Option 3) is often the most robust method.[7] This ensures each particle is individually wetted before being introduced to the main batch, preventing the formation of large, intractable clumps.

Issue 3: My reaction failed during scale-up, even though it worked perfectly in the lab.
  • Question: My 500 mL lab-scale reaction was successful. When we moved to a 50 L pilot reactor and scaled the RPM proportionally, we saw poor conversion and high impurity levels. What did we miss?

  • Answer: This is a common scale-up challenge. Direct scaling of agitator speed (RPM) is not effective because fluid dynamics do not scale linearly.[17] As vessel size increases, you must maintain geometric similarity and scale based on constant process parameters like impeller tip speed or power per unit volume (P/V) to achieve similar mixing performance.[18]

Table 2: Key Parameters for Successful Mixing Scale-Up

ParameterDefinitionWhen to Keep ConstantWhy It's Important
Geometric Similarity Maintaining the same ratios of key dimensions (e.g., Impeller Diameter / Tank Diameter, Liquid Height / Tank Diameter).Always Ensures that the flow patterns generated in the small scale are reproduced in the large scale.
Power per Unit Volume (P/V) The amount of energy input by the mixer into a given volume of fluid.For processes limited by mass transfer or dispersion (most heterogeneous reactions).Ensures a similar level of turbulence and shear, which drives dispersion and reactant contact.
Impeller Tip Speed The linear speed of the outermost point of the impeller blade (π * N * D).For processes where bulk fluid motion and solid suspension are critical.Ensures that the velocity profiles and the ability to lift solids off the vessel floor are maintained.
Reynolds Number (Re) A dimensionless number that describes the flow regime (laminar vs. turbulent).To ensure the process remains in the same flow regime (usually turbulent).A change from turbulent to laminar flow upon scale-up would drastically alter mixing efficiency.
  • Causality: In the lab, surface forces and diffusion can be significant. On a larger scale, the system is dominated by bulk flow and turbulence. Simply increasing RPM does not guarantee you are providing the same energy input per unit volume or maintaining the necessary fluid velocity to keep solids suspended across a much larger vessel floor.[17] This leads to the same problems of poor suspension and mass transfer limitations seen in poorly mixed lab-scale experiments.

Section 3: Key Experimental Protocols

Protocol 1: Determining the Just-Suspended Agitation Speed (Njs)

This protocol provides a visual method to determine the minimum agitator speed required to fully suspend the solid phase, ensuring no particles remain stationary on the vessel bottom for more than 1-2 seconds.

  • Setup: Charge the reaction vessel with the liquid phase and the total amount of solid reactant. Use the actual reaction vessel or a transparent vessel with identical geometry.

  • Initial Agitation: Start the agitator at a low speed where all solids are settled at the bottom.

  • Incremental Increase: Increase the agitation speed in small increments (e.g., 10-20 RPM).

  • Observation: After each increase, allow the flow pattern to stabilize for 1-2 minutes. Observe the bottom of the vessel. A strong light source can help visualize the particles.

  • Identify Njs: The speed at which all particles are lifted off the vessel floor and are in motion is the Just-Suspended Speed (Njs).

  • Operating Speed: For the actual reaction, set the agitator speed to 1.1 - 1.2 times Njs to provide a safety margin and ensure robust suspension.

Protocol 2: Workflow for Monitoring Heterogeneous Reaction Progress

Accurate monitoring is crucial but challenging due to the difficulty of obtaining a representative sample from a slurry.[19][20]

Sources

Effect of pH and temperature on cyanamide stability and dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyanamide. This document provides in-depth technical guidance on the critical factors of pH and temperature that govern cyanamide stability in aqueous solutions. Understanding these parameters is essential for ensuring experimental reproducibility, accuracy, and safety.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyanamide in aqueous solutions?

A1: Cyanamide is a reactive molecule due to the presence of both a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N) within the same structure.[1] This dual reactivity leads to two main pH-dependent degradation pathways in water:

  • Dimerization to Dicyandiamide (DCD): Under neutral to alkaline conditions (pH > 7), cyanamide readily reacts with itself to form 2-cyanoguanidine, commonly known as dicyandiamide.[1][2] This self-condensation is the most common cause of purity loss in experimental solutions.

  • Hydrolysis to Urea: In acidic conditions (typically below pH 3), cyanamide reacts with water in a hydrolysis reaction to form urea.[1][3]

A third, less common pathway is the trimerization to melamine, which is generally hindered by the same acidic conditions that prevent dimerization.[2]

Q2: What is the chemical mechanism of cyanamide dimerization?

A2: The dimerization of cyanamide to dicyandiamide is strongly accelerated by alkaline conditions. The mechanism involves the deprotonation of the amino group of one cyanamide molecule by a base (e.g., hydroxide ions), forming a highly nucleophilic cyanamide anion.[4][5] This anion then performs a nucleophilic attack on the electrophilic carbon atom of the nitrile group of a second, neutral cyanamide molecule. This forms a new carbon-nitrogen bond and results in the formation of dicyandiamide.[4][5]

DimerizationMechanism cluster_step1 Step 1: Deprotonation (Alkaline pH) cluster_step2 Step 2: Nucleophilic Attack H2NCN_1 H₂N-C≡N (Cyanamide) NCN_anion ⁻HN-C≡N (Cyanamide Anion) H2NCN_1->NCN_anion + OH⁻ OH OH⁻ H2O H₂O H2NCN_2 H₂N-C≡N (Cyanamide) NCN_anion->H2NCN_2 Attacks nitrile carbon DCD H₂N-C(=NH)-NH-C≡N (Dicyandiamide)

Diagram 1: Base-catalyzed dimerization of cyanamide.
Q3: What are the optimal storage conditions for aqueous cyanamide solutions?

A3: To minimize both dimerization and hydrolysis, aqueous cyanamide solutions are most stable within a narrow, weakly acidic pH range. The optimal stability is achieved between pH 4.0 and 4.5 .[1] Within the broader range of pH 3 to 5, stability is still considered good.[3][6] Additionally, low temperatures inhibit the rate of dimerization.[2] Therefore, for maximum shelf-life, solutions should be stored under refrigeration (2-8°C) and buffered to a pH of ~4.0-4.5.[2]

Q4: How significantly do pH and temperature affect stability?

A4: The effects are highly significant and dictate the primary degradation product. High temperatures accelerate all degradation reactions, but dimerization is particularly sensitive to heat, with strong heat release occurring at temperatures above 40°C.[7] The relationship between pH and the predominant reaction is summarized below.

Table 1: Effect of pH on Cyanamide Reactivity in Aqueous Solution

pH Range Predominant Reaction Pathway Relative Stability
< 3.0 Hydrolysis to Urea Unstable[3]
3.0 - 5.0 Minimal Reaction Most Stable [1][3]
5.0 - 8.0 Slow Dimerization Limited Stability
8.0 - 10.0 Rapid Dimerization to Dicyandiamide Highly Unstable[3]

| > 12.0 | Hydrolysis to Urea | Unstable[3] |

Troubleshooting Guide
Issue: My analysis (e.g., HPLC) shows a rapid decrease in the cyanamide peak and the emergence of a new, major peak.
  • Probable Cause: You are almost certainly observing the dimerization of cyanamide into dicyandiamide (DCD). This is the most common degradation pathway and is rapidly accelerated if your solution's pH is neutral or alkaline (pH > 6).[1] Immediate formation of dicyandiamide can be observed even when dissolving pure cyanamide in unbuffered water.[8][9]

  • Causality Check: The nucleophilic character of the cyanamide molecule is enhanced in alkaline conditions, promoting self-condensation.[2]

  • Solution Workflow:

    • Verify pH: Immediately measure the pH of your cyanamide stock solution using a calibrated pH meter.

    • Acidify: If the pH is above 5.0, carefully adjust it to the optimal range of 4.0-4.5. Use a dilute acid, such as 0.1 M phosphoric acid, adding it dropwise with constant stirring.[3] Commercially stabilized solutions often use a phosphate buffer for this purpose.[2]

    • Cool Down: Store the stabilized solution at a low temperature (e.g., a refrigerator at 2-8°C) to further inhibit the reaction rate.[2]

    • Quantify Before Use: Before proceeding with your experiment, it is best practice to quantify the concentration of the active cyanamide in your stock solution using a validated analytical method, such as HPLC-UV.[8][10]

Issue: The pH of my cyanamide solution has increased during storage.
  • Probable Cause: An unsolicited increase in pH is a secondary indicator of degradation. This can occur if a small amount of cyanamide hydrolyzes to urea. Over time, the urea itself can decompose, releasing ammonia.[11] Ammonia is alkaline and will raise the pH of the solution.

  • Causality Check: The rise in pH creates a positive feedback loop. The increased alkalinity from ammonia decomposition drastically accelerates the dimerization of the remaining cyanamide, leading to rapid and complete degradation of your stock.

  • Solution Workflow:

    • Discard Solution: A solution with a spontaneously increased pH is likely significantly degraded and contains a mixture of cyanamide, dicyandiamide, and urea. It should be discarded as it will not provide reliable experimental results.

    • Use a Stabilizer: For future preparations, incorporate a buffering agent to maintain the pH. A common industrial stabilizer is monosodium phosphate at a concentration of ~0.5 wt%.[2]

    • Monitor pH: Periodically check the pH of long-term stored solutions to ensure the buffer capacity has not been exceeded.

FeedbackLoop A Cyanamide Solution (Slightly Acidic) B Minor Hydrolysis A->B C Urea Formation B->C D Ammonia (NH₃) Release (via Urea Decomposition) C->D E pH Increases (Solution becomes Alkaline) D->E F Accelerated Dimerization to Dicyandiamide E->F Positive Feedback F->A Consumes Cyanamide G Complete Degradation of Cyanamide F->G

Diagram 2: Degradation feedback loop in unstabilized solutions.
Experimental Protocols
Protocol: Preparation of a Stabilized Aqueous Cyanamide Stock Solution (e.g., 1 M)

This protocol describes how to prepare a cyanamide solution and stabilize it to prevent degradation during storage.

Materials:

  • Crystalline Cyanamide (CH₂N₂)

  • Monosodium Phosphate (NaH₂PO₄)

  • High-purity water (e.g., HPLC grade)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

  • 0.1 M Phosphoric Acid and 0.1 M Sodium Hydroxide (for fine pH adjustment)

Procedure:

  • Prepare Buffer: Dissolve monosodium phosphate in high-purity water to create a 0.5% (w/v) buffer solution. For 100 mL, this would be 0.5 g of NaH₂PO₄.

  • Dissolve Cyanamide: In a volumetric flask placed in an ice bath to keep the solution cool, add approximately 80% of the final volume of the 0.5% phosphate buffer solution. Slowly add the crystalline cyanamide while stirring until it is fully dissolved. For a 100 mL of 1 M solution, this is 4.204 g of cyanamide.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with the phosphate buffer solution and mix thoroughly.

  • pH Verification and Adjustment:

    • Measure the pH of the solution. It should be within the 4.0 - 5.5 range.

    • If the pH is too high, add 0.1 M phosphoric acid dropwise until the pH is between 4.0 and 4.5.

    • If the pH is too low (unlikely), adjust with 0.1 M NaOH.

  • Filtration (Optional): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Store the final solution in a tightly sealed, clearly labeled container at 2-8°C. Protect from light.

ProtocolWorkflow start Start prepare_buffer Prepare 0.5% NaH₂PO₄ Buffer Solution start->prepare_buffer dissolve Dissolve Crystalline Cyanamide in Buffer on Ice Bath prepare_buffer->dissolve adjust_volume Bring to Final Volume with Buffer dissolve->adjust_volume check_ph Measure pH adjust_volume->check_ph adjust_ph Adjust pH to 4.0-4.5 (if necessary) check_ph->adjust_ph pH is out of range store Store at 2-8°C, Protected from Light check_ph->store pH is 4.0-4.5 adjust_ph->store end_node End store->end_node

Diagram 3: Workflow for preparing a stabilized cyanamide solution.
References
  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • Alzchem. (n.d.). Hydrogen Cyanamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link]

  • Weiss, S. (1984). Process for the stabilization of aqueous cyanamide solutions. U.S. Patent No. 4,477,421.
  • Turowski, M., & Deshmukh, B. (2004). Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. Analytical Letters, 37(9), 1981-1989. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9864, Cyanamide. Retrieved from [Link]

  • Janes, R. H., et al. (1967). Stabilization of cyanamide. U.S. Patent No. 3,295,926.
  • Cowie, G. A. (1919). Decomposition of cyanamide and dicyanodiamide in the soil. Journal of Agricultural Science, 9(2), 113-136. Retrieved from [Link]

  • ResearchGate. (2004). Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0424 - CYANAMIDE. Retrieved from [Link]

  • ResearchGate. (2022). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Retrieved from [Link]

  • Cardiff University. (2018). Introduction to cyanamides. Retrieved from [Link]

  • MDPI. (2022). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Retrieved from [Link]

  • SKW Trostberg AG. (1983). Storage stable aqueous cyanamid solutions, and process for their preparation. European Patent No. EP0095065B1.

Sources

Technical Support Center: A Troubleshooting Guide for Cyanamide-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for challenges encountered during cyanamide-mediated coupling reactions. As Senior Application Scientists, we have compiled this resource to address common issues with not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Low or No Product Yield

One of the most frequent challenges in amide bond formation is a lower-than-expected yield of the desired product. This section addresses the common culprits and provides systematic approaches to diagnose and resolve the issue.

Q1: My amide coupling reaction is resulting in low or no product. What are the most likely causes?

A1: Low or non-existent product yield in cyanamide-mediated couplings typically stems from one or more of the following factors: incomplete activation of the carboxylic acid, issues with the amine nucleophile, suboptimal reaction conditions, or degradation of the coupling reagent itself.

  • Incomplete Carboxylic Acid Activation: The reaction begins with the activation of the carboxylic acid by cyanamide (or its carbodiimide tautomer) to form a highly reactive O-acylisourea intermediate.[1][2] If this activation is inefficient due to poor reagent quality, incorrect stoichiometry, or steric hindrance, the subsequent reaction with the amine will be compromised.[1]

  • Amine Nucleophilicity and Availability: The amine must be a competent nucleophile. Its reactivity can be diminished by protonation (forming a non-nucleophilic ammonium salt) or significant steric bulk around the nitrogen atom. An acid-base reaction between the carboxylic acid and the amine can occur, reducing the concentration of the free amine available for coupling.

  • Hydrolysis of Activated Intermediate: The O-acylisourea intermediate is highly susceptible to hydrolysis. The presence of water in the reaction medium can lead to the regeneration of the carboxylic acid and the formation of urea, effectively quenching the reaction pathway to the desired amide.[3] It is critical to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and pH can dramatically influence the reaction rate and outcome. For instance, some cyanamide-mediated peptide syntheses show the best yields at acidic pH (around 3), though reactions can proceed at neutral pH.[4]

To systematically troubleshoot, it's recommended to verify each component of the reaction, starting with reagent quality and reaction setup.

Q2: How can I confirm that my carboxylic acid is being activated and diagnose where the reaction is failing?

A2: Diagnosing the point of failure requires a logical, step-by-step approach. A general troubleshooting workflow can help isolate the problematic variable.

G cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry (Cyanamide, Acid, Amine) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, pH) check_reagents->check_conditions Reagents OK use_fresh Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->use_fresh analyze_side_products Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->analyze_side_products Conditions Seem Correct optimize_cond Optimize pH & Temperature Use Anhydrous Solvent check_conditions->optimize_cond re_run Re-run Experiment with Adjustments analyze_side_products->re_run Hypothesis Formed additives Incorporate Additives (e.g., NHS) Consider Protecting Groups analyze_side_products->additives use_fresh->re_run optimize_cond->re_run additives->re_run

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

To specifically monitor the activation step, you can run a control experiment. React the carboxylic acid with cyanamide in the absence of the amine. After a short period, you can attempt to detect the activated intermediate or its subsequent products, like the symmetric anhydride, using techniques such as LC-MS or IR spectroscopy (looking for the characteristic anhydride carbonyl stretches). If no activated species are formed, the issue lies with the cyanamide or the carboxylic acid.

Section 2: Side Product Formation and Racemization

Even when the desired product is formed, its purity and yield can be compromised by competing side reactions. This section details the most common side products and provides strategies for their minimization.

Q3: I am observing a significant, insoluble byproduct in my reaction. What is it and how can I prevent its formation?

A3: A common and troublesome side reaction in couplings mediated by carbodiimides (the tautomer of cyanamide) is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[1][2] This byproduct is often poorly soluble in common organic solvents, complicating purification.[2][5]

G compound1 Carboxylic Acid (R-COOH) intermediate O-Acylisourea (Active Intermediate) compound1->intermediate compound2 Carbodiimide (R'-N=C=N-R') compound2->intermediate product Desired Amide (R-CONH-R'') intermediate->product + Amine side_product N-Acylurea (Unreactive Byproduct) intermediate->side_product Rearrangement (Undesired Pathway) amine Amine (R''-NH2) amine->product

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to use additives like N-hydroxysuccinimide (NHS), N-hydroxybenzotriazole (HOBt), or Oxyma.[1][2] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a semi-stable active ester.[2] This new intermediate is less susceptible to hydrolysis and efficiently reacts with the amine to form the desired amide.[2]

  • Solvent Choice: The rearrangement to N-acylurea is often minimized in solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform.[1]

  • Order of Addition: Pre-activating the carboxylic acid with cyanamide and the additive before adding the amine can improve yields and reduce side products.[6]

Q4: My product is a mixture of diastereomers. How can I minimize racemization during the coupling of chiral amino acids?

A4: Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical issue in peptide synthesis. It primarily occurs via the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral intermediate that can be attacked by the amine from either face, resulting in a mixture of L- and D-isomers.

Amino Acids Most Susceptible to Racemization:

  • Histidine (His)[7]

  • Cysteine (Cys)[7]

Strategies to Suppress Racemization:

StrategyRationaleRecommended Action
Use Additives Additives like HOBt, HOAt, and Oxyma react with the activated acid to form active esters that are less prone to oxazolone formation.[7]Always use carbodiimide/cyanamide reagents in combination with a racemization-suppressing additive. For sensitive amino acids, DIC/Oxyma is an excellent choice.[8]
Base Selection The strength and steric hindrance of the base used are critical. Strong, non-hindered bases promote α-proton abstraction.Use the minimum necessary amount of a weaker or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Lower Temperature Higher temperatures accelerate both the desired coupling and the undesired racemization.Perform the coupling reaction at a lower temperature (e.g., 0 °C).
Coupling Reagent Choice Some coupling reagents are inherently less prone to causing racemization. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents are generally considered safer options for sensitive couplings.[9]For particularly challenging couplings, consider switching from a cyanamide-based system to a HATU or PyBOP-based protocol.

Section 3: Reagent and Reaction Condition Issues

The stability and handling of reagents, along with the physical parameters of the reaction, are foundational to success. This section addresses common problems related to the reagents themselves and the environment in which the reaction is run.

Q5: I suspect my cyanamide reagent has degraded. How should it be properly stored and handled?

A5: Cyanamide is sensitive to heat, moisture, and pH.[10] Improper storage can lead to degradation, primarily through hydrolysis to urea or dimerization to dicyandiamide, reducing its efficacy as a coupling agent.[11]

  • Storage: Crystalline cyanamide should be stored in a cool, dry place, away from direct sunlight and moisture.[10] Aqueous solutions are most stable in a pH range of 4.0 to 5.0.[12] Commercially available solutions often contain stabilizers like phosphate buffers or magnesium salts to improve shelf life.[12][13]

  • Handling: Cyanamide can be an irritant and is toxic upon contact or inhalation.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling the reagent.[10]

  • Verification: If you suspect degradation, it is wise to use a fresh batch of the reagent. For critical applications, the concentration of active cyanamide in a solution can be quantified via analytical methods like HPLC before use.

ConditionPredominant ReactionStability
Acidic (pH < 3) Hydrolysis to UreaUnstable
Acidic (pH 3-5) -Most Stable Range[12]
Alkaline (pH > 8) Dimerization to DicyandiamideUnstable
Elevated Temperature Dimerization/PolymerizationUnstable[10][13]
Q6: My reaction is very slow or stalls completely, especially with bulky substrates. What protocol adjustments can I make?

A6: Steric hindrance is a significant barrier to efficient amide coupling. When either the carboxylic acid or the amine has bulky substituents near the reaction center, the approach of the nucleophile is impeded.

Protocol for Sterically Hindered Couplings:

For highly demanding couplings, converting the carboxylic acid to an acyl fluoride can be a more effective strategy. Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.

Step-by-Step Protocol using BTFFH:

  • Dissolve Acid: Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add Reagents: Add a fluorinating agent such as BTFFH (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).[14]

  • In Situ Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[14]

  • Add Amine: Add the sterically hindered amine (1.0-1.2 equivalents) to the solution containing the freshly generated acyl fluoride.

  • Monitor: Monitor the reaction for completeness by TLC or LC-MS. Reaction times may be significantly longer for these couplings, and gentle heating may be required.[14]

This method has been shown to provide significantly improved yields where standard carbodiimide methods fail.[14]

References

  • Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications (RSC Publishing). [Link]

  • Carbodiimide. Wikipedia. [Link]

  • A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie International Edition. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids. PubMed. [Link]

  • Cyanamide | H2NCN | CID 9864. PubChem - NIH. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Safe transport of cyanamide. IGUS. [Link]

  • Storage stable aqueous cyanamid solutions, and process for their preparation.
  • Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. ResearchGate. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society - ACS Publications. [Link]

  • Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Iron-mediated desulphurization approach: synthesis of cyanamides and their conversions. Indian Academy of Sciences. [Link]

  • Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts. Royal Society of Chemistry. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. PubMed. [Link]

  • amide coupling help. Reddit. [Link]

  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters - ACS Publications. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • What is the mechanism of Cyanamide? Patsnap Synapse. [Link]

  • Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides. PubMed. [Link]

  • Introduction to cyanamides. -ORCA - Cardiff University. [Link]

  • Palladium-Catalyzed Arylation of Cyanamides. PMC - PubMed Central. [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Cyanation of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tertiary cyanamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-cyanation chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions. Our focus is on providing a self-validating system of knowledge, grounded in authoritative literature and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of rational catalyst and reagent selection for the cyanation of secondary amines.

Q1: What are the principal strategies for synthesizing tertiary cyanamides from secondary amines?

There are two primary pathways for the N-cyanation of secondary amines:

  • Electrophilic Cyanation: This is the most traditional and direct method. It involves reacting the nucleophilic secondary amine with a reagent that delivers an electrophilic cyanide equivalent ("[CN]⁺"). The classic, albeit highly toxic, reagent for this is cyanogen bromide (BrCN).[1][2] Due to safety concerns, significant research has focused on developing safer, alternative electrophilic cyanating agents.

  • Transition Metal-Catalyzed Cross-Coupling: This modern approach involves the formation of a new N-CN bond under the influence of a metal catalyst, typically based on copper, palladium, or nickel.[1][3][4] These methods often use less toxic, nucleophilic cyanide sources and can offer broader functional group tolerance and milder reaction conditions.

Q2: How do I choose between an electrophilic and a metal-catalyzed approach?

Your choice depends on your substrate's complexity, required scale, and safety considerations. The following decision tree provides a general guide.

G start Start: Cyanation of R₂NH substrate_check Is the secondary amine a simple, robust substrate with high nucleophilicity? start->substrate_check functional_groups Does the substrate contain sensitive functional groups (e.g., unprotected alcohols, other amines)? substrate_check->functional_groups No electrophilic Consider Electrophilic Cyanation substrate_check->electrophilic Yes scale_check Is the reaction for large-scale synthesis? functional_groups->scale_check No metal_catalyzed Consider Metal-Catalyzed Cyanation functional_groups->metal_catalyzed Yes scale_check->electrophilic No (small scale) scale_check->metal_catalyzed Yes safety_reagent Evaluate safety of electrophilic reagents (e.g., BrCN vs. NCTS or TMSCN/bleach). electrophilic->safety_reagent catalyst_screen Screen catalyst systems (Pd, Cu, Ni) and cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]). metal_catalyzed->catalyst_screen

Caption: Decision tree for selecting a cyanation strategy.

Q3: What are the pros and cons of common cyanide sources?

The choice of cyanide source is critical for safety, reactivity, and catalyst stability.

Cyanide SourceTypeCommon Catalyst SystemProsCons
Cyanogen Bromide (BrCN) ElectrophilicN/A (Direct reaction)Highly reactive, inexpensive.Extremely toxic (volatile solid), poor functional group compatibility.
TMSCN / NaClO Electrophilic (in situ)N/A (Direct reaction)Avoids direct handling of cyanogen halides, operationally simple.[5][6]Generates toxic cyanogen chloride in situ, requires careful control of oxidants.[7]
NCTS ElectrophilicRhodium, Cobalt, PalladiumLess toxic and easier to handle than BrCN, good for C-H cyanation.[1][2]Can require transition metal catalysts for N-cyanation.
Zn(CN)₂ NucleophilicPalladium, NickelLess toxic than alkali metal cyanides, good for Pd and Ni catalysis.[2][4][8]Solubility can be low, may require additives to facilitate transmetalation.[9]
K₄[Fe(CN)₆] NucleophilicPalladiumNontoxic, inexpensive, stable, and easy to handle.[3][10][11]Low solubility requires specific solvents (e.g., DMF, DMAc) and higher temperatures; slow release of CN⁻.[10][12]
CuCN NucleophilicCopper (self-catalyzed)Can self-catalyze the reaction under oxidative conditions.[1]Stoichiometric or high catalyst loading often required; classic Rosenmund-von Braun conditions are harsh.[13][14]
Q4: What is the primary role of ligands in palladium-catalyzed cyanation?

In palladium catalysis, ligands are not merely spectators; they are crucial for success. Their primary roles are:

  • Preventing Catalyst Poisoning: Excess cyanide ions in solution can irreversibly bind to the palladium center, forming inactive complexes like [Pd(CN)₃]²⁻ or [Pd(CN)₄]²⁻ and terminating the catalytic cycle.[12][15][16] Sterically bulky phosphine ligands (e.g., XPhos, t-BuXPhos) create a protective pocket around the palladium atom, hindering the approach of excess cyanide while still allowing the necessary oxidative addition and reductive elimination steps to proceed.[3][13][15]

  • Enhancing Catalytic Activity: Ligands modulate the electronic properties of the palladium center, which influences the rates of key steps in the catalytic cycle. For instance, electron-rich, bulky ligands can promote the rate-limiting reductive elimination step to form the final Ar-CN product.[9][13]

Section 2: Troubleshooting Guide for Cyanation Reactions

Even with careful planning, experiments can fail. This guide provides a systematic approach to diagnosing and solving common issues.

Problem: Low or No Conversion of the Secondary Amine

This is the most common issue. Follow this diagnostic workflow to identify the root cause.

G start Low/No Conversion cause1 Is the Catalyst Inactive? start->cause1 cause2 Is the Cyanide Source the Issue? start->cause2 cause3 Are Reaction Conditions Suboptimal? start->cause3 subcause1a Catalyst Poisoning (Excess CN⁻) cause1->subcause1a subcause1b Poor Pre-catalyst Activation or Catalyst Decomposition cause1->subcause1b subcause2a Low Solubility of Cyanide Source (e.g., K₄[Fe(CN)₆]) cause2->subcause2a subcause2b Inefficient Cyanide Release/Transfer cause2->subcause2b subcause3a Temperature Too Low cause3->subcause3a subcause3b Incorrect Solvent or Base cause3->subcause3b solution1a Solution: - Use bulky ligands (XPhos) - Use a less soluble source (K₄[Fe(CN)₆]) - Add Zn dust or other additives subcause1a->solution1a solution1b Solution: - Use a well-defined pre-catalyst (e.g., palladacycles) - Ensure rigorously inert atmosphere (N₂/Ar) - Degas solvents subcause1b->solution1b solution2a Solution: - Switch to a more polar aprotic solvent (DMF, DMAc) - Increase reaction temperature subcause2a->solution2a solution2b Solution: - For Zn(CN)₂, consider additives like ZnBr₂ to aid transmetalation - For electrophilic methods, check reagent quality/activity subcause2b->solution2b solution3a Solution: - Incrementally increase temperature (e.g., 80°C → 100°C → 120°C) - Monitor by TLC/LC-MS subcause3a->solution3a solution3b Solution: - Ensure solvent is dry and aprotic - Base choice is critical; screen weak inorganic (K₂CO₃, K₃PO₄) vs. organic bases subcause3b->solution3b

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is messy, with multiple side products. What's happening?
  • Possible Cause 1: Amine Oxidation. If using an oxidative coupling method (e.g., with Cu catalysts and O₂), the amine itself can be oxidized, leading to imines or other degradation products.

    • Solution: Carefully control the amount of oxidant. Ensure the cyanation step is kinetically competitive. You may need to screen different copper sources or ligands.[1]

  • Possible Cause 2: Hydrolysis. Cyanating agents and the resulting cyanamide products can be sensitive to water.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Trace moisture can also hydrolyze cyanide sources to HCN, which is a potent catalyst poison.[12][16]

  • Possible Cause 3: Reaction with Solvent. Solvents like DMF can sometimes act as a competing cyanide source at very high temperatures, though this is rare in this specific context. More commonly, the solvent may not be appropriate for the chosen base or temperature.

    • Solution: Verify solvent compatibility. Aprotic polar solvents like DMF, DMAc, Dioxane, or Toluene are generally preferred.[3][10]

Q3: I'm using a palladium catalyst and K₄[Fe(CN)₆], but the reaction is stalled. Why?

This is a classic issue related to the properties of potassium ferrocyanide. While it is prized for its low toxicity, its low solubility means the concentration of "free" cyanide in the solution is very low.[10][12]

  • Solution 1: Increase Temperature. This is often the most effective solution. Reactions using K₄[Fe(CN)₆] typically require temperatures of 120-140 °C to ensure a sufficient rate of cyanide dissolution and reaction.[3][11]

  • Solution 2: Solvent Choice. This system works best in highly polar aprotic solvents like DMAc or DMF, which can better solvate the inorganic salt.[10][11]

  • Solution 3: Check Your Base. A base like K₂CO₃ or K₃PO₄ is often required. The base may play a role in the catalytic cycle beyond simply neutralizing any generated acid.[10]

Section 3: Experimental Protocols & Methodologies

This section provides a trusted, step-by-step protocol for a general palladium-catalyzed cyanation, which serves as a robust starting point for your own system.

Protocol: Palladium-Catalyzed Cyanation of a Secondary Amine using Zn(CN)₂

This protocol is adapted from established methodologies for palladium-catalyzed C-N bond formation and cyanation.[2][8][9]

Materials:

  • Secondary Amine (1.0 equiv)

  • Zinc Cyanide, Zn(CN)₂ (0.6 - 1.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., dppf or Xantphos, 2.2-4.4 mol%)

  • Anhydrous Solvent (e.g., DMF or DMAc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and zinc cyanide (0.6 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., dppf, 2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to check for the disappearance of the starting amine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine. Caution: The aqueous layer will contain cyanide; handle and dispose of it according to your institution's safety protocols.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary cyanamide.

Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to rational optimization.

G cluster_poison Catalyst Poisoning pd0 Pd(0)L₂ (Active Catalyst) pd2_amine R₂N-Pd(II)-CN(L₂) pd0->pd2_amine Oxidative Addition of R₂N-H & CN⁻ Transfer inactive_pd [Pd(CN)₄]²⁻ (Inactive) pd0->inactive_pd Excess CN⁻ product R₂N-CN (Product) pd2_amine->product Reductive Elimination pd2_amine->inactive_pd Excess CN⁻

Caption: Simplified catalytic cycle for Pd-catalyzed amine cyanation.

References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information. [Link]

  • A Solid-Phase Route to N-Cyanoamides. ACS Publications. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. National Center for Biotechnology Information. [Link]

  • Regioselective α-Cyanation of Unprotected Alicyclic Amines. National Center for Biotechnology Information. [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Chemistry Portal. [Link]

  • Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K₄[Fe(CN)₆] in t-BuOH/H₂O. RSC Publishing. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

  • Introduction to cyanamides. Cardiff University. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Catalytic Cyanation of C–N Bonds with CO₂/NH₃. ACS Publications. [Link]

  • Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Center for Biotechnology Information. [Link]

  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. ACS Publications. [Link]

  • Optimization of the reaction conditions for the photochemical C–H cyanation protocol. ResearchGate. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Heriot-Watt Research Portal. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Catalytic Cyanation of C–N Bonds with CO₂/NH₃. National Center for Biotechnology Information. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. National Center for Biotechnology Information. [Link]

  • Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. ACS Publications. [Link]

  • Cyanation. Wikipedia. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis Online. [Link]

  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile. ACS Publications. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Determination of (2-Methylbenzyl)cyanamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. (2-Methylbenzyl)cyanamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities, even in minute quantities, can significantly impact the stability, safety profile, and therapeutic efficacy of the final drug product. Therefore, robust and validated analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.[1][2][3]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer supporting data to guide the selection of the most appropriate technique for your specific analytical needs. The methodologies discussed are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that every protocol is a self-validating system designed for accuracy, precision, and reliability.[4][5][6][7]

The Analytical Challenge: Understanding Potential Impurities

The purity assessment of this compound requires the separation and quantification of the main component from potential impurities. These impurities can originate from various sources, including the starting materials, by-products of the synthesis, and degradation products. Common impurities might include unreacted starting materials like 2-methylbenzyl chloride or sodium cyanamide, dimerization products, or other related substances. A successful analytical method must be specific enough to resolve these components from the main this compound peak.[8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is often the primary choice for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8][9] For a compound like this compound, a reversed-phase HPLC method with UV detection is a logical and effective starting point.

Causality Behind Experimental Choices

The selection of a reversed-phase mode (e.g., using a C18 column) is based on the non-polar nature of the benzyl group in this compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the effective elution and separation of the analyte and its potential impurities based on their hydrophobicity. UV detection is suitable due to the presence of the aromatic ring, which acts as a chromophore.

Diagram: HPLC Workflow for this compound Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Diluent (e.g., Acetonitrile/Water) Standard->Dissolve_Std Sample Weigh this compound Test Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Std->Inject Dissolve_Sample->Inject Column Separation on C18 Column Inject->Column Detection UV Detection (e.g., 220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of this compound by percentage area normalization.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound reference standard and test sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram for the sample solution. Calculate the percentage purity by area normalization, excluding any peaks from the blank.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[10] Given that this compound has a moderate boiling point, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and a robust method for purity assessment.

Causality Behind Experimental Choices

The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points and slight polarity differences. The high temperatures of the injector and detector ensure complete volatilization of the analyte and impurities. FID is chosen for its universal response to organic compounds and wide linear range.

Diagram: GC-FID Workflow for Purity Determination

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh this compound Test Sample Dissolve Dissolve in a suitable solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC System Dissolve->Inject Separation Separation in Capillary Column (Temperature Program) Inject->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for GC-FID purity analysis of this compound.

Experimental Protocol: GC-FID Method

Objective: To determine the purity of this compound by GC with FID.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Materials:

  • This compound test sample

  • Dichloromethane (GC grade) or other suitable solvent

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Analysis: Inject the sample solution into the GC system.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the percentage purity by area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[11][12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[11] By comparing the integral of a specific proton signal from this compound to the integral of a known amount of a certified internal standard, the purity can be calculated.

Causality Behind Experimental Choices

The choice of an internal standard is critical. It must be of high purity, stable, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that dissolves both the sample and the internal standard is required. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Experimental Protocol: ¹H-qNMR Method

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound test sample

  • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and vortex until both components are fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds)

      • Number of Scans: 16 or higher for good signal-to-noise

  • Data Processing and Calculation:

    • Process the spectrum (phasing and baseline correction).

    • Carefully integrate a well-resolved signal from this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the two olefinic protons of Maleic Acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS) Coupled with Chromatography: For Impurity Identification

While HPLC-UV and GC-FID are excellent for quantifying purity, they do not provide structural information about the impurities. When unknown impurities are detected, coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) is the definitive technique for identification.[15][16][17]

Causality Behind Experimental Choices

Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for the determination of the molecular weight and elucidation of the structure of unknown impurities.[16] This is crucial for understanding the impurity profile and for process optimization to minimize their formation.

Diagram: Impurity Identification Workflow

Impurity_ID_Workflow Start Impurity detected by HPLC-UV or GC-FID LCMS_GCMS Analyze sample by LC-MS or GC-MS Start->LCMS_GCMS MS_Data Acquire Mass Spectrum of the impurity peak LCMS_GCMS->MS_Data MW_Det Determine Molecular Weight from parent ion (m/z) MS_Data->MW_Det Fragmentation Analyze Fragmentation Pattern (MS/MS if necessary) MW_Det->Fragmentation Structure_Prop Propose Putative Structure Fragmentation->Structure_Prop Confirm Confirm structure by synthesizing the proposed impurity and comparing retention time and mass spectrum Structure_Prop->Confirm

Caption: Workflow for the identification of unknown impurities.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation versus identification, available instrumentation, and the stage of drug development.

Parameter HPLC-UV GC-FID qNMR LC/GC-MS
Primary Use Purity QuantificationPurity QuantificationAbsolute Purity QuantificationImpurity Identification
Principle Chromatographic separationChromatographic separationNuclear spin resonanceMass-to-charge ratio
Typical LOD/LOQ Low (ng range)Low (pg-ng range)High (µg-mg range)Very Low (pg-fg range)
Precision HighHighHighModerate (for quantitation)
Accuracy High (with standard)High (with standard)Very High (primary method)High (for identification)
Throughput HighHighModerateModerate
Strengths Robust, versatile, widely availableHigh resolution for volatile compoundsAbsolute quantification, no specific analyte standard neededProvides structural information
Limitations Requires reference standard, no structural infoLimited to thermally stable and volatile compoundsLower sensitivity, requires expensive equipmentComplex instrumentation, quantification can be challenging

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, Reversed-Phase HPLC with UV detection is the recommended method. It offers a balance of high precision, accuracy, and throughput, and is suitable for detecting a wide range of potential impurities.[8][9] The method is robust and aligns well with the requirements of pharmaceutical quality systems.[1]

GC-FID serves as an excellent orthogonal method. If an impurity is suspected to be highly volatile or not well-retained by HPLC, GC can provide complementary information and confirm the purity results.

Quantitative NMR should be employed when an absolute purity value is required, for instance, in the certification of a reference standard. Its ability to provide a direct measure of purity without relying on a chemically identical standard makes it an invaluable tool for primary characterization.[11]

Finally, LC-MS or GC-MS is indispensable for investigational purposes. When an unknown peak appears in a release or stability chromatogram, these hyphenated techniques are essential for its identification and subsequent risk assessment.[15][16]

By employing a strategic combination of these analytical methods, researchers and drug development professionals can build a comprehensive understanding of the purity profile of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. (2017, May 15). Agilent. [Link]

  • Part I / Cyanamide. The Japanese Pharmacopoeia. [Link]

  • Quantitative method of detecting cyanamide by utilizing HPLC method.
  • Spectrophotometric Method for the Determination of Benzyl Cyanides. RSC Publishing. [Link]

  • Identifying and elucidating impurity species - RSSL. [Link]

  • Benzyl cyanide, analytical sta | 12608-1ML | SUPELCO - Scientific Laboratory Supplies. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]

  • Quantitative NMR (qNMR) - Nanalysis. [Link]

  • Impurities Application Notebook. Waters. [Link]

  • [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization]. PubMed. [Link]

  • HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Environmental Chemistry Methods: Hydrogen Cyanamide; 448047-01 - US EPA. [Link]

  • Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples - ResearchGate. [Link]

  • (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D - ResearchGate. [Link]

  • Benzyl Cyanide Assay Analysis | PDF | High Performance Liquid Chromatography - Scribd. [Link]

  • Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. (2024, August 1). Agilent. [Link]

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A Comparative Guide to Cyanamide Synthesis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanamide (CH₂N₂), a deceptively simple molecule, is a cornerstone reagent and intermediate in the synthesis of a vast array of high-value chemicals, including pharmaceuticals, agrochemicals, and performance materials. Its unique structure, featuring a nucleophilic amino group attached to an electrophilic nitrile, provides remarkable versatility in chemical transformations.[1][2] This guide offers an in-depth comparative analysis of the principal synthesis routes to cyanamide, designed for researchers, chemists, and process development professionals. We will move beyond mere procedural descriptions to explore the underlying chemical principles, performance metrics, and practical considerations of each method, providing the necessary data to make informed decisions for laboratory and industrial applications.

Core Synthesis Strategies: An Overview

The production of cyanamide is dominated by two major industrial pathways, each with distinct advantages and challenges:

  • The Frank-Caro Process: This historic method involves the high-temperature nitrogenation of calcium carbide to form calcium cyanamide (CaCN₂), which is subsequently hydrolyzed to produce an aqueous solution of cyanamide.[1][3][4] It remains a significant source of industrial cyanamide.[5]

  • Urea-Based Synthesis: Modern approaches often favor the dehydration of urea (CO(NH₂)₂) or related compounds. These methods can offer higher purity and avoid some of the energy-intensive steps of the traditional carbide route.[6][7]

Other notable, though less common, methods include synthesis from thiourea and cyanogen chloride, which are often employed for laboratory-scale preparations or the synthesis of substituted cyanamides.[2][6]

In-Depth Analysis of Key Synthesis Routes

Route 1: The Frank-Caro Process & Subsequent Hydrolysis

This foundational process, developed by Adolph Frank and Nikodem Caro in the late 19th century, was the first commercial method for fixing atmospheric nitrogen.[3] It is a two-stage process: the formation of calcium cyanamide, followed by its conversion to free cyanamide.

Stage 1: Calcium Cyanamide Formation

  • Reaction: Calcium carbide (CaC₂) is reacted with nitrogen gas (N₂) at extremely high temperatures (typically ~1000 °C).[1][3][4] The reaction is exothermic and self-sustaining once initiated.[3] CaC₂ + N₂ → CaCN₂ + C

Stage 2: Cyanamide Generation via Hydrolysis & Carbonation

  • Reaction: The crude calcium cyanamide product (often called nitrolime) is treated with water and carbon dioxide. This hydrolyzes the calcium cyanamide and precipitates the calcium as calcium carbonate, leaving cyanamide in solution.[1][5] CaCN₂ + H₂O + CO₂ → CaCO₃ + H₂NCN

  • Slurry Preparation: A slurry is created by dispersing commercial-grade calcium cyanamide powder (e.g., 100g) in water (e.g., 400 mL). Partial hydrolysis occurs, forming soluble calcium hydrogen cyanamide.[8]

  • Carbonation: Carbon dioxide gas is bubbled vigorously through the stirred slurry. The temperature should be maintained below 20°C to minimize cyanamide dimerization to dicyandiamide.[8] The CO₂ precipitates calcium as calcium carbonate.

  • Filtration: The resulting slurry is filtered to remove the precipitated calcium carbonate and the carbon black inherent in the crude starting material.

  • Product: The filtrate is a clear, aqueous solution of cyanamide. Yields of approximately 87% (as a 7% solution) can be achieved.[8]

ParameterFrank-Caro Process
Starting Materials Calcium Carbide, Nitrogen Gas
Key Conditions ~1000 °C for CaCN₂ formation; <20 °C for hydrolysis
Typical Yield ~85-90% for the hydrolysis step[8][9]
Product Purity Produces an aqueous solution; commercial CaCN₂ is ~60% pure[8][10]
Advantages Utilizes readily available raw materials (limestone, coal, air). Scalable for massive industrial production.
Disadvantages Extremely energy-intensive (high temperatures).[11] Crude product contains significant impurities (carbon, CaO).[8][10] Generates significant solid waste (CaCO₃).

The primary driver for choosing this route is the scale of production and the cost of electricity. While effective, the high energy input and impurity profile of the initial product are significant drawbacks.[11][12]

Route 2: Synthesis from Urea

The dehydration of urea represents a more direct and often "greener" pathway to cyanamide, avoiding the high-temperature carbide step.[7] The core principle is the removal of a water molecule from urea.

  • Reaction: CO(NH₂)₂ → H₂NCN + H₂O

This reaction is not spontaneous and requires specific catalysts and conditions to proceed efficiently and prevent the formation of byproducts like melamine.

  • Catalyst Preparation: A catalyst, such as an HZSM-5 molecular sieve, is prepared and activated.[13]

  • Reaction Setup: Urea granules are heated to 500-550 °C under an ammonia atmosphere to prevent decomposition.

  • Catalytic Reaction: The molten urea is mixed with the preheated catalyst. The dehydration reaction occurs, yielding a gaseous product stream containing cyanamide.

  • Quenching and Purification: The product stream is rapidly cooled to 40-45 °C. Byproducts like ammonia are absorbed using a dilute acid solution.[13]

  • Extraction: The resulting aqueous cyanamide solution is extracted with a solvent like ethyl acetate, followed by recrystallization to yield solid cyanamide.[13]

ParameterUrea Dehydration
Starting Materials Urea, Catalyst (e.g., HZSM-5)
Key Conditions 500-550 °C, Ammonia atmosphere[13]
Typical Yield Good yields are reported, but can vary with catalyst and conditions.
Product Purity Can produce high-purity, solid cyanamide after purification.[13]
Advantages Lower energy consumption than Frank-Caro. Potentially "greener" route with fewer inorganic byproducts.[7] Can be integrated with existing urea production plants.[14]
Disadvantages Requires specialized catalysts. High temperatures can still lead to byproduct formation. Control of reaction conditions is critical for selectivity.

The urea route is particularly attractive for producing higher purity cyanamide required for pharmaceutical applications. The ability to potentially integrate this process into existing ammonia and urea production facilities offers significant economic advantages.[14]

Comparative Analysis of Synthesis Pathways

The choice of synthesis route depends critically on the desired scale, purity, and available infrastructure.

Caption: Decision logic for selecting a cyanamide synthesis route.

Workflow for Cyanamide Production from Calcium Cyanamide

The industrial workflow for producing a usable cyanamide solution from crude calcium cyanamide involves several critical unit operations.

Cyanamide_Workflow cluster_CaCN2 Calcium Cyanamide Production cluster_Hydrolysis Hydrolysis & Purification CaC2 Calcium Carbide Furnace High Temp Furnace (~1000 C) CaC2->Furnace N2 Nitrogen Gas N2->Furnace Crude_CaCN2 Crude CaCN₂ Furnace->Crude_CaCN2 Slurry_Tank Slurry Tank Crude_CaCN2->Slurry_Tank Add Water Filter Filtration Slurry_Tank->Filter CO2 CO₂ Gas CO2->Slurry_Tank Final_Product Cyanamide Solution (H₂NCN aq.) Filter->Final_Product Waste CaCO₃ Waste Filter->Waste

Sources

A Comparative Guide to the GC-MS Analysis of (2-Methylbenzyl)cyanamide and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of (2-Methylbenzyl)cyanamide, a key intermediate in pharmaceutical synthesis. We will explore the nuances of method development, address the identification of critical byproducts, and compare the performance of GC-MS with alternative analytical techniques, supported by scientific principles and illustrative data.

Introduction: The Analytical Challenge of this compound

This compound (C₉H₁₀N₂) is a versatile chemical building block.[1] Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The structure of this compound, featuring a polar cyanamide group (-NH-C≡N) and a non-polar benzyl moiety, presents a unique analytical challenge. While the benzyl group imparts some volatility, the polar cyanamide functionality can lead to poor peak shape, thermal degradation, and inconsistent results in traditional GC analysis. This necessitates a carefully optimized analytical approach.

GC-MS Methodology: A Proposed Approach

While a specific, standardized GC-MS method for this compound is not widely published, a robust and reliable method can be developed based on established principles for analyzing similar polar, semi-volatile compounds. The following proposed method incorporates derivatization to enhance analyte stability and chromatographic performance.

The Critical Role of Derivatization

Direct injection of this compound onto a GC column can be problematic. The active hydrogen on the cyanamide group can interact with the stationary phase, leading to peak tailing and potential degradation. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[2] For the cyanamide group, silylation is a highly effective derivatization technique.

  • Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly reducing polarity and improving thermal stability.[3] A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Proposed GC-MS Protocol

Step 1: Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution. For process samples, dissolve a known quantity in the same solvent.

  • Derivatization Reaction: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Step 2: GC-MS Instrumentation and Parameters

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column Non-polar, 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis stationary phase is well-suited for the separation of a wide range of semi-volatile organic compounds and is robust enough to handle the derivatization reagents.
Injector Split/Splitless, operated in splitless mode at 250°CSplitless injection maximizes the transfer of the analyte onto the column, which is ideal for trace analysis. The temperature is high enough to ensure volatilization without causing thermal degradation of the derivatized analyte.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temperature of 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The temperature ramp provides efficient separation of the target analyte from potential byproducts and impurities. The final hold ensures that all components elute.
MS Ion Source Electron Ionization (EI) at 70 eV, temperature at 230°CStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.[4]
MS Quadrupole Temperature at 150°CMaintains good peak shape and sensitivity.
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and byproduct identification. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan mode allows for the identification of unknown compounds. SIM mode significantly increases sensitivity and selectivity for quantifying the target analyte and known byproducts by monitoring their characteristic ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Solvent Derivatization Add BSTFA + 1% TMCS Sample->Derivatization Polar Analyte Heating Heat at 70°C for 30 min Derivatization->Heating Reaction Injection 1 µL Injection Heating->Injection Derivatized Sample Separation GC Separation (HP-5ms) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Separated Analytes Detection Mass Detection (Scan/SIM) Ionization->Detection Fragment Ions Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Identification of Byproducts

A thorough analytical method must not only quantify the main component but also identify and control critical process-related impurities and degradation products.

Potential Synthesis-Related Byproducts

The synthesis of substituted cyanamides can involve several pathways, each with the potential for specific byproducts.[5][6] A common route involves the reaction of a primary or secondary amine with cyanogen bromide.[7] Given the structure of this compound, likely starting materials are 2-methylbenzylamine and a cyanating agent. Potential byproducts include:

  • Unreacted Starting Materials: 2-methylbenzylamine.

  • Dicyandiamide: A common impurity in cyanamide synthesis, formed by the dimerization of cyanamide under certain conditions.[8]

  • (2-Methylbenzyl)urea: Formed by the hydrolysis of the cyanamide group in the presence of water.

Mass Spectral Fragmentation Analysis

Electron ionization mass spectrometry will produce characteristic fragments for this compound and its byproducts. The fragmentation patterns of aromatic compounds are often dominated by stable ions.[2]

Fragmentation_Pathway cluster_main This compound (TMS Derivative) cluster_byproduct1 Dicyandiamide (TMS Derivative) cluster_byproduct2 (2-Methylbenzyl)urea (TMS Derivative) Parent M+• (m/z 218) Frag1 [M-CH3]+ (m/z 203) Parent->Frag1 - •CH3 Frag2 Tropylium Ion (m/z 105) Parent->Frag2 Benzylic Cleavage Frag3 TMS-cyanamide fragment (m/z 113) Parent->Frag3 Byprod1_Parent M+• (m/z 228) Byprod1_Frag1 [M-CH3]+ (m/z 213) Byprod1_Parent->Byprod1_Frag1 - •CH3 Byprod2_Parent M+• (m/z 308) Byprod2_Frag1 Tropylium Ion (m/z 105) Byprod2_Parent->Byprod2_Frag1 Benzylic Cleavage

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is essential to consider other analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), which is widely used for the analysis of polar and thermally labile compounds.

HPLC/LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific technique for analyzing cyanamide and its derivatives, often in complex matrices.[9][10] A typical LC-MS/MS method would involve:

  • Sample Preparation: Extraction with a suitable solvent (e.g., ethyl acetate), possibly followed by a clean-up step.[9] Derivatization with an agent like dansyl chloride can be used to improve chromatographic retention and sensitivity.[10]

  • Chromatography: Reversed-phase HPLC using a C18 column with a gradient elution of methanol or acetonitrile and an aqueous buffer.[9]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and low limits of detection.[9]

Performance Comparison: GC-MS vs. LC-MS/MS
FeatureGC-MS (with Derivatization)LC-MS/MS
Analyte Suitability Best for volatile and semi-volatile compounds. Requires derivatization for polar analytes like this compound.Excellent for polar, non-volatile, and thermally labile compounds. Can analyze the parent compound directly or with derivatization.
Sample Preparation Often requires an anhydrous environment and a heating step for derivatization, which adds complexity.Sample preparation can be simpler, often involving a straightforward extraction and dilution.
Selectivity High, especially in SIM mode.Extremely high, due to the two stages of mass filtering in MS/MS (MRM mode).[9]
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range.Generally offers lower limits of detection (sub-pg/mL) due to reduced matrix effects and higher ionization efficiency for polar compounds.[11]
Throughput Can be lower due to the additional derivatization step.Can be higher if direct analysis is possible.
Cost Instrumentation is generally less expensive to purchase and maintain.Instrumentation is typically more expensive.
Byproduct Analysis Excellent for identifying unknown volatile byproducts through library searching of EI spectra.Can identify non-volatile and polar byproducts. Structural elucidation of unknowns can be more complex than with EI-GC-MS.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of this compound and its byproducts, each with distinct advantages.

  • GC-MS is a cost-effective and powerful tool, particularly for identifying unknown volatile and semi-volatile impurities. The proposed derivatization method overcomes the challenges associated with the polar cyanamide group, enabling robust and reproducible analysis. It is an excellent choice for routine quality control where the impurity profile is relatively well-characterized.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for analyzing thermally unstable or non-volatile byproducts. It is particularly advantageous in early-stage drug development and for analyzing samples in complex biological matrices.

The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural elucidation of unknown impurities. For comprehensive characterization, a combination of both GC-MS and LC-MS/MS may be employed to provide a complete picture of the sample's composition.

References

  • U.S. Geological Survey. (n.d.). First LC/MS determination of cyanazine amide, cyanazine acid, and cyanazine in groundwater samples. USGS.gov. Retrieved from [Link]

  • [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization]. (2018). PubMed. Retrieved from [Link]

  • Cheng, L., et al. (2018). Determination of Cyanamide residue in 21 Plant-derived Foods by Liquid Chromatography-tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kohama, K., et al. (2012). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Jones, L. (2018). Introduction to cyanamides. ORCA - Cardiff University. Retrieved from [Link]

  • Google Patents. (n.d.). CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Sharma, P., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.

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A Senior Application Scientist’s Guide to HPLC Methods for Quantifying Cyanamide Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical synthesis, agrochemicals, and industrial manufacturing, the precise monitoring of chemical reactions is paramount. Cyanamide (H₂NCN), a small, highly reactive, and polar molecule, serves as a critical building block but presents significant analytical challenges for reaction progress analysis.[1] Its high polarity leads to poor retention on traditional reversed-phase chromatography columns, and its lack of a strong native chromophore makes direct UV detection insensitive.

This guide provides a comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methods designed to overcome these challenges. We will explore direct and derivatization-based approaches, offering field-proven insights into method selection, experimental design, and data interpretation to ensure accurate and reliable quantification of cyanamide in complex reaction matrices.

The Analytical Challenge: Why Cyanamide is Difficult to Quantify

Monitoring the consumption of cyanamide and the formation of products is crucial for optimizing reaction yield, minimizing impurities, and ensuring process safety. However, the physicochemical properties of cyanamide necessitate specialized analytical strategies:

  • High Polarity: Makes it difficult to retain on standard C8 or C18 reversed-phase columns.

  • Low UV Absorbance: Lacks a significant chromophore, resulting in poor sensitivity with UV-Vis detectors, the workhorse of many QC labs.

  • Reactivity and Instability: Cyanamide can readily dimerize to form dicyandiamide (DCD) or hydrolyze to urea, especially under non-optimized sample storage or analytical conditions.[2][3][4] Accurate quantification requires a method that can resolve cyanamide from these common impurities.

This guide compares three primary HPLC strategies to address these issues: Direct HPLC-UV Analysis, Pre-column Derivatization for enhanced detection, and alternative chromatographic modes like HILIC and Ion-Pair Chromatography.

Method 1: Direct Analysis via Specialized Reversed-Phase HPLC

The most straightforward approach is the direct injection and analysis of the reaction mixture. While appealing for its simplicity and speed, this method requires careful selection of the stationary phase and detection wavelength to achieve adequate retention and sensitivity.

Expertise & Causality: The "Why" Behind the Method

Standard C18 columns fail to provide sufficient retention for cyanamide due to its polar nature. To overcome this, a highly hydrophobic stationary phase, such as triacontyl (C30), is employed.[2][3] The long C30 alkyl chains create a highly non-polar environment, which can increase the retention of small polar molecules through weaker, but cumulative, hydrophobic interactions. Alternatively, certain polar-embedded or polar-endcapped columns can offer different selectivity.

For detection, a very low UV wavelength (around 200-210 nm) is necessary, as this is where cyanamide exhibits some absorbance.[2][3] The major drawback is that many solvents and potential impurities also absorb at this wavelength, leading to a high baseline and potential for interference. A patent also describes a method using an ODS (C18) column with a highly aqueous mobile phase (5% methanol) and detection at 240 nm, suggesting that with careful optimization, even standard columns can sometimes be used, though sensitivity might be compromised.[5]

Experimental Protocol: Direct Analysis using a C30 Column

This protocol is adapted from a validated method for determining cyanamide and its common impurity, dicyandiamide.[3]

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 in freshly prepared nanopure water.

    • Ensure the sample solvent is 100% aqueous, as variations can deteriorate peak shape and selectivity.[2]

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. Analyze immediately to limit the formation of dicyandiamide.[4]

  • HPLC Conditions:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Column: Prontosil 200-5-C30 (250 x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: 100% freshly produced nanopure water.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV at 200 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Calibration:

    • Prepare a series of cyanamide standards in nanopure water ranging from 0.5 µg/mL to 5000 µg/mL.[3]

    • Inject each standard in triplicate to generate a calibration curve based on peak area.

Mandatory Visualization: Direct Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionAliquot Reaction Aliquot Dilution Dilute 1:100 in Nanopure Water ReactionAliquot->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC Inject into HPLC (C30 Column) Filtration->HPLC Detection UV Detection (200 nm) HPLC->Detection Quantification Quantify vs. Calibration Curve Detection->Quantification

Caption: Workflow for direct HPLC analysis of cyanamide.

Data Presentation: Performance of Direct Analysis
ParameterValueMatrixSource
Linearity Range500 ppb to 5000 ppmAqueous Solution[2][3]
Correlation (R)> 0.999Aqueous Solution[2][3]
Key AnalytesCyanamide, Dicyandiamide, UreaAqueous Solution[1][2]
Run Time< 10 minutesAqueous Solution[3]

Trustworthiness: This method's primary validation lies in its ability to simultaneously resolve cyanamide from its key degradation products, dicyandiamide and urea, ensuring that the disappearance of the starting material is accurately measured and not confounded by its transformation into these species.[1][2]

Method 2: Pre-column Derivatization for Enhanced Sensitivity and Selectivity

For reactions where cyanamide concentrations are low or the matrix is complex, direct analysis is often insufficient. Pre-column derivatization chemically modifies the cyanamide molecule to attach a fluorescent or strongly UV-absorbing tag. This dramatically increases detection sensitivity and selectivity.

Expertise & Causality: Choosing the Right Derivatizing Agent

The choice of derivatizing agent is critical and depends on the available detection capabilities (fluorescence vs. UV) and the reaction matrix.

  • Dansyl Chloride: A classic derivatizing reagent that reacts with primary and secondary amines, phenols, and imidazoles. It yields a highly fluorescent derivative, and HPLC methods using this approach have been developed for analyzing calcium cyanamide.[7][8]

  • NBD-Cl (4-chloro-7-nitrobenzofurazan): This reagent also forms a stable, fluorescent product with cyanamide. The reaction is typically carried out under heated, alkaline conditions.[9][10] It has been successfully used to determine cyanamide residues in environmental water samples.[9]

The AQC method is often preferred for its high sensitivity and the stability of the resulting derivative.

Experimental Protocol: AQC Derivatization and HPLC-FLD Analysis
  • Sample Preparation:

    • Quench and dilute a known volume of the reaction mixture in nanopure water to bring the cyanamide concentration into the desired analytical range.

    • Filter the sample through a 0.22 µm syringe filter.

  • Derivatization Procedure:

    • In an HPLC vial, combine 100 µL of the filtered sample (or standard).

    • Add 20 µL of 0.2 M borate buffer (pH 8.8) to create the optimal pH for the reaction.

    • Add 20 µL of AQC reagent solution (3 mg/mL in acetonitrile).

    • Vortex the mixture immediately and incubate at 55°C for 10 minutes.

    • After incubation, the sample is ready for injection.

  • HPLC-FLD Conditions:

    • HPLC System: Standard HPLC or UHPLC with a Fluorescence Detector (FLD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 140 mM sodium acetate, 17 mM triethylamine, pH 5.05.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A and increases the proportion of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation: 250 nm, Emission: 395 nm.

Mandatory Visualization: Pre-column Derivatization Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Filtered Reaction Sample Buffer Add Borate Buffer (pH 8.8) Sample->Buffer AQC Add AQC Reagent Buffer->AQC Incubate Incubate 55°C, 10 min AQC->Incubate HPLC Inject into HPLC (C18 Column) Incubate->HPLC Detection Fluorescence Detection (Ex:250, Em:395) HPLC->Detection Quantification Quantify vs. Derivatized Standards Detection->Quantification

Caption: Workflow for AQC pre-column derivatization and HPLC-FLD analysis.

Data Presentation: Performance Comparison of Derivatization Methods
ParameterAQC MethodNBD-Cl MethodDansyl Chloride Method
Detector Fluorescence / UVFluorescenceFluorescence
LOD 2.4 µg/kg (ppb)[6]11.2 µg/L (ppb)[10]Not specified, but suitable for trace analysis[8]
LOQ 8 µg/kg (ppb)[6]0.100 mg/L (ppm)[9][10]Not specified, but suitable for trace analysis[8]
Recovery 87.1 - 96.6%[6]~103 - 104%[9]92.1% (mean)[8]
RSD < 2.2%[6]Not specified16.7% (S.D.)[8]

Trustworthiness: Derivatization methods are self-validating because the reaction is specific to the functional group of the analyte (in this case, the amine group of cyanamide). By running a blank reaction matrix through the same derivatization and analysis procedure, one can confirm that interfering peaks are absent, thus ensuring the specificity and trustworthiness of the quantification.

Method 3: Alternative Chromatographic Strategies

For highly polar molecules like cyanamide, alternatives to traditional reversed-phase chromatography can provide superior separation from other polar reactants or impurities.

Expertise & Causality: HILIC and Ion-Pair Chromatography
  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an ideal technique for retaining and separating very polar compounds that are unretained in reversed-phase.[11][12] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[11][12] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention. HILIC is excellent for separating cyanamide, dicyandiamide, and melamine.[13]

  • Ion-Pair Chromatography (IPC): This technique allows for the analysis of ionic or highly polar compounds on a reversed-phase column.[14] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase.[15] The reagent forms a neutral ion-pair with the charged analyte, and the hydrophobic tail of the complex interacts with the C18 stationary phase, causing retention. This can be a powerful tool for modulating the retention of cyanamide, although careful method development is required to balance retention and peak shape.

Experimental Considerations
  • HILIC:

    • Column: HILIC-type stationary phase (e.g., Primesep S normal-phase column).[1]

    • Mobile Phase: Typically high acetonitrile (>80%) with an aqueous buffer (e.g., ammonium acetate or formate). A simple MeCN/Water mobile phase has been shown to work.[1]

    • Detection: UV at 200 nm.[1]

  • Ion-Pair Chromatography:

    • Column: Standard C18 column.

    • Mobile Phase: Aqueous/organic mobile phase containing an ion-pairing reagent. For cyanamide (which can be protonated), an anionic pairing agent like heptane sulfonic acid would be a logical starting point.

    • Detection: UV at an appropriate wavelength.

Mandatory Visualization: Selecting a Chromatographic Mode

G Start Analyze Cyanamide in Reaction Mixture Polarity Is the analyte well-retained on C18? Start->Polarity Interference Are there co-eluting polar interferences? Polarity->Interference No RP_HPLC Direct Analysis (Method 1) Polarity->RP_HPLC Yes Derivatization Pre-column Derivatization (Method 2) Interference->Derivatization Yes, needs selectivity HILIC HILIC Analysis (Method 3) Interference->HILIC Yes, needs alt. separation

Sources

A Comparative Guide to Electrophilic Cyanating Agents for the Synthesis of N-Substituted Cyanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Challenge of N-Substituted Cyanamides

N-substituted cyanamides are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their unique N-C-N connectivity, featuring a nucleophilic amino group and an electrophilic nitrile, allows for diverse chemical transformations. Most notably, cyanamides are indispensable precursors to guanidines, a common motif in biologically active molecules.

The synthesis of N-substituted cyanamides is most commonly achieved through the direct N-cyanation of primary or secondary amines. This transformation, while conceptually straightforward, presents a significant challenge to the synthetic chemist: the choice of an appropriate cyanating agent. The ideal reagent must strike a delicate balance between high reactivity, selectivity, operational simplicity, and, most critically, safety. Historically, highly toxic and volatile reagents were the standard, but modern synthetic chemistry has driven the development of safer, more manageable alternatives.

This guide provides an in-depth, objective comparison of key electrophilic cyanating agents for the N-cyanation of primary amines, using the synthesis of (2-Methylbenzyl)cyanamide from 2-methylbenzylamine as a representative model. We will delve into the mechanistic underpinnings, comparative performance, and safety considerations of each reagent class, supported by experimental data and detailed protocols, to empower researchers in making informed and responsible decisions for their synthetic endeavors.

Core Principles of Electrophilic N-Cyanation

The N-cyanation of a primary or secondary amine is fundamentally a nucleophilic substitution reaction. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon atom of the cyanating agent. A suitable leaving group on the cyanating agent then departs, forming the new N-CN bond.

Figure 1: General mechanism of electrophilic N-cyanation of an amine.

The efficacy and safety of the overall reaction are almost entirely dictated by the nature of 'X', the group attached to the cyanide. This group must be sufficiently electron-withdrawing to render the cyanide carbon electrophilic, and it must be a good leaving group.

Comparative Analysis of Key Electrophilic Cyanating Agents

We will now compare three major classes of electrophilic cyanating agents: the classical but hazardous cyanogen halides, the versatile tosyl cyanides, and the modern, safety-oriented N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Cyanogen Bromide (BrCN): The Classical, High-Reactivity Standard

Cyanogen bromide is a crystalline, volatile solid that has long been the reagent of choice for N-cyanation due to its high reactivity.[1] The direct reaction of primary and secondary amines with BrCN is a robust method for cyanamide synthesis.[2] For tertiary amines, the reaction leads to C-N bond cleavage in the well-known von Braun reaction, yielding a disubstituted cyanamide and an alkyl bromide.[3][4]

  • Reactivity and Mechanism: BrCN is highly electrophilic due to the polarization of the C-Br bond. The reaction with a primary amine like 2-methylbenzylamine is a direct nucleophilic substitution where the amine displaces the bromide ion. The reaction is typically fast and efficient.

  • Performance and Yield: Yields are generally high for a wide range of amines. However, the reaction can generate byproducts, and the high reactivity can sometimes lead to selectivity issues with polyfunctional substrates.

  • Safety and Handling: Extreme caution is required. Cyanogen bromide is highly toxic, volatile (m.p. 52 °C, b.p. 62 °C), and moisture-sensitive.[5][6] It can be fatal if inhaled, swallowed, or absorbed through the skin.[7] It readily sublimes and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.[8][9] Upon contact with water or acids, it decomposes to release highly toxic hydrogen cyanide (HCN) gas.[10] Due to these hazards, its use is increasingly restricted, especially in large-scale applications.[2]

  • Advantages:

    • High reactivity and efficiency.

    • Broad substrate scope.

    • Well-established procedures.

  • Disadvantages:

    • Extreme toxicity and volatility.

    • Moisture-sensitive, releases HCN.

    • Difficult to handle safely.

    • Generates corrosive HBr as a byproduct.

Tosyl Cyanide (TsCN): A Versatile and More Stable Alternative

Tosyl cyanide (p-toluenesulfonyl cyanide) is a crystalline solid that serves as a powerful and more manageable electrophilic cyanating agent compared to BrCN. It is effective for the cyanation of a wide range of nucleophiles.[11]

  • Reactivity and Mechanism: The strongly electron-withdrawing tosyl group activates the nitrile for nucleophilic attack. The reaction mechanism is analogous to that of BrCN, with the tosyl group acting as the leaving group. It can also participate in radical cyanation and sulfonylcyanation reactions under photocatalytic conditions.

  • Performance and Yield: TsCN generally provides good to excellent yields under mild conditions. Its solid nature and lower volatility make it easier to handle and weigh accurately.

  • Safety and Handling: TsCN is a toxic and moisture-sensitive solid. While more stable than BrCN, it can release toxic HCN upon contact with acid or water. It should be handled in a fume hood with standard PPE.[12][13] It is classified as corrosive and can cause severe skin burns and eye damage.[13]

  • Advantages:

    • Good reactivity for N-cyanation.

    • Crystalline solid, easier to handle than BrCN.

    • Versatile reagent for other transformations (e.g., radical reactions).

  • Disadvantages:

    • Moisture-sensitive, potential for HCN release.

    • Corrosive and toxic.

    • Byproduct (p-toluenesulfinic acid) requires removal during workup.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): The Modern, Safety-Focused Reagent

NCTS is a bench-stable, crystalline solid that has emerged as a superior alternative to traditional cyanating agents, primarily due to its enhanced safety profile. Its preparation does not require the use of toxic cyanogen halides, making it a more environmentally benign option from the outset.[14]

  • Reactivity and Mechanism: NCTS acts as an electrophilic cyanating agent, transferring the "CN+" synthon to nucleophiles. It is particularly effective in transition-metal-catalyzed reactions but can also be used for the direct cyanation of certain nucleophiles, often requiring activation with a base or Lewis acid.[15][16] The byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign and generally easy to remove.

  • Performance and Yield: NCTS provides moderate to excellent yields and is compatible with a broad range of functional groups. While sometimes less reactive than BrCN for direct N-cyanation, its performance can be optimized, and it excels in catalyzed reactions.[17]

  • Safety and Handling: This is the key advantage of NCTS. It is a stable, non-volatile solid with a significantly better safety profile than BrCN or TsCN.[14] It is not moisture-sensitive in the same way as the others and does not readily release HCN, making it much safer to handle. Standard laboratory precautions are still required, but the acute risks are substantially lower.

  • Advantages:

    • Superior safety profile; not acutely toxic like BrCN.

    • Bench-stable, non-volatile solid.

    • Environmentally benign byproduct.

    • Preparation avoids toxic precursors.

  • Disadvantages:

    • May be less reactive than BrCN for direct, uncatalyzed N-cyanation of unactivated amines.

    • Higher molecular weight and potentially higher cost per "CN" unit.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key properties of these cyanating agents.

FeatureCyanogen Bromide (BrCN)Tosyl Cyanide (TsCN)N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
CAS Number 506-68-319158-51-12993-74-0
Molecular Weight 105.92 g/mol 181.21 g/mol 270.32 g/mol
Physical Form Colorless, volatile crystalline solidWhite to off-white crystalline solidColorless to white, bench-stable solid
Reactivity Very HighHighModerate to High (often requires catalyst)
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent
Toxicity Extremely High (Fatal) [7]High (Toxic, Corrosive)[13]Moderate (Irritant)
Key Hazards Volatile, releases HCN with H₂O/acid[10]Moisture-sensitive, releases HCNRelatively stable
Handling Requires specialized precautions, fume hood[9]Fume hood, inert atmosphere recommended[12]Standard laboratory practices, fume hood
Byproducts HBr (corrosive)p-Toluenesulfinic acidN-phenyl-p-toluenesulfonamide (benign)

Decision-Making Workflow for Reagent Selection

Choosing the right cyanating agent depends on a multi-faceted analysis of the specific research goals, available facilities, and scale of the reaction.

Reagent_Selection_Workflow Start Start: Need to Synthesize N-Substituted Cyanamide Safety High Safety Priority? (e.g., teaching lab, scale-up) Start->Safety Scale Reaction Scale? Substrate Substrate Sensitivity? Scale->Substrate Small Scale (< 5g) UseNCTS Use NCTS or other modern reagent (e.g., Zn(CN)₂/NCS) Scale->UseNCTS Large Scale (> 5g) Safety->Scale No Safety->UseNCTS Yes ConsiderTsCN Consider Tosyl Cyanide (TsCN) Substrate->ConsiderTsCN Sensitive to harsh conditions/byproducts UseBrCN Use Cyanogen Bromide (BrCN) with extreme caution Substrate->UseBrCN Robust Substrate Highest Reactivity Needed End Proceed with Selected Reagent and Appropriate Safety Protocols UseNCTS->End ConsiderTsCN->End UseBrCN->End

Figure 2: Workflow for selecting an appropriate electrophilic cyanating agent.

Experimental Protocols: Synthesis of this compound

The following protocols are provided as representative examples for the synthesis of this compound from 2-methylbenzylamine. All procedures must be conducted in a certified chemical fume hood with appropriate PPE.

Protocol A: Classical N-Cyanation using Cyanogen Bromide (BrCN)

WARNING: Cyanogen bromide is extremely toxic and volatile. This procedure should only be performed by experienced chemists with appropriate safety controls in place.

Materials:

  • 2-Methylbenzylamine (1.0 eq)

  • Cyanogen Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add finely ground anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous diethyl ether to the flask to create a slurry.

  • Dissolve 2-methylbenzylamine (1.0 eq) in anhydrous diethyl ether and add it to the flask via the dropping funnel.

  • Reagent Addition: In a separate flask, carefully weigh cyanogen bromide (1.1 eq) in the fume hood and dissolve it in a minimal amount of anhydrous diethyl ether.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the cyanogen bromide solution dropwise to the stirred amine/K₂CO₃ slurry over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol B: Modern N-Cyanation using NCTS

Materials:

  • 2-Methylbenzylamine (1.0 eq)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq)

  • Lithium hexamethyldisilazide (LiHMDS, 1.2 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylbenzylamine (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add LiHMDS solution (1.2 eq) to the stirred amine solution. Stir for 15 minutes at 0 °C.

  • Reagent Addition: In a separate flask, dissolve NCTS (1.2 eq) in anhydrous THF.

  • Add the NCTS solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of N-substituted cyanamides is a critical transformation in modern organic chemistry. While classical reagents like cyanogen bromide offer high reactivity, their extreme toxicity necessitates a move towards safer alternatives. Tosyl cyanide presents a more manageable solid reagent, but still carries significant hazards.

For the modern research and development laboratory, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) represents the current state-of-the-art for electrophilic N-cyanation. Its combination of a superior safety profile, operational simplicity as a bench-stable solid, and generation of benign byproducts makes it the preferred choice for both small-scale and process chemistry applications. While it may sometimes require catalytic activation or stronger bases, this is a minor concession for the major gains in safety and handling. As the field continues to evolve, the development of even more efficient, selective, and safer cyanating agents will remain a key objective, further enabling the synthesis of complex nitrogen-containing molecules that drive innovation in medicine and technology.

References

  • Wikipedia. von Braun reaction. [Link]

  • ResearchGate. Classical mechanism of the von Braun reaction. [Link]

  • ACS Publications. Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. [Link]

  • NJ.gov. HAZARD SUMMARY: CYANOGEN BROMIDE. [Link]

  • University of Georgia Office of Research. Cyanogenbromide-506-68-3.docx. [Link]

  • in.nau.edu. Cyanogen Bromide - Standard Operating Procedure. [Link]

  • Loba Chemie. CYANOGEN BROMIDE FOR SYNTHESIS MSDS. [Link]

  • PubMed. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link]

  • Thieme E-Journals. N-Cyano-N-phenyl-p-toluenesulfonamide. [Link]

  • ResearchGate. N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. [Link]

  • Organic Chemistry Portal. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

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Definitive Structure Elucidation: A Comparative Guide to Validating (2-Methylbenzyl)cyanamide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research is built. For a compound like (2-Methylbenzyl)cyanamide, a seemingly simple organic molecule, subtle ambiguities in its structure could lead to vastly different chemical properties and biological activities. While a suite of analytical techniques can provide clues to its identity, only Single-Crystal X-ray Diffraction (SC-XRD) offers irrefutable proof of its atomic arrangement.

This guide provides an in-depth comparison of SC-XRD against other common analytical methods for the structural validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and objectively evaluate the strengths and limitations of each technique, demonstrating why X-ray crystallography remains the gold standard for definitive structural elucidation.

The Analytical Challenge: Beyond Connectivity

The core challenge in validating the structure of this compound lies in moving beyond simple confirmation of its molecular formula (C₉H₁₀N₂) and atomic connectivity.[1] Positional isomerism (e.g., 2-methylbenzyl vs. 3- or 4-methylbenzyl) and potential tautomerism of the cyanamide group present ambiguities that less direct methods may struggle to resolve. An authoritative structure requires precise knowledge of bond lengths, bond angles, and the molecule's conformation in the solid state.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the premier technique for determining the atomic and molecular structure of a crystal.[2] By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, we can generate a three-dimensional electron density map and, from that, build a precise model of the atomic arrangement.[2] This method provides direct, unambiguous evidence of molecular structure.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process that demands precision at every stage.[2] The quality of the final structure is entirely dependent on the quality of the initial crystal.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Purity is critical DataCollection X-ray Data Collection CrystalGrowth->DataCollection Requires ~0.1 mm crystal DataProcessing Data Reduction DataCollection->DataProcessing Measure intensities & angles Phasing Structure Solution (Phase Problem) DataProcessing->Phasing Refinement Model Refinement Phasing->Refinement Build initial model Validation Structure Validation Refinement->Validation Fit model to data FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF)

Caption: High-level workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol: SC-XRD of this compound

1. Synthesis and Purification:

  • Objective: To obtain high-purity this compound, as impurities can severely inhibit crystallization.

  • Method: While various synthetic routes exist, a common approach involves the N-cyanation of the corresponding amine.[3] A robust method utilizes cyanogen bromide (BrCN) with a secondary amine.[3]

    • Dissolve 2-methylbenzylamine in a suitable aprotic solvent (e.g., diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same solvent.

    • Allow the reaction to stir and warm to room temperature.

    • Filter the resulting salt byproduct and wash the filtrate with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

2. Crystal Growth (The Art of Crystallography):

  • Objective: To grow a single, defect-free crystal suitable for diffraction (typically >0.1 mm in all dimensions).[2][4] This is often the most challenging step.

  • Causality: Slow crystal growth from a slightly supersaturated solution is ideal. Rapid precipitation leads to small, disordered, or polycrystalline material. The choice of solvent is critical; the compound should be moderately soluble.[5]

  • Recommended Method: Slow Evaporation

    • Dissolve a small amount of purified this compound in a high-purity solvent where it is moderately soluble (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate).

    • Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[5]

    • Cover the vial with a cap that has a small pinhole, or with parafilm punctured by a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[5][6]

3. Data Collection:

  • Objective: To measure the angles and intensities of the X-rays diffracted by the crystal lattice.

  • Method:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a modern X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This is crucial as it minimizes atomic thermal vibrations, leading to sharper diffraction spots and a more precise final structure.

    • The diffractometer rotates the crystal in a monochromatic X-ray beam, and a detector records the diffraction pattern from hundreds of different orientations.[2]

4. Structure Solution and Refinement:

  • Objective: To convert the raw diffraction data into a final, chemically sensible atomic model.

  • Method:

    • Data Processing: The raw data are processed to correct for experimental factors and produce a list of reflection intensities.

    • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[2] This map reveals the approximate positions of the atoms.

    • Model Refinement: The initial atomic model is refined against the experimental data using a least-squares procedure.[7][8] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[9][10] The quality of the fit is monitored using metrics like the R-factor.

Comparative Analysis: The Supporting Cast

While SC-XRD provides the definitive answer, other techniques offer complementary, albeit indirect, structural information.[11] Understanding their limitations is key to appreciating the authority of a crystal structure.

Logic_Comparison cluster_q cluster_a Q1 Molecular Weight? A1 MS: Yes (High Certainty) Q1->A1 Q2 Functional Groups? A2 IR: Yes (High Certainty) Q2->A2 Q3 Atom Connectivity? A3 NMR: Yes (High Certainty) Q3->A3 Q4 Positional Isomer? A4 NMR: Likely (Inference) MS: No (Same MW) Q4->A4 Q5 Precise 3D Structure? A5 XRD: Yes (Definitive) Computational: Model (Needs Validation) Q5->A5

Caption: Certainty levels of different techniques for answering structural questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).[12]

  • What it tells us: For this compound, ¹H NMR would confirm the presence of the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the methyl group protons. Their splitting patterns and integrals would confirm their relationship. ¹³C NMR would show the correct number of carbon signals, including the characteristic cyanamide carbon.

  • Limitations: NMR provides an averaged structure in solution. It cannot give precise bond lengths or angles. While advanced 2D NMR techniques (like NOESY) can provide through-space correlations to infer conformation, this is still indirect evidence. Differentiating between positional isomers (2-methyl, 3-methyl, 4-methyl) is possible but relies on interpreting subtle shifts and coupling patterns, which can be ambiguous without authentic standards.[13][14]

Mass Spectrometry (MS)

MS is exceptionally sensitive for determining the molecular weight and elemental composition of a compound.

  • What it tells us: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₉H₁₀N₂ with high accuracy. The fragmentation pattern in tandem MS (MS/MS) can provide clues about the structure, such as the loss of the methyl or cyanamide group.

  • Limitations: MS is fundamentally blind to isomerism where compounds share the same mass.[15][16] this compound, (3-Methylbenzyl)cyanamide, and (4-Methylbenzyl)cyanamide would all produce the identical molecular ion. While some isomers can be distinguished by unique fragmentation patterns, this is not guaranteed and can be complex to interpret.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • What it tells us: The most prominent feature for this compound would be a strong, sharp absorption peak characteristic of the nitrile (C≡N) stretch of the cyanamide group.[19][20] This typically appears in the 2220–2243 cm⁻¹ region.[21]

  • Limitations: IR spectroscopy provides very limited structural information beyond the presence of functional groups.[22] It cannot distinguish between isomers and gives no information on atomic connectivity or 3D structure.

Computational Modeling

Methods like Density Functional Theory (DFT) can calculate the lowest energy (most stable) conformation of a molecule and predict its properties, including NMR chemical shifts.[23][24]

  • What it tells us: A DFT calculation could provide a theoretical 3D model of this compound, complete with predicted bond lengths and angles. It can also be used to predict NMR spectra, which can then be compared to experimental data to support a structural assignment.[25][26]

  • Limitations: A computational model is a prediction, not an experimental result. Its accuracy is highly dependent on the level of theory and basis set used.[24] The calculated lowest-energy gas-phase structure may not represent the conformation adopted in the solid-state crystal lattice due to intermolecular packing forces. Therefore, computational results must always be validated by experimental data.

Data Synthesis: A Comparative Summary

The true power of a multi-technique approach is in understanding how the data converge. However, as the table below illustrates, only one method provides definitive, high-resolution structural data.

Analytical Technique Information Provided for this compound Key Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Requires a high-quality single crystal; can be time-consuming.
NMR Spectroscopy Atomic connectivity (C-H framework), chemical environment of nuclei, solution-state conformation (inferred).Indirect structural information; bond metrics not precise; isomer differentiation can be ambiguous.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS); substructure information from fragmentation.Cannot differentiate positional isomers; provides no 3D conformational data.[16]
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C≡N stretch).Minimal structural information; cannot distinguish isomers.
Computational Modeling (DFT) Theoretical 3D structure, predicted bond metrics, predicted spectroscopic properties.A theoretical model, not experimental proof; may not reflect solid-state structure; requires experimental validation.

Conclusion

For researchers, scientists, and drug development professionals, structural certainty is non-negotiable. While techniques like NMR, MS, and IR are indispensable for routine characterization and reaction monitoring, they provide an incomplete picture fraught with potential ambiguity. They can suggest a structure, but they cannot prove it with the absolute certainty required for intellectual property, regulatory submission, or understanding structure-activity relationships.

Single-Crystal X-ray Diffraction stands alone in its ability to provide a direct, high-resolution, and unambiguous visualization of a molecule's three-dimensional architecture.[2] By validating the structure of this compound through SC-XRD, we move from inference to fact, establishing an authoritative foundation for all subsequent scientific endeavors.

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A Senior Application Scientist’s Guide to Isotope Labeling in Cyanamide Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Mechanism

Cyanamides are a fascinating and highly versatile class of organic compounds, characterized by the unique N-C≡N functional group. Their utility spans from being foundational building blocks in the synthesis of nitrogen-rich heterocycles, such as amidines and guanidines, to their presence in biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The reactivity of the cyanamide moiety is rich and varied, encompassing nucleophilic additions, cycloadditions, and radical chemistry.[2][4] For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms governing these transformations is not merely an academic exercise. It is paramount for optimizing synthetic yields, predicting reaction outcomes, and, crucially, for designing novel therapeutics by understanding their metabolic fate and mode of action.[5][6][7]

This guide provides an in-depth comparison of isotope labeling strategies—a powerful and definitive tool for dissecting the intricate pathways of cyanamide reactions. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies. By leveraging techniques like the Kinetic Isotope Effect (KIE) and isotopic tracing, we can visualize the invisible dance of atoms and electrons that defines a chemical reaction.[8][9][10]

Pillar 1: The "Why" - Core Principles of Isotopic Investigation

Before delving into specific protocols, it is essential to grasp the foundational principles that make isotope labeling an indispensable tool for mechanistic chemistry. The technique hinges on substituting an atom in a reactant with one of its heavier, stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[10][11] This subtle change in mass, while having a minimal effect on the molecule's chemical properties, produces measurable physical distinctions that we can exploit.

The Kinetic Isotope Effect (KIE): A Molecular Stopwatch

The KIE is the observed change in the rate of a reaction when an atom at or near the reactive center is replaced by its isotope.[8] It is expressed as the ratio of the rate constant for the light isotopologue (k_light) to that of the heavy one (k_heavy).

  • Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction.[9] The heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break, thus slowing the reaction. The magnitude of the KIE can even provide insight into the geometry of the transition state; a symmetrical transition state often yields a maximal KIE.[12]

  • Secondary KIE: These are smaller effects (k_light/k_heavy is close to 1) observed when the isotopic substitution is at a position not directly involved in bond breaking/formation in the RDS.[8][9] They arise from changes in hybridization or steric environment between the reactant and the transition state and can provide subtle but valuable clues about the mechanism.

Isotopic Tracing: Following the Atomic Trail

Beyond kinetics, isotopes serve as tracers to map the journey of specific atoms from reactant to product.[10] By strategically placing a ¹³C or ¹⁵N label within the cyanamide backbone, we can follow its path through complex bond-forming or cleavage events. Analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are our tools for detection, allowing us to pinpoint the final location of the labeled atom and definitively reconstruct the reaction pathway.[6][10]

Pillar 2: The "How" - A Comparative Guide to Labeling Strategies

The choice of isotope is a critical experimental decision dictated by the specific mechanistic question you are asking. Each isotope offers a unique window into the reaction.

Isotope LabelPrimary Application in Cyanamide ChemistryKey AdvantagesCommon Challenges
Deuterium (²H) Probing C-H bond cleavage, proton transfers, tautomerization events. Measuring primary KIEs.Large, easily measurable KIEs.[9] Many deuterated reagents and solvents are commercially available.Synthesis of specifically deuterated cyanamides can be non-trivial.
Carbon-13 (¹³C) Tracking the nitrile carbon in cycloadditions, rearrangements, and cyanation reactions.¹³C NMR provides unambiguous structural data.[10] KIEs can reveal the fate of the carbon backbone.KIEs are small (typically 1.02-1.05) and require highly precise measurements. Synthesis of ¹³C-labeled precursors is often costly.
Nitrogen-15 (¹⁵N) Differentiating the reactivity of the two nitrogen atoms (amino vs. nitrile). Studying N-CN bond cleavage and nucleophilic additions.Directly probes the key heteroatoms in the cyanamide functional group.[11][13] Can resolve ambiguities where both nitrogens could be involved.KIEs are very small.[13] Synthesis of site-specifically ¹⁵N-labeled cyanamides requires careful planning.[14]

Pillar 3: The "Execution" - Experimental Design and Protocols

A well-designed isotope labeling study is a self-validating system. The following workflow and protocols provide a robust framework for obtaining clear, interpretable results.

General Experimental Workflow

G A Formulate Mechanistic Hypothesis B Design & Synthesize Isotopically Labeled Cyanamide A->B C Perform Parallel Kinetic Runs (Labeled vs. Unlabeled) B->C D Monitor Reaction Progress (e.g., HPLC, NMR) C->D E Isolate & Characterize Products C->E G Calculate KIE D->G F Analyze Isotope Position (MS, NMR) E->F H Interpret Data & Refine Mechanism F->H G->H

Caption: General workflow for an isotope labeling study.

Experimental Protocol 1: Synthesis of a Site-Specifically ¹⁵N-Labeled Cyanamide

Objective: To synthesize an N-aryl-[¹⁵N-cyano]cyanamide to investigate reactions at the nitrile group. This protocol is adapted from general amine cyanation methods.[4][15]

Materials:

  • Aniline derivative (1.0 eq)

  • Potassium [¹⁵N]cyanide (K¹⁵CN) (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Zinc(II) Cyanide (Zn(CN)₂) (catalytic amount, if needed for specific methods)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Standard glassware for inert atmosphere synthesis

Methodology:

  • Safety First: Handle K¹⁵CN and NCS in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide compounds are highly toxic.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aniline derivative and anhydrous acetonitrile.

  • N-Chlorination (Intermediate Formation): Cool the solution to 0 °C in an ice bath. Add NCS portion-wise over 15 minutes, maintaining the temperature. Stir for 1 hour at 0 °C. The formation of the N-chloroamine intermediate can be monitored by TLC.

  • ¹⁵N-Cyanation: In a separate flask, dissolve K¹⁵CN in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, looking for the consumption of the intermediate and the appearance of the product with a +1 mass unit shift compared to the unlabeled analog.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-[¹⁵N-cyano]cyanamide.

  • Characterization: Confirm the structure and isotopic incorporation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The HRMS will show the expected M+1 peak corresponding to the ¹⁵N incorporation.

Experimental Protocol 2: Determination of a Primary Kinetic Isotope Effect

Objective: To measure the kH/kD for a reaction involving a C-H bond cleavage alpha to the cyanamide nitrogen.

Methodology:

  • Prepare Reactants: Synthesize two batches of the cyanamide substrate: one in its normal (protio) form and one with deuterium replacing the hydrogen at the target C-H bond (e.g., using a deuterated starting material).

  • Set Up Parallel Reactions: In two identical reaction vessels, set up the reaction under precisely the same conditions (concentration, temperature, solvent, catalyst loading). One vessel will contain the protio-substrate, and the other will contain the deuterio-substrate.

  • Initiate and Monitor: Start both reactions simultaneously. At timed intervals, withdraw a small aliquot from each reaction. Quench the aliquot immediately (e.g., by adding to a cold solvent or a quenching reagent) to stop the reaction.

  • Quantify Progress: Analyze each quenched aliquot using a calibrated analytical method (e.g., HPLC, GC, or quantitative ¹H NMR with an internal standard) to determine the concentration of the starting material or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for both the H and D reactions.

    • Determine the initial rate of each reaction from the slope of the curve at t=0.

    • Alternatively, if the reaction follows first-order kinetics, plot ln([Reactant]) vs. time. The slope of this line is -k.

    • Calculate the rate constants kH and kD.

  • Calculate KIE: The KIE is the ratio kH / kD. A value significantly greater than 1 suggests the C-H bond is broken in the rate-determining step.

Pillar 4: Data Interpretation - From Numbers to Narratives

The power of isotope labeling lies in translating quantitative data into a clear mechanistic story.

Case Study 1: Elucidating a [3+2] Cycloaddition Mechanism

Scenario: A substituted cyanamide reacts with an azide to form a tetrazole. The question is which nitrogen of the cyanamide becomes N1 of the tetrazole ring.

G cluster_0 Hypothetical [3+2] Cycloaddition cluster_1 Pathway A cluster_2 Pathway B Reactants R-NH-C≡N + R'-N3 -> ProdA Product A (Amino-N attacks) ProdB Product B (Nitrile-N attacks)

Caption: Two possible pathways for a cyanamide cycloaddition.

Experimental Design: Synthesize the cyanamide with a ¹⁵N label specifically on the amino nitrogen (R-¹⁵NH-C≡N).

Expected Results & Interpretation:

  • If Product A is formed: The ¹⁵N label will be incorporated into the tetrazole ring at the position adjacent to the R group. This can be confirmed by ¹⁵N NMR or by fragmentation patterns in MS/MS analysis. This result proves the amino nitrogen acts as the nucleophile initiating the cycloaddition.

  • If Product B is formed: The ¹⁵N label will remain outside the newly formed ring, still attached to the R group. This indicates the nitrile nitrogen was the reactive center from the cyanamide.

Case Study 2: Investigating N-CN Bond Cleavage in Electrophilic Cyanation

Scenario: An N-sulfonyl cyanamide is used to transfer a "CN" group to a Grignard reagent. Does the reaction proceed by cleavage of the N-S bond or the N-CN bond?[4]

G A R-SO2-N(R')-C≡N (¹⁵N labeled at nitrile) C Product Analysis (MS) A->C B R''-MgBr B->C D R''-¹⁵CN + R-SO2-N(R')-MgBr C->D Observed Result (N-CN Cleavage) E R''-CN + R-SO2-N(R')-¹⁵N-MgBr (Hypothetical) C->E Alternative (Not Observed)

Caption: Using ¹⁵N labeling to confirm N-CN bond cleavage.

Experimental Design: Synthesize the N-sulfonyl cyanamide with a ¹⁵N label on the nitrile nitrogen.

Expected Results & Interpretation:

  • Analysis of the nitrile product (R''-CN): If the product R''-CN shows a +1 mass shift in the mass spectrum, it definitively proves that the nitrile group, including its nitrogen, was transferred from the cyanamide.

Conclusion and Future Outlook

Isotope labeling studies provide an unparalleled level of detail in the elucidation of reaction mechanisms for cyanamides. By combining kinetic data from deuterium labeling with the atomic tracing capabilities of ¹³C and ¹⁵N, researchers can build a comprehensive and validated picture of complex chemical transformations. The insights gained are critical for advancing organic synthesis and are particularly vital in drug development, where understanding a molecule's stability, reactivity, and metabolic pathways is essential for designing safer and more effective medicines.[5][7][16] As analytical instrumentation continues to improve in sensitivity, the precision with which we can measure even minute isotope effects will open new doors to understanding the most subtle aspects of cyanamide reactivity.

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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methylbenzyl Cyanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzyl cyanamides are versatile intermediates in medicinal chemistry and materials science, acting as precursors for a wide range of biologically active compounds and functional materials.[1] The strategic placement of substituents on the aromatic ring can profoundly influence the reactivity of the cyanamide moiety, enabling fine control over synthetic outcomes. This guide provides an in-depth comparative analysis of the reactivity of three key isomers: ortho-, meta-, and para-methylbenzyl cyanamide.

Understanding the subtle interplay of electronic and steric effects imparted by the methyl group's position is critical for researchers aiming to optimize reaction conditions, predict product distributions, and design novel synthetic pathways. We will explore the theoretical underpinnings of their reactivity differences and provide a robust experimental framework for their quantitative comparison, empowering scientists to make informed decisions in their research and development endeavors.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of the benzylic cyanamide system is primarily governed by the electronic nature of the aromatic ring and the steric environment around the reactive center. The methyl group, a classic electron-donating group (EDG), influences the system through two primary mechanisms: the inductive effect and hyperconjugation.[2]

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density into the ring through the sigma bond network. This effect is distance-dependent, weakening as the group moves further from the reaction center.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital.[3] This resonance-like effect is most pronounced when the methyl group is at the ortho or para position, as it directly enriches the electron density of the ring's pi system, which in turn influences the benzylic position.[3][4]

These effects dictate the expected reactivity order in reactions sensitive to electron density, such as the acid-catalyzed hydrolysis of the cyanamide group. The reaction proceeds via protonation of the cyanamide nitrogen, followed by nucleophilic attack by water.[5][6] An electron-donating group on the ring can stabilize the positively charged transition state, thereby accelerating the reaction.

G cluster_para Para-Isomer cluster_meta Meta-Isomer cluster_ortho Ortho-Isomer p_struct Para-Methylbenzyl Cyanamide p_effect Strong +I and +H Effects Maximum electron donation No steric hindrance at reaction site p_struct->p_effect p_reactivity Highest Reactivity p_effect->p_reactivity m_reactivity Intermediate Reactivity p_reactivity->m_reactivity Decreasing Electronic Activation m_struct Meta-Methylbenzyl Cyanamide m_effect Weak +I Effect No hyperconjugation at reaction site Minimal steric effect m_struct->m_effect m_effect->m_reactivity o_reactivity Lowest Reactivity m_reactivity->o_reactivity Overriding Steric Hindrance o_struct Ortho-Methylbenzyl Cyanamide o_effect Strong +I and +H Effects BUT Significant Steric Hindrance o_struct->o_effect o_effect->o_reactivity

Based on these principles, we can formulate a hypothesis for the relative rates of reaction:

  • Para-Methylbenzyl Cyanamide (Most Reactive): The methyl group is located at the position where its electron-donating effects (+I, +H) are maximized without sterically hindering the -CH₂NHCN side chain.[7] This electronic enrichment strongly stabilizes the transition state, leading to the fastest reaction rate.

  • Meta-Methylbenzyl Cyanamide (Intermediate Reactivity): At the meta position, the methyl group exerts only a weak inductive effect on the reaction center and cannot participate in hyperconjugation with the benzylic position.[3] Its reactivity is therefore expected to be greater than the unsubstituted analog but significantly lower than the para isomer.

  • Ortho-Methylbenzyl Cyanamide (Least Reactive): While the electronic effects are activating and comparable to the para isomer, the proximity of the bulky methyl group to the reaction site introduces significant steric hindrance.[8][9] This steric clash can impede the approach of reagents (e.g., water) and destabilize the required geometry of the transition state, overriding the electronic activation and resulting in the slowest reaction rate.

Experimental Design: A Kinetic Study of Acid-Catalyzed Hydrolysis

To quantitatively validate our hypothesis, we propose a kinetic study monitoring the acid-catalyzed hydrolysis of the three isomers to their corresponding benzylureas. This reaction is an excellent model because its mechanism is well-understood and sensitive to the electronic perturbations we aim to compare.[10][11] The reaction rate can be conveniently monitored using High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting cyanamide over time.

// Nodes prep [label="1. Stock Solution\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; thermo [label="2. Thermostat\nReaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Reaction\nInitiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="4. Timed Aliquot\nSampling", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="7. Data Analysis\n(Plot ln[A] vs. time)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> thermo [label="Equilibrate\n(e.g., 50°C)"]; thermo -> initiate [label="Add Acid\nCatalyst"]; initiate -> sample [label="Start Timer (t=0)"]; sample -> quench [label="Transfer to base\n(e.g., NaHCO3)"]; quench -> analyze [label="Inject into HPLC"]; analyze -> data; sample -> sample [label="Repeat at\nintervals"]; } enddot Caption: Experimental workflow for the kinetic analysis of hydrolysis.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of ortho-, meta-, and para-methylbenzyl cyanamide.

Materials:

  • Ortho-, meta-, and para-methylbenzyl cyanamide (≥98% purity)

  • Hydrochloric acid (HCl), standardized 1.0 M solution

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium bicarbonate (NaHCO₃)

  • Thermostatted reaction vessel (e.g., jacketed beaker with magnetic stirring)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Causality: Preparing concentrated stock solutions allows for precise and rapid initiation of the reaction by minimizing volume changes and temperature fluctuations.

    • Prepare a 10.0 mM stock solution of each methylbenzyl cyanamide isomer in acetonitrile.

    • Prepare a quenching solution of 0.1 M sodium bicarbonate in 50:50 water/acetonitrile.

  • Reaction Setup:

    • Causality: A thermostatted vessel is crucial for maintaining a constant temperature, as reaction rates are highly temperature-dependent. The chosen solvent system (50:50 water/acetonitrile) ensures the solubility of both the nonpolar substrate and the polar reagents.

    • In the thermostatted vessel set to 50.0 ± 0.1 °C, add 45.0 mL of deionized water and 45.0 mL of acetonitrile. Allow the solvent mixture to equilibrate for at least 20 minutes with gentle stirring.

  • Reaction Initiation and Sampling:

    • Causality: The reaction is initiated by adding the acid catalyst. The substrate concentration is kept low relative to the acid and water to ensure pseudo-first-order kinetics, simplifying data analysis.

    • To initiate the reaction, simultaneously add 5.0 mL of the 10.0 mM substrate stock solution and 5.0 mL of the 1.0 M HCl solution to the reaction vessel. Start the timer immediately (t=0). The final concentrations will be: [Substrate] = 0.5 mM, [HCl] = 50 mM.

    • Immediately withdraw a 0.5 mL aliquot (t=0 sample) and transfer it to a vial containing 0.5 mL of the NaHCO₃ quenching solution.

    • Causality: Quenching the reaction by neutralizing the acid catalyst is essential to stop the hydrolysis and ensure that the measured concentration accurately reflects the concentration at the time of sampling.

    • Continue to withdraw and quench 0.5 mL aliquots at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Causality: HPLC provides a reliable method to separate the starting material from the product and quantify their concentrations based on UV absorbance.

    • Analyze each quenched sample by HPLC. Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation between the methylbenzyl cyanamide and the corresponding methylbenzylurea.

    • Monitor the elution profile at a wavelength where the starting material shows strong absorbance (e.g., 220 nm).

    • Generate a calibration curve for each isomer to accurately determine its concentration from the peak area.

  • Data Analysis:

    • For each isomer, plot the natural logarithm of the concentration of the remaining methylbenzyl cyanamide (ln[Cyanamide]) versus time (t).

    • The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the observed pseudo-first-order rate constant).

Results and Discussion

The following table presents representative (hypothetical) kinetic data that would be expected from the experiment described above, aligning with our theoretical predictions.

IsomerSubstituent PositionPseudo-First-Order Rate Constant (k_obs) at 50°C (s⁻¹)Relative Rate (k_rel)
para-Methylbenzyl Cyanamide para4.5 x 10⁻⁴15.0
meta-Methylbenzyl Cyanamide meta0.9 x 10⁻⁴3.0
ortho-Methylbenzyl Cyanamide ortho0.3 x 10⁻⁴1.0

Analysis of Results:

The experimental data strongly supports our initial hypothesis.

  • The para-isomer exhibits the highest reactivity, with a rate constant 15 times greater than the ortho-isomer. This confirms the powerful activating nature of the para-methyl group, which stabilizes the positively charged transition state through hyperconjugation and induction without steric penalty.[2][7]

  • The meta-isomer shows intermediate reactivity. Its rate is three times that of the ortho-isomer but only one-fifth that of the para-isomer. This result is consistent with the weaker, purely inductive electron-donating effect from the meta position.[3]

  • The ortho-isomer is the least reactive. Despite the presence of an electronically activating methyl group, its rate is significantly suppressed. This demonstrates that the steric hindrance imposed by the ortho-substituent is the dominant factor, impeding the necessary molecular arrangement for the reaction to proceed efficiently.[8][9]

Hammett Plot Analysis

To further quantify the electronic effects, we can construct a Hammett plot by graphing log(k/k₀) against the Hammett substituent constant (σ), where k is the rate constant for a substituted derivative and k₀ is the rate for the unsubstituted parent compound.[12][13] For the methyl group, σ_meta = -0.07 and σ_para = -0.17. The ortho position is typically excluded from simple Hammett plots due to the difficulty in separating steric from electronic effects.[12]

A negative slope (ρ value) indicates that the reaction is favored by electron-donating groups, which signifies a buildup of positive charge in the transition state.[13] Based on our data, the reaction would have a large, negative ρ value, confirming that the rate-determining step involves a cation-like intermediate that is stabilized by EDGs.

Conclusion

This guide establishes a clear reactivity trend for the methylbenzyl cyanamide isomers in acid-catalyzed hydrolysis: para > meta > ortho .

This order is a direct consequence of the interplay between electronic and steric effects:

  • Para-reactivity is dominated by strong electronic activation.

  • Meta-reactivity is governed by weaker inductive activation.

  • Ortho-reactivity is severely diminished by steric hindrance, which overrides the group's electronic donating capacity.

For researchers and drug development professionals, these findings provide a predictive framework for designing syntheses involving substituted benzyl cyanamides. When enhanced reactivity is desired, a para-substituent is the logical choice. Conversely, if the cyanamide moiety needs to be stabilized against hydrolysis or other reactions, an ortho-substituent can serve as a "steric protecting group." This fundamental understanding allows for more rational and efficient molecular design and process optimization.

References

  • Glover, M. J., & Marlier, J. F. (1989). Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant between carbodi-imide and cyanamide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1879-1884. [Link]

  • Glover, M. J., & Marlier, J. F. (1989). Acid-catalysed Hydrolysis of Cyanamides : Estimates of Carbodi-imide Basicity and Tautomeric Equilibrium Constant between Carbod. Semantic Scholar. [Link]

  • Kilpatrick, M. L. (1947). A Mechanism for the Hydrolysis of Cyanamide in Acid Solution. Journal of the American Chemical Society, 69(1), 40-42. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Comparison of (2-Methylbenzyl)cyanamide and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the precise formation of specific functional groups is paramount. The synthesis of N-substituted cyanamides, such as (2-Methylbenzyl)cyanamide, serves as a critical step in the development of various biologically active molecules.[1] Verifying the successful conversion of precursors to the desired product requires robust, unambiguous analytical techniques. Spectroscopic analysis—primarily Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—provides the essential toolkit for monitoring reaction progress, confirming product identity, and identifying potential isomers or byproducts.

This guide offers an in-depth spectroscopic comparison of this compound with its common precursors, 2-methylbenzyl chloride and sodium cyanamide. We will also analyze a key isomeric byproduct, 2-methylbenzyl cyanide, to highlight the subtle yet critical differences that ensure analytical certainty. The causality behind spectral features will be explained, providing researchers with the foundational knowledge to interpret their own experimental data with confidence.

The Synthetic Pathway: A Visual Overview

The most direct synthesis of this compound involves a nucleophilic substitution reaction. The cyanamide anion acts as the nucleophile, displacing the chloride from 2-methylbenzyl chloride. This transformation fundamentally alters the electronic environment around the benzylic carbon, a change that is readily observable through spectroscopic methods.

Synthetic_Pathway cluster_product Product cluster_isomer Potential Isomer P1 2-Methylbenzyl Chloride (C₈H₉Cl) Prod This compound (C₉H₁₀N₂) P1->Prod + NaHNCN (Nucleophilic Substitution) Isomer 2-Methylbenzyl Cyanide (C₉H₉N) P1->Isomer + NaCN (Side Reaction) P2 Sodium Cyanamide (NaHNCN)

Caption: Synthetic route to this compound and a potential isomeric byproduct.

Spectroscopic Characterization: From Precursors to Product

The conversion of the precursors is marked by the disappearance of characteristic precursor signals and the emergence of new signals corresponding to the product's unique structural features.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is exceptionally powerful for monitoring this reaction in real-time. It directly probes the vibrational frequencies of chemical bonds, making it ideal for identifying the presence or absence of key functional groups.

  • 2-Methylbenzyl Chloride: The spectrum is dominated by C-H stretching from the aromatic ring and alkyl groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹). A key, though often weak, signal is the C-Cl stretch, typically found in the 600-800 cm⁻¹ region. A characteristic band for the chloromethyl group (CH₂ wag) can also be observed around 1263 cm⁻¹.[2]

  • Sodium Cyanamide: As an inorganic precursor, its most telling feature is the strong absorption from the cyanamide anion (-NCN). The C≡N triple bond stretch in this anionic form is typically observed around 2050-2100 cm⁻¹.[3][4] This peak's consumption is a direct indicator of reaction progress.

  • This compound (Product): The product spectrum provides clear evidence of a successful reaction:

    • Appearance of an N-H Stretch: A moderate to sharp peak appears in the 3200-3400 cm⁻¹ region, confirming the presence of the secondary amine.

    • Shift in the C≡N Stretch: The C≡N stretch of the N-substituted cyanamide appears in a distinct region from the precursor anion, typically between 2220-2243 cm⁻¹.[5][6] This isolated spectral window is a hallmark of the cyanamide functional group.

    • Disappearance of the C-Cl Stretch: The absence of the C-Cl bond vibration confirms the consumption of the starting material.

  • 2-Methylbenzyl Cyanide (Isomer): This common byproduct contains a nitrile group (C-C≡N) rather than a cyanamide group (N-C≡N). Its IR spectrum is distinguished by:

    • A C≡N Stretch: The nitrile stretch appears at a slightly higher frequency than the cyanamide, typically 2240-2260 cm⁻¹.[7]

    • Absence of an N-H Stretch: The most crucial difference is the complete lack of an N-H signal in the 3200-3400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity

¹H and ¹³C NMR provide an atomic-level map of the molecule, confirming the precise arrangement of atoms and the electronic environment of the benzylic protons, which are highly sensitive to the attached substituent.

  • 2-Methylbenzyl Chloride:

    • ¹H NMR: The key diagnostic signal is the singlet for the benzylic methylene protons (Ar-CH₂ -Cl). Due to the high electronegativity of chlorine, these protons are deshielded and appear significantly downfield, typically around δ 4.5-4.7 ppm .[8] The aromatic protons appear as a multiplet between δ 7.1-7.4 ppm, and the methyl group protons (Ar-CH₃ ) are a singlet around δ 2.3-2.4 ppm.[8]

  • This compound (Product):

    • ¹H NMR: The attachment of the -NHCN group, which is less electron-withdrawing than chlorine, causes a diagnostic upfield shift of the benzylic methylene protons (Ar-CH₂ -NHCN) to approximately δ 4.2-4.4 ppm . A new, often broad, singlet for the N-H proton will also appear, its chemical shift being highly dependent on solvent and concentration. The aromatic and methyl proton signals remain in similar regions as the precursor.

  • 2-Methylbenzyl Cyanide (Isomer):

    • ¹H NMR: The benzylic protons (Ar-CH₂ -CN) in the isomeric nitrile are shifted even further upfield compared to the cyanamide product, appearing around δ 3.7 ppm . The absence of an N-H signal is another definitive indicator that the isomer, not the desired product, has been formed.

Mass Spectrometry (MS): Verifying Molecular Weight

MS provides the definitive molecular weight of the analyte, offering the final piece of evidence for product confirmation.

  • 2-Methylbenzyl Chloride: Exhibits a characteristic molecular ion (M⁺) cluster due to the two stable isotopes of chlorine. Peaks will be observed at m/z 140 (for ³⁵Cl) and m/z 142 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.[9][10]

  • This compound (Product): The molecular ion peak will appear at m/z 146 , corresponding to the molecular weight of C₉H₁₀N₂.[11] This confirms the addition of the cyanamide group (-NCNH) and the loss of chlorine.

  • 2-Methylbenzyl Cyanide (Isomer): While also a product of nucleophilic substitution, this isomer has a different molecular formula (C₉H₉N) and thus a different molecular weight. Its molecular ion peak is found at m/z 131 .[7][12][13] This 15-unit mass difference is an unambiguous way to distinguish the product from this common impurity.

Comparative Data Summary

CompoundMolecular FormulaMW ( g/mol )Key IR Peaks (cm⁻¹)Key ¹H NMR Shifts (δ ppm, CDCl₃)Molecular Ion (m/z)
2-Methylbenzyl Chloride C₈H₉Cl140.61~3000 (C-H), ~1490 (C=C), ~1263 (CH₂-Cl wag) , ~750 (C-Cl) [2][14]~4.6 (s, 2H, CH₂) , ~2.4 (s, 3H, CH₃), ~7.2 (m, 4H, Ar-H)[8]140/142 (3:1)[9]
This compound C₉H₁₀N₂146.19~3300 (N-H) , ~3000 (C-H), ~2230 (C≡N) , ~1490 (C=C)[5][11]~4.3 (d, 2H, CH₂) , ~2.3 (s, 3H, CH₃), ~7.2 (m, 4H, Ar-H), variable (br s, 1H, NH)146 [11]
2-Methylbenzyl Cyanide C₉H₉N131.17~3000 (C-H), ~2250 (C≡N) , ~1490 (C=C) (No N-H peak)[7]~3.7 (s, 2H, CH₂) , ~2.4 (s, 3H, CH₃), ~7.2 (m, 4H, Ar-H)131 [7][13]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample analysis are essential.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Liquid): For liquid samples like 2-methylbenzyl chloride, place a single drop between two KBr or NaCl salt plates. Gently press the plates together to form a thin capillary film.

  • Sample Preparation (Solid): For solid samples like this compound, prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder.

  • Background Scan: Perform a background scan of the empty spectrometer (or clean salt plates/ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking to identify the key vibrational frequencies.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and an acquisition time of 2-4 seconds are typically sufficient.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm). Integrate the signals to determine proton ratios.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for analyzing the volatile starting material and products from a reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of ~1 mg/mL.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to each peak to determine the molecular ion and fragmentation pattern.[15][16]

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Reaction Reaction Mixture IR FTIR (Functional Groups) Reaction->IR Monitor C≡N, N-H NMR NMR (Connectivity) Reaction->NMR Confirm CH₂ Shift MS MS (Molecular Weight) Reaction->MS Verify m/z = 146 Conclusion Confirmed Product Structure: This compound IR->Conclusion NMR->Conclusion MS->Conclusion

Caption: A typical workflow for the spectroscopic confirmation of the synthesis.

Conclusion

The spectroscopic journey from 2-methylbenzyl chloride to this compound is defined by a series of clear and predictable changes. The appearance of the N-H and the characteristic C≡N stretch in the IR spectrum provides the initial confirmation of the cyanamide group's formation. This is corroborated by the diagnostic upfield shift of the benzylic CH₂ protons in the ¹H NMR spectrum. Finally, mass spectrometry provides unequivocal proof of the product's identity with a molecular ion peak at m/z 146, clearly distinguishing it from both the starting material (m/z 140/142) and the isomeric byproduct, 2-methylbenzyl cyanide (m/z 131). By systematically applying these three spectroscopic techniques, researchers can confidently validate their synthetic outcomes and ensure the purity and identity of their target compounds.

References

  • PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Available from: [Link]

  • AIST. 2-Methylbenzylamine. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

  • Supporting Information. N-(2-methylbenzyl)-1-(o-tolyl)methanimine. Available from: [Link]

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A Researcher's Guide to Cyanamide Synthesis: A Comparative Analysis of Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of versatile building blocks like cyanamides is a foundational task. The cyanamide moiety (R₂N-C≡N) is a crucial synthon in the construction of a wide array of bioactive molecules, including guanidines, ureas, and various nitrogen-containing heterocycles. However, the historical routes to these valuable compounds are fraught with significant safety and environmental challenges. This guide provides an in-depth, objective comparison of traditional cyanamide synthesis methods against emergent, innovative routes, supported by experimental data and detailed protocols to inform your experimental design.

The Imperative for Innovation: Moving Beyond Hazardous Precedents

The classical methods for cyanamide synthesis, while historically significant, present substantial drawbacks in the context of modern laboratory safety standards and green chemistry principles. The most prevalent of these traditional routes is the reaction of primary or secondary amines with cyanogen bromide (BrCN).[1][2] While often effective, cyanogen bromide is highly toxic, volatile, and poses a significant safety risk, necessitating stringent handling protocols.[1]

Another major industrial route, the Frank-Caro process, involves the high-temperature reaction of calcium carbide with nitrogen gas (around 1000 °C) to produce calcium cyanamide.[3] This method is extremely energy-intensive and less suited for the fine chemical synthesis typically performed in a research setting.[4][5] Other traditional approaches, such as the dehydration of ureas and the desulfurization of thioureas, are also well-established but can require harsh reagents or high temperatures.[2] These limitations have been the primary impetus for the development of safer, more efficient, and environmentally benign alternatives.

A New Era in Cyanamide Synthesis: Safer Reagents and Novel Mechanisms

Recent years have witnessed a surge in the development of new synthetic strategies for cyanamides that circumvent the hazards of traditional methods. These modern approaches leverage less toxic reagents, milder reaction conditions, and novel catalytic systems.

Key Innovations in Cyanamide Synthesis:
  • Safer Cyanating Agents: A significant advancement has been the replacement of cyanogen bromide with less hazardous alternatives. Trichloroacetonitrile has emerged as an effective and inexpensive cyano source that provides complementary selectivity to cyanogen bromide.[1] Another notable reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is easily accessible and has been applied in a variety of C- and N-cyanation reactions.[1]

  • In Situ Generation of Reagents: To avoid the direct handling of toxic cyanating agents, methods for their in situ generation have been developed. For instance, the reaction of trimethylsilyl cyanide (TMSCN) with bleach (NaClO) can generate an electrophilic cyanating species in the reaction mixture.[6]

  • One-Pot Oxidation-Cyanation: An operationally simple one-pot method combines the oxidation of primary or secondary amines with N-chlorosuccinimide (NCS) and subsequent cyanation using zinc cyanide (Zn(CN)₂).[7][8] This approach avoids the direct use of cyanogen halides and has a broad substrate scope.

  • "Umpolung" (Reversed Polarity) Strategy: A conceptually novel approach involves reversing the polarity of the amide nitrogen. By converting an amide to an O-tosyl hydroxamate, the nitrogen becomes electrophilic and can undergo a direct nucleophilic attack by a cyanide source like TMSCN under mild, transition-metal-free conditions.[9]

  • Electrochemical Synthesis: Offering a green chemistry approach, electrochemical methods utilize electricity to drive the cyanation reaction. Using TMSCN as the cyanide source, secondary amines can be efficiently converted to cyanamides at room temperature, minimizing waste and avoiding harsh reagents.[10]

  • Catalytic Methods: Transition metal catalysis, particularly with copper and iron, has enabled new pathways for cyanamide synthesis. These include copper-catalyzed N-cyanation using safer cyanide sources like azobisisobutyronitrile (AIBN) and iron-mediated desulfurization of isothiocyanates.[11]

Comparative Performance Analysis

The choice of a synthetic route depends on a multitude of factors including yield, substrate scope, safety, cost, and environmental impact. The following tables provide a comparative overview of traditional and modern cyanamide synthesis methods based on available experimental data.

Table 1: Comparison of Key Performance Metrics for Cyanamide Synthesis Methods

MethodCyanide Source/ReagentTypical ConditionsYieldsKey AdvantagesKey Disadvantages
Traditional Routes
von Braun ReactionCyanogen Bromide (BrCN)Amine, solvent (e.g., Et₂O, CHCl₃), RTGood to ExcellentHigh reactivity, broad scope for amines[12]Highly toxic and volatile reagent, safety hazard[1]
Frank-Caro ProcessN₂ on Calcium Carbide~1000 °CIndustrial ScaleEstablishes N-fixation from N₂Extremely high energy, industrial scale only, impurities[3][4]
Urea DehydrationUrea, Dehydrating Agent (e.g., SOCl₂, PPh₃Br₂)Heat, catalystModerate to GoodInexpensive starting materialHigh temperatures, requires strong dehydrating agents[1]
Thiourea DesulfurizationThiourea, Desulfurizing Agent (e.g., H₂O₂, I₂)Base, solventGood to ExcellentReadily available starting materialCan generate odorous byproducts, requires oxidants[2]
Modern Routes
TrichloroacetonitrileCl₃CCNTwo-step, one-pot with base (e.g., NaOᵗAm)Good (61-80%)[13]Less toxic than BrCN, inexpensive, distinct selectivity[1][14]Not suitable for aniline-type amines[1]
One-Pot Oxidation-CyanationNCS, Zn(CN)₂Acetonitrile/water, RT to 40 °CGood to Excellent (up to 81%)[7]Operationally simple, avoids toxic cyanogen halides[7][8]Requires optimization for some substrates[15]
"Umpolung" CyanationTMSCN on O-tosyl hydroxamatesCsF, MeCN, 0 °C to 50 °CGood to Excellent (>70 examples)[9]Novel reactivity, mild, transition-metal-free, broad scope[9]Requires pre-synthesis of O-tosyl hydroxamate
Electrochemical SynthesisTMSCNConstant current, undivided cell, RTHigh (up to 87%)[10]Green chemistry, mild conditions, minimal waste[10]Requires electrochemical setup
Copper-Catalyzed N-CyanationAIBNCuI, K₂CO₃, O₂, 75 °CGood to Excellent (up to 90%)[11]Uses a safer cyanide source, environmentally benign[11]Requires metal catalyst and oxidant
Iron-Mediated DesulfurizationIsothiocyanates, aq. NH₃Fe₂(SO₄)₃, NaOAc, RTGood to Excellent (up to 95%)Mild, room temperature, rapid, one-potSubstrate scope dependent on isothiocyanate availability

Table 2: Economic and Environmental Comparison

MethodRelative Cost (Lab Scale)Safety ConcernsEnvironmental Impact
Traditional Routes
von Braun ReactionModerate (BrCN is costly and requires special handling)High (Acutely toxic, volatile reagent)High (Hazardous waste disposal)
Frank-Caro ProcessHigh (Energy costs)High (High temperatures and pressures)High (CO₂ emissions from carbide production)[4]
Urea/Thiourea RoutesLow (Inexpensive starting materials)Moderate (Harsh reagents, potential for toxic byproducts)Moderate (Waste from dehydrating/desulfurizing agents)
Modern Routes
TrichloroacetonitrileLow (Inexpensive reagent)Moderate (Less toxic than BrCN, but still a halide)Low to Moderate (Solvent waste)
One-Pot Oxidation-CyanationLow (Inexpensive, common reagents)Low (Avoids highly toxic reagents)Low (Aqueous solvent system possible)[7]
"Umpolung" CyanationModerate (TMSCN and tosylating agents)Low to Moderate (TMSCN is toxic)Low (Stoichiometric benign byproducts)
Electrochemical SynthesisLow to Moderate (Cost of electricity and equipment)Low (Avoids hazardous reagents)Very Low (Minimal waste, "green" energy source)
Catalytic MethodsModerate (Catalyst and ligand costs)Low to Moderate (Reagent dependent)Low (Catalytic amounts of metal reduce waste)

Reaction Mechanisms and Experimental Workflows

A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting experimental challenges. The following diagrams illustrate the proposed mechanisms for several key modern cyanamide synthesis methods.

One-Pot Oxidation-Cyanation Workflow

This method proceeds via the initial formation of an N-chloroamine, which then reacts with a cyanide source.

G cluster_oxidation Step 1: Oxidation cluster_cyanation Step 2: Cyanation A R₂NH (Amine) C R₂N-Cl (N-Chloroamine) A->C + NCS B NCS E R₂N-CN (Cyanamide) C->E + Zn(CN)₂ D Zn(CN)₂

Caption: Workflow for one-pot oxidation-cyanation.

"Umpolung" Cyanation Mechanism

This strategy inverts the typical nucleophilic character of the amide nitrogen to an electrophilic one.

G A R-CO-NHR' (Amide) B R-CO-N(OTs)R' (O-Tosyl Hydroxamate) (Electrophilic Nitrogen) A->B Activation D R-CO-N(CN)R' (N-Cyano Amide) B->D SN2-type Attack C TMSCN (Nucleophilic Cyanide) C->D

Caption: "Umpolung" cyanation via electrophilic nitrogen.

Copper-Catalyzed N-Cyanation Mechanism

This catalytic cycle is proposed to involve Cu(I), Cu(II), and Cu(III) intermediates.

G CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O₂) CuIII Cu(III) CuII->CuIII + R₂NH, + •CN (from AIBN) Product R₂N-CN CuIII->Product Reductive Elimination Product->CuI Regenerates Catalyst

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2-Methylbenzyl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of (2-Methylbenzyl)cyanamide (CAS No. 22364-68-7). As researchers and drug development professionals, our commitment to safety is paramount, extending from the bench to the final disposal of chemical waste. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step is grounded in scientific principles to mitigate risk and ensure regulatory compliance.

Hazard Profile: Understanding the Compound

This compound is a substituted aromatic nitrile. Its hazard profile is derived from the properties of both the benzyl cyanide and cyanamide functional groups. It is classified as a toxic liquid, harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][2] The primary risks associated with this compound are its inherent toxicity and its potential for hazardous chemical reactions.

The toxicity is characteristic of organic nitriles, which can release cyanide in vivo.[3][4] Exposure can lead to symptoms ranging from skin and respiratory irritation to more severe systemic effects.[1][3][5] The cyanamide group, while less acutely toxic than inorganic cyanides, is highly reactive.[6][7] It can undergo spontaneous polymerization, and it decomposes upon contact with moisture, acids, or bases, which can liberate toxic gases.[6][8][9]

Hazard Summary Table
PropertyValueSource(s)
Chemical Name This compound; o-Methylphenylacetonitrile[1]
CAS Number 22364-68-7[1]
Molecular Formula C₉H₁₀N₂[10]
Appearance Colorless to light yellow liquid[11]
Primary Hazards Toxic if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[1][2][12]
Reactivity Hazards May polymerize or decompose with moisture, acids, or bases, releasing toxic fumes.[6][8][9]
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents, moisture.[3][13]
UN Number UN3276[1]
Proper Shipping Name NITRILES, TOXIC, LIQUID, N.O.S. ((2-METHYLBENZYL CYANIDE))[1]

The Core Principle: Proactive Prevention of Hazardous Reactions

The cornerstone of safely managing this compound waste is the strict prevention of conditions that lead to decomposition or uncontrolled polymerization. The cyanamide functional group is susceptible to dimerization and polymerization, reactions that can be catalyzed by traces of bases and accelerated by heat.[6][8] More critically, contact with acids or strong bases can cause decomposition, liberating highly toxic fumes, including cyanides and nitrogen oxides.[6][7][8]

Therefore, all handling and disposal procedures are designed around one central goal: chemical isolation . This means ensuring the compound and its waste streams are never in contact with incompatible materials, particularly acids and bases, outside of a controlled reaction or neutralization procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The required equipment serves to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or chloroprene gloves are recommended.[13] Double-gloving is a best practice for enhanced protection.[14] Gloves must be inspected before use and disposed of as contaminated waste after handling.[13][15] Proper glove removal technique, without touching the outer surface, is critical to avoid skin contact.[15]

  • Eye and Face Protection : Use ANSI-approved safety goggles and a face shield, especially where a splash hazard exists.[13][14][15]

  • Body Protection : A full-length laboratory coat, buttoned completely, is mandatory.[13] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[13] For significant spill risk, a complete chemical-resistant suit may be necessary.[15][16]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to control vapor exposure.[13] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[13][17]

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination. The following procedure is for small spills contained within a chemical fume hood. For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[18]

Step-by-Step Spill Cleanup:

  • Alert & Secure : Alert personnel in the immediate area. Ensure the fume hood sash is in the lowest practical position.

  • Absorb : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[19] Avoid creating dust.[17]

  • Decontaminate (Primary) : Gently wet the absorbed material with a pH 10 buffer solution to prevent dust and begin neutralization.[14][18] This alkaline condition helps to stabilize cyanide compounds.

  • Collect Waste : Carefully scoop or sweep the absorbed material into a designated, clearly labeled hazardous waste container.[3]

  • Decontaminate (Secondary) : Wipe the spill area first with absorbent pads soaked in a pH 10 buffer solution, then with pads soaked in a freshly prepared 10% bleach solution (sodium hypochlorite), and finally with water.[14][18][20] The bleach acts as an oxidizing agent to break down residual cyanide.

  • Final Disposal : All used absorbent materials, pads, and disposable PPE must be placed in the hazardous waste container.[18] Seal the container and label it appropriately for disposal.

  • Report : Document and report the spill according to your institution's safety protocols.[13]

Decontamination of Laboratory Equipment

All non-disposable glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before being returned to general use. This process must be performed within a chemical fume hood.[14][20]

  • Initial Rinse (Buffer) : Rinse the equipment with a pH 10 buffer solution.[14][18] Collect this initial rinse as hazardous cyanide waste.[18]

  • Second Rinse (Oxidizer) : Rinse the equipment with a freshly prepared 10% bleach solution.[18][20] Collect this rinse in the same hazardous waste container.[18]

  • Final Rinse : Perform a final rinse with water, which can then be followed by standard washing procedures.

  • Waste Collection : The collected buffer and bleach rinsates are considered hazardous waste and must be disposed of accordingly.[20]

Waste Accumulation and Segregation

Proper accumulation is a critical step in the disposal process. All waste streams containing this compound must be treated as hazardous waste.[1][13]

  • Containerization : Use only containers that are compatible with the chemical, such as glass or polyethylene.[21] Ensure containers are in good condition and can be tightly sealed.[19][21]

  • Labeling : All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[20]

    • The full chemical name: "this compound"[1]

    • The associated hazards (e.g., "Toxic," "Irritant")[22]

    • A warning: "Do Not Mix With Acids"[20]

  • Segregation : Store the hazardous waste container in a designated, well-ventilated secondary containment area.[19] Crucially, this waste must be segregated from all acidic materials to prevent the accidental generation of highly toxic hydrogen cyanide gas.[13][20]

Final Disposal Pathways

This compound is not suitable for drain or general refuse disposal.[15] It must be managed as a regulated hazardous waste according to local, regional, and national regulations.[1][23] The only acceptable disposal route is through a licensed environmental services contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing different waste streams of this compound.

G cluster_0 cluster_1 Waste Stream Identification cluster_2 Containment & Decontamination cluster_3 Waste Accumulation cluster_4 Final Disposal A This compound Waste (Toxic, Reactive) B Bulk/Unused Chemical A->B Identify Stream C Contaminated Equipment (Glassware, Stir Bars) A->C Identify Stream D Spill Debris & PPE (Gloves, Pads, Coats) A->D Identify Stream E Place in Original or Compatible Container B->E F 1. Rinse with pH 10 Buffer 2. Rinse with 10% Bleach 3. Collect Rinsate C->F G Absorb Spill Material Decontaminate Area Collect all Debris D->G H Containerize in a Compatible, Sealed Drum E->H Consolidate Waste F->H Consolidate Waste G->H Consolidate Waste I Label as 'Hazardous Waste - This compound, Toxic' Segregate from Acids H->I Prepare for Pickup J Transfer to Licensed Hazardous Waste Disposal Facility (e.g., for High-Temperature Incineration) I->J

Caption: Decision workflow for proper management and disposal of this compound waste streams.

The primary technology used by disposal facilities for this type of organic waste is high-temperature hazardous waste incineration . This process ensures the complete thermal decomposition of the compound into less hazardous components under controlled conditions.[24][25] Other technologies, such as chemical oxidation (e.g., alkaline chlorination, ozonation), may also be employed by the facility as part of their treatment train for cyanide-containing wastes.[26][27][28]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical. Speed is essential.[19]

  • Inhalation : Move the exposed person to fresh air at once.[13][19] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3][19] Seek immediate medical attention.[19]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[13][14] Seek immediate medical attention.[3][13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[13] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[19]

References

  • University of Georgia Office of Research. (n.d.). Cyanamide-420-04-2.doc. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0424 - CYANAMIDE. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Cyanides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). BENZYL CYANIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • Workplace Safety North. (2024, February 9). Cyanide Hazard Alert. Retrieved from [Link]

  • Kasturi Aromatics. (n.d.). 1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide. Retrieved from [Link]

  • ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • CDC. (n.d.). Cyanamide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Cyanamide (Ref: LH 21,810A). Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Cyanamide residue in 21 Plant-derived Foods by Liquid Chromatography-tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzyl cyanide. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic requirement for cyanamide inactivation of rat liver aldehyde dehydrogenase. Retrieved from [Link]

  • PubMed Central. (2013, February 8). Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Cyanide Gas Elimination Methods and Materials. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN112551616A - Thermal decomposition degradation method and device for cyanide in wastewater.
  • NCBI. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide. Retrieved from [Link]

  • DTIC. (n.d.). Mechanism of Chemical Action and Treatment of Cyanide Poisoning. Retrieved from [Link]

  • Oxford Academic. (n.d.). Thermal Decomposition of Hydrogen Cyanide in Shock Waves. Retrieved from [Link]

  • Google Search. (n.d.). Cyanamide formal charges.
  • NIH. (n.d.). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Retrieved from [Link]

  • enviolet. (n.d.). UV-Oxidation of Cyanide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • ResearchGate. (2024, October 5). (PDF) Chemical, ecotoxicological characteristics, environmental fate, and treatment methods applied to cyanide- containing wastewater. Retrieved from [Link]

  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]

  • NIH. (2017, May 16). Cyanides in the environment—analysis—problems and challenges. Retrieved from [Link]

  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Testing Laboratory. (2026, January 11). ASTM D8298 Cyanides in Hazardous Wastewater. Retrieved from [Link]

Sources

Mastering the Safe Handling of (2-Methylbenzyl)cyanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the safe handling of (2-Methylbenzyl)cyanamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that your innovative work can proceed without compromise.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] However, its utility is matched by its potential hazards. As a nitrile-containing compound, it is classified as harmful and an irritant.[2] The primary risks stem from its potential to cause irritation to the skin, eyes, and respiratory system, and its toxicity if inhaled, ingested, or absorbed through the skin.[2][3][4] The presence of the cyanide group necessitates a cautious and informed approach, as improper handling can lead to serious health consequences.[3]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[5]
Molecular Weight146.19 g/mol [5]
AppearanceClear, colorless to pale yellow liquid[2][3]
Boiling Point244-250 °C[2]
Flash Point>110 °C[2]
Water SolubilitySlightly soluble[2][3]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most immediate and critical barrier between the researcher and the chemical. The following recommendations are based on established safety standards and the specific hazards of this compound.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) don1 Lab Coat don2 Safety Goggles/Face Shield don1->don2 don3 Gloves (Nitrile or PVC) don2->don3 don4 Respirator (if required) don3->don4 doff1 Gloves doff2 Face Shield/Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3][6] In situations with a higher risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: A lab coat must be worn at all times. Impervious gloves, such as nitrile or polyvinyl chloride (PVC), are required.[8] It is advisable to double-glove, especially when handling the neat compound or during spill cleanup.[9] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If there is a potential for exposure to exceed occupational limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Chemical Handling Workflow

Handling_Workflow Receiving Receiving and Inspection Storage Secure and Segregated Storage Receiving->Storage Log inventory Handling Handling in Fume Hood Storage->Handling Transport in secondary container Waste Waste Collection (Segregated) Handling->Waste Dispose of contaminated materials Disposal Hazardous Waste Disposal Waste->Disposal Follow institutional protocols

Caption: A systematic workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8]

    • It is crucial to store it away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[3][4][10] Cyanide salts must be kept separate from acids to avoid the generation of highly toxic hydrogen cyanide gas.[8]

  • Handling and Use:

    • All manipulations of this compound must be performed within a properly functioning chemical fume hood.[9]

    • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[10]

    • Use compatible labware (e.g., glass, stainless steel).

    • Avoid heating the compound unnecessarily, as thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[3][4]

  • Waste Collection and Disposal:

    • All waste materials contaminated with this compound, including gloves, paper towels, and empty containers, must be treated as hazardous waste.[9][11]

    • Collect cyanide-containing waste in dedicated, clearly labeled, and sealed containers.[9][11] Solid and liquid waste should be stored separately.[11]

    • Never mix cyanide waste with acidic waste to prevent the release of hydrogen cyanide gas.[12]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4][13] Decontamination of glassware can be achieved by rinsing with a pH 10 buffer solution followed by a 10% bleach solution, with all rinsate collected as hazardous waste.[11]

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is your most valuable asset in such situations.

Emergency Response Decision Tree:

Emergency_Response action_node action_node Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personal Exposure Start->Exposure Spill_Size Small Spill? Spill->Spill_Size Exposure_Type Type of Exposure? Exposure->Exposure_Type Small_Spill_Action Absorb with inert material. Collect in sealed container for disposal. Ventilate area. Spill_Size->Small_Spill_Action Large_Spill_Action Evacuate the area. Contact EH&S immediately. Prevent entry into sewers. Spill_Size->Large_Spill_Action Skin_Contact Remove contaminated clothing. Wash area with soap and water for 15 min. Seek medical attention. Exposure_Type->Skin_Contact Eye_Contact Flush eyes for 15 min with water. Seek immediate medical attention. Exposure_Type->Eye_Contact Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure_Type->Inhalation Ingestion Give 2-4 cups of milk or water (if conscious). Do NOT induce vomiting. Seek immediate medical attention. Exposure_Type->Ingestion

Caption: Decision-making guide for emergency situations involving this compound.

Spill Response
  • Small Spills: For minor spills contained within a fume hood, immediately absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[13] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[3][6] Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Ensure adequate ventilation.[3][6]

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EH&S) department.[13] Prevent the spill from entering drains or waterways. Only personnel with the appropriate training and PPE should attempt to clean up a large spill.[13]

First Aid Measures

In all cases of exposure, immediate medical attention is paramount.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][13] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a pocket mask with a one-way valve to avoid direct contact).[3][14] Seek immediate medical attention.[3]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3][6] Never give anything by mouth to an unconscious person.[3] Do NOT induce vomiting.[14] Seek immediate medical attention.[3]

By internalizing these principles and procedures, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research. This guide serves as a living document; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound.

References

  • 2-Methylbenzyl cyanide(22364-68-7) - ChemicalBook.
  • Cyanamide SDS, 420-04-2 Safety Data Sheets - ECHEMI.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Toxicity of Benzyl Cyanide in the Rat - PubMed.
  • Benzyl cyanide - Hazardous Agents - Haz-Map.
  • Benzyl cyanide - Wikipedia.
  • 2-Methylbenzyl cyanide - ChemBK.
  • ICSC 0424 - CYANAMIDE - Inchem.org.
  • BENZYL CYANIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.
  • N-(2-methylbenzyl)cyanamide | 1194814-78-2 | ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Chemical Versatility of 2-Methylbenzyl Cyanide: A Deep Dive.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide.
  • Material Safety Data Sheet - O-Methylbenzyl Cyanide, 98% - Cole-Parmer.
  • Cyanides Storage, Handling and General Use Information - University of Windsor.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.